molecular formula C8H5F5S B1430388 3-(Pentafluorothio)phenylacetylene CAS No. 1426290-10-9

3-(Pentafluorothio)phenylacetylene

Cat. No.: B1430388
CAS No.: 1426290-10-9
M. Wt: 228.18 g/mol
InChI Key: XELVZKLFWXZJFL-UHFFFAOYSA-N
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Description

3-(Pentafluorothio)phenylacetylene (CAS 1426290-10-9) is a high-value organic building block of significant interest in advanced chemical research and development. Its molecular structure, which incorporates a pentafluorothio (SF₅) group and a terminal acetylene moiety, makes it a versatile precursor in synthetic chemistry. The compound is characterized by its molecular formula of C8H5F5S and a molecular weight of 228.18 g/mol . The primary research value of this compound lies in its dual functionality. The pentafluorothio group is a highly electronegative and lipophilic bioisostere, often used in medicinal chemistry to optimize the properties of lead compounds. Meanwhile, the terminal alkyne group is highly amenable to click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently conjugate the phenyl core to a wide array of other molecules, such as azides, for the synthesis of more complex molecular architectures . Supplied with a typical purity of 95% , this building block is rigorously characterized to ensure consistency in research outcomes. It is exclusively For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use, as the compound is classified with the signal word 'Danger' and may pose specific hazards .

Properties

IUPAC Name

(3-ethynylphenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELVZKLFWXZJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231310
Record name Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)-
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1426290-10-9
Record name Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)-
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Foundational & Exploratory

Introduction: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pentafluorothio)phenylacetylene

In the landscape of medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities that can enhance the properties of organic compounds is paramount. Among the array of fluorine-containing groups, the pentafluorosulfanyl (SF₅) moiety has garnered significant attention, earning the moniker of a "super-trifluoromethyl" group.[1][2] This distinction arises from its unique combination of properties: exceptional thermal and chemical stability, high electronegativity (3.62 on the Pauling scale), and significant lipophilicity.[3][4] These attributes make the SF₅ group a compelling bioisosteric replacement for commonly used groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups in drug design, often leading to improved metabolic stability and enhanced biological activity.[4][5][6]

This compound is a particularly valuable bifunctional building block. It strategically combines the property-enhancing SF₅ group with a terminal alkyne—a versatile functional handle for a wide array of chemical transformations. The acetylene moiety enables participation in powerful coupling reactions such as the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and various metal-catalyzed cyclizations. This dual functionality makes it a highly sought-after intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced optoelectronic materials.[7]

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed analysis of its structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for successful laboratory execution.

Part 1: A Validated Synthetic Route

The synthesis of this compound is most effectively achieved through a multi-step sequence that first establishes the aromatic-SF₅ core and subsequently introduces the acetylene functionality. A common and reliable approach involves the oxidative fluorination of a suitable sulfur-containing aromatic precursor, followed by a palladium-catalyzed cross-coupling reaction.

Causality in Synthetic Design

The chosen synthetic strategy is underpinned by several key considerations:

  • Precursor Availability: The synthesis begins with 3-bromothiophenol, a commercially available starting material. An alternative is to start from the corresponding diaryl disulfide.[1][2]

  • Robustness of the SF₅ Group Formation: The direct formation of the Ar-SF₅ bond is a challenging transformation. A practical and scalable method involves a two-step oxidative fluorination process.[1][2] First, the thiol is converted to an arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate. This intermediate is then converted to the final Ar-SF₅ product using a fluoride source. This stepwise approach offers better control and higher yields compared to direct fluorination methods.[1][2]

  • Strategic Introduction of the Alkyne: Introducing the sterically sensitive and reactive terminal alkyne is best performed late in the synthesis to avoid undesired side reactions during the harsh oxidative fluorination steps. The Sonogashira coupling is the premier choice for this transformation due to its high functional group tolerance and reliability in forming C(sp²)-C(sp) bonds.[8]

  • Use of Protecting Groups: To prevent self-coupling of the terminal alkyne under Sonogashira conditions, a protecting group is essential. Trimethylsilyl (TMS) acetylene is an ideal reagent as the TMS group is easily removed under mild conditions that do not affect the stable SF₅ group.[8]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Formation of Arylsulfur Chlorotetrafluoride cluster_1 Step 2: Formation of Pentafluorosulfanylarene cluster_2 Step 3: Sonogashira Coupling (Introduction of Protected Alkyne) cluster_3 Step 4: Deprotection to Yield Final Product A 3-Bromothiophenol B 3-Bromo-phenylsulfur Chlorotetrafluoride A->B  Cl₂, KF, MeCN C 3-Bromo-1-(pentafluorothio)benzene B->C  ZnF₂, Hexane E ((3-(Pentafluorothio)phenyl)ethynyl) trimethylsilane C->E C:e->E:w  Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF D Trimethylsilylacetylene D->E F This compound E->F  K₂CO₃, MeOH

Caption: Multi-step synthesis of this compound.

Part 2: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Chlorine gas is highly toxic and corrosive. Fluorinating agents and organofluorine compounds require careful handling.

Step 1 & 2: Synthesis of 3-Bromo-1-(pentafluorothio)benzene

This two-step, one-pot procedure is adapted from the practical methods developed for arylsulfur pentafluorides.[1][2]

  • Apparatus Setup: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber (containing aqueous sodium thiosulfate solution to neutralize excess chlorine), add potassium fluoride (KF, ~5 equivalents).

  • Reaction Initiation: Add acetonitrile (MeCN, ~200 mL) and 3-bromothiophenol (1 equivalent). Cool the stirred suspension to 0°C using an ice bath.

  • Chlorination: Bubble chlorine gas (Cl₂) slowly through the suspension. The reaction is exothermic; maintain the internal temperature below 15°C. Continue the addition until the reaction mixture turns a persistent yellow-green, indicating a slight excess of chlorine. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting material. This step forms the 3-bromo-phenylsulfur chlorotetrafluoride intermediate.

  • Fluorination: After chlorination is complete, cease the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine. Add zinc fluoride (ZnF₂, ~2.5 equivalents) and a non-polar solvent like hexane (~150 mL).

  • Reaction Completion: Heat the mixture to reflux (around 60-70°C) for 4-6 hours. Monitor the conversion of the Ar-SF₄Cl intermediate to the Ar-SF₅ product by ¹⁹F NMR or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid cake with hexane. Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 3-bromo-1-(pentafluorothio)benzene can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield a colorless oil.

Step 3 & 4: Synthesis of this compound

This procedure involves a Sonogashira coupling followed by in-situ deprotection.

  • Apparatus Setup: To a flame-dried 250 mL Schlenk flask, add 3-bromo-1-(pentafluorothio)benzene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~0.02 equivalents), and copper(I) iodide (CuI, ~0.04 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous tetrahydrofuran (THF, ~80 mL) and triethylamine (Et₃N, ~3 equivalents) via syringe. Stir the mixture to dissolve the solids.

  • Coupling Reaction: Add trimethylsilylacetylene (~1.2 equivalents) dropwise via syringe. Stir the reaction mixture at room temperature for 12-18 hours. The formation of triethylammonium bromide salt is often observed as a white precipitate. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Deprotection: Once the coupling is complete, add methanol (MeOH, ~50 mL) followed by potassium carbonate (K₂CO₃, ~2 equivalents). Stir the mixture at room temperature for 2-4 hours to effect the cleavage of the TMS group.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford this compound as a colorless to pale yellow liquid.[9]

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. The highly electronegative SF₅ group significantly influences the spectroscopic data.

Data Presentation: Expected Analytical Data
Analytical Technique Expected Observations for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-7.5 (m, 4H, Ar-H), δ ~3.2 (s, 1H, C≡C-H). The aromatic protons will appear further downfield than in phenylacetylene due to the strong electron-withdrawing effect of the SF₅ group.
¹³C NMR (CDCl₃, 101 MHz)δ ~135-125 (Ar-C), δ ~155 (ipso-C attached to SF₅, shows coupling to F), δ ~82 (C≡C-H), δ ~79 (Ar-C≡C). The ipso-carbon bearing the SF₅ group will exhibit a complex splitting pattern due to C-F coupling.
¹⁹F NMR (CDCl₃, 376 MHz)Characteristic AB₄ spin system for the SF₅ group. δ ~85-90 (quintet, 1F, J(Fₐₓ-Fₑq) ≈ 145-150 Hz, apical F), δ ~60-65 (doublet, 4F, J(Fₑq-Fₐₓ) ≈ 145-150 Hz, equatorial F).
IR Spectroscopy (Neat, cm⁻¹)ν ~3310 (sharp, strong, ≡C-H stretch), ν ~2120 (weak, C≡C stretch), ν ~1600-1450 (C=C aromatic stretches), ν ~800-900 and ~600 (strong, S-F stretches).[10][11]
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z = 228.18. Key Fragments: [M-F]⁺, [M-SF₅]⁺ (m/z 101), [SF₅]⁺ (m/z 127). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₅F₅S.
Interpreting the Data: A Deeper Look
  • ¹H NMR: The acetylenic proton's chemical shift (~3.2 ppm) is a hallmark of a terminal alkyne. The complex multiplet in the aromatic region reflects the meta-substitution pattern and the influence of the SF₅ group.

  • ¹⁹F NMR: This is the most definitive technique for confirming the presence and integrity of the pentafluorosulfanyl group. The appearance of a quintet and a doublet in a 1:4 integration ratio is unambiguous proof of the -SF₅ structure. The large coupling constant between the axial and equatorial fluorines is characteristic.

  • IR Spectroscopy: The sharp band at ~3310 cm⁻¹ is a clear indicator of the terminal alkyne C-H bond. The S-F stretching vibrations typically appear as very strong absorptions in the fingerprint region, further confirming the molecule's identity.[10][11]

  • Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.[9] The fragmentation pattern, particularly the loss of the SF₅ group to give the phenylacetylene radical cation (m/z 101), provides additional structural evidence.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a valuable and versatile chemical building block. The described protocol, rooted in established organofluorine and cross-coupling chemistry, provides a logical and reproducible workflow for researchers. The comprehensive characterization data serves as a benchmark for validating the successful synthesis and purity of the target compound. By leveraging the unique electronic properties of the SF₅ group and the synthetic versatility of the alkyne handle, this compound stands as a key intermediate for innovation in drug discovery and materials science.

References

  • Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

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  • ResearchGate. (n.d.). IR spectra of SF5-PT, SF5-BPT, and SF5-TPT. Retrieved from [Link]

  • Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Lee, H., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(11), 2099. [Link]

  • ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Michigan State University. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022). Advanced Mass Spectrometry Technologies for PFAS Analysis. Bruker Daltonics. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ChemRxiv. (2020). Straightforward Pentafluorosulfanylation for Molecular Design. [Link]

  • Welch, J. T. (2011). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. In Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific. [Link]

  • Pitre, S. P., & Paquin, J. F. (2020). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Chemistry–A European Journal, 26(48), 10841-10852. [Link]

  • Beier, P., Pastyříková, T., & Pohl, R. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Organic Letters, 16(18), 4794–4797. [Link]

  • ResearchGate. (2009). Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. [Link]

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  • MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

  • ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. [Link]

  • ResearchGate. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]

  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

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Sources

The Pentafluorosulfanyl Alkyne Moiety: A Technical Guide to Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the arsenal of fluorine-containing groups, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often referred to as a "super trifluoromethyl" due to its enhanced electronic and steric attributes.[1][2] This technical guide provides an in-depth exploration of the physicochemical properties of SF5-alkynes, a versatile and increasingly important class of building blocks for drug discovery and development. We will delve into the unique characteristics imparted by the SF5 group, including its profound effects on lipophilicity, electronic nature, and metabolic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, characterization, and application of these remarkable molecules.

The Emergence of the SF5 Group in Medicinal Chemistry

The trifluoromethyl (CF3) group is a well-established and highly valued substituent in drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability. The pentafluorosulfanyl (SF5) group, while known for decades, has seen a recent surge in interest as a bioisostere of the CF3 and tert-butyl groups.[2] Its unique octahedral geometry and the presence of five fluorine atoms bestow upon it a distinct set of properties that often surpass those of the CF3 group.[3]

Key distinguishing features of the SF5 group include its greater electronegativity, higher lipophilicity, and exceptional chemical and thermal stability.[2][4] These characteristics make the SF5 group an attractive choice for fine-tuning the properties of lead compounds to overcome common drug development hurdles. SF5-alkynes, in particular, serve as highly versatile synthetic intermediates, allowing for the introduction of the SF5 moiety into a diverse range of molecular scaffolds through various chemical transformations.[5]

Core Physicochemical Properties of SF5-Alkynes

The introduction of an SF5 group onto an alkyne backbone dramatically influences its physicochemical profile. Understanding these properties is paramount for predicting the behavior of SF5-alkyne-containing molecules in biological systems.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[6] The SF5 group is significantly more lipophilic than the CF3 group. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[7][8]

Table 1: Comparative Physicochemical Properties of SF5 and CF3 Substituents

PropertySF5CF3Rationale for Significance in Drug Design
Electronegativity (Pauling Scale) 3.653.36Influences acidity of nearby protons, dipole moment, and non-covalent interactions.[3]
Hammett Constant (σp) +0.68+0.54Quantifies the electron-withdrawing nature of the substituent, impacting reactivity and pKa.
Lipophilicity (Calculated LogP contribution) HighModerateAffects solubility, membrane permeability, and plasma protein binding.[3][7]
Steric Bulk (van der Waals Volume) Larger than CF3Smaller than SF5Can influence conformational preferences and binding to target sites.[2]
Electronic Effects and Acidity (pKa)

The SF5 group is a powerful electron-withdrawing group, more so than the CF3 group, as indicated by its larger Hammett constant.[1] This strong inductive effect polarizes the alkyne triple bond, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.[9][10] This inherent polarization is a key driver for the high regioselectivity observed in many reactions of SF5-alkynes.[5][11]

The electron-withdrawing nature of the SF5 group also significantly increases the acidity of the terminal alkyne proton. This enhanced acidity facilitates deprotonation and subsequent derivatization, making SF5-alkynes valuable precursors for a variety of coupling reactions.

Metabolic Stability

A major advantage of incorporating fluorinated groups into drug candidates is the enhancement of metabolic stability.[12] The robust C-F and S-F bonds are resistant to enzymatic cleavage, often blocking common sites of metabolism. The SF5 group is known to confer exceptional metabolic stability to molecules, prolonging their half-life in vivo.[2][8]

Synthesis and Characterization of SF5-Alkynes: Experimental Protocols

The growing interest in SF5-alkynes has spurred the development of reliable synthetic methods. The following section provides a generalized, yet detailed, protocol for their synthesis and characterization.

Synthesis of SF5-Alkynes via Radical Addition and Elimination

A common and effective method for the synthesis of SF5-alkynes involves a two-step process: the radical addition of pentafluorosulfanyl chloride (SF5Cl) to a terminal alkyne, followed by base-mediated dehydrochlorination.[3]

Experimental Protocol: Synthesis of a Generic SF5-Alkyne

  • Radical Addition of SF5Cl:

    • In a flame-dried, sealed tube equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., hexane or ethyl acetate) and cool to -40 °C.

    • Carefully condense gaseous SF5Cl (1.2 - 1.5 eq.) into the reaction vessel. Caution: SF5Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

    • Add a radical initiator, such as triethylborane (Et3B, 1 M in hexanes, 0.2 eq.), dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, carefully vent the excess SF5Cl and solvent under a stream of nitrogen. The crude product is a mixture of (E)- and (Z)-chloro(pentafluorosulfanyl)alkenes.

  • Dehydrochlorination:

    • Dissolve the crude chloro(pentafluorosulfanyl)alkene mixture in a suitable solvent such as THF or diethyl ether.

    • Cool the solution to 0 °C and add a base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (t-BuOK) (1.1 - 1.5 eq.), portion-wise.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude SF5-alkyne by flash column chromatography on silica gel.

Diagram 1: General Synthetic Workflow for SF5-Alkynes

G cluster_0 Step 1: Radical Addition cluster_1 Step 2: Dehydrochlorination Terminal Alkyne Terminal Alkyne Reaction Vessel Reaction Vessel Terminal Alkyne->Reaction Vessel SF5Cl SF5Cl SF5Cl->Reaction Vessel Radical Initiator (e.g., Et3B) Radical Initiator (e.g., Et3B) Radical Initiator (e.g., Et3B)->Reaction Vessel Chloro(pentafluorosulfanyl)alkene Chloro(pentafluorosulfanyl)alkene Reaction Vessel->Chloro(pentafluorosulfanyl)alkene Radical Chain Mechanism Reaction Flask Reaction Flask Chloro(pentafluorosulfanyl)alkene->Reaction Flask Base (e.g., LiHMDS) Base (e.g., LiHMDS) Base (e.g., LiHMDS)->Reaction Flask SF5-Alkyne SF5-Alkyne Reaction Flask->SF5-Alkyne Elimination

Caption: A two-step synthesis of SF5-alkynes.

Characterization of SF5-Alkynes

Standard analytical techniques are employed to characterize SF5-alkynes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The terminal alkyne proton, if present, will appear as a singlet, typically in the range of δ 2.5-3.5 ppm.

    • ¹³C NMR: The sp-hybridized carbons of the alkyne will be observed, with the carbon adjacent to the SF5 group being significantly influenced by its electron-withdrawing nature.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence of the SF5 group. It will exhibit a characteristic AB4 pattern, with the axial fluorine appearing as a quintet and the four equatorial fluorines as a doublet of quintets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized SF5-alkyne.

  • Infrared (IR) Spectroscopy: The C≡C stretch of the alkyne will be visible in the IR spectrum, typically around 2100-2260 cm⁻¹. The S-F stretches will also be present in the fingerprint region.

Experimental Determination of Key Physicochemical Parameters

To rationally design drugs containing the SF5-alkyne motif, it is essential to experimentally determine their key physicochemical properties.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination.[13]

Experimental Protocol: Shake-Flask LogP Determination

  • Prepare a stock solution of the SF5-alkyne in n-octanol.

  • Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the SF5-alkyne in each phase using a suitable analytical technique, such as HPLC with UV detection.

  • Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Diagram 2: Workflow for Shake-Flask LogP Determination

G Start Start Prepare Stock Solution Prepare Stock Solution in n-Octanol Start->Prepare Stock Solution Partitioning Partition between n-Octanol and Water Prepare Stock Solution->Partitioning Phase Separation Allow Phases to Separate Partitioning->Phase Separation Sample Collection Collect Samples from Both Phases Phase Separation->Sample Collection Concentration Analysis Analyze Concentration (e.g., HPLC) Sample Collection->Concentration Analysis Calculate LogP Calculate LogP Concentration Analysis->Calculate LogP End End Calculate LogP->End

Caption: A stepwise process for LogP measurement.

Determination of Acidity (pKa)

The pKa of a terminal SF5-alkyne can be determined by potentiometric titration.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Dissolve a known amount of the terminal SF5-alkyne in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or acetonitrile to ensure solubility).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH or tetrabutylammonium hydroxide) while monitoring the pH with a calibrated pH meter.

  • Record the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Assessment of Metabolic Stability

In vitro metabolic stability assays are crucial for predicting the in vivo half-life of a drug candidate.[12][15] Microsomal stability assays are commonly used to assess phase I metabolism.[15]

Experimental Protocol: Microsomal Stability Assay

  • Incubate the SF5-alkyne-containing compound at a known concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37 °C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Applications and Future Perspectives

The unique physicochemical properties of SF5-alkynes make them highly valuable in drug discovery. Their enhanced lipophilicity can improve blood-brain barrier penetration for CNS targets, while their metabolic stability can lead to improved pharmacokinetic profiles. The polarized nature of the alkyne allows for its participation in a variety of highly regioselective reactions, including cycloadditions and hydrofunctionalizations, enabling the construction of complex molecular architectures.[5][9]

The continued development of novel synthetic methodologies for the introduction of the SF5 group and the expansion of the chemical toolbox for the derivatization of SF5-alkynes will undoubtedly lead to their increased application in the design of next-generation therapeutics. As our understanding of the nuanced effects of the SF5 group on molecular properties grows, so too will our ability to rationally design drugs with improved efficacy and safety profiles.

References

  • Bizet, V., et al. (2023). Regio‐ and Stereoselective Hydroelementation of SF5‐Alkynes and Further Functionalizations.
  • Paquin, J.-F., et al. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. Journal of the American Chemical Society.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27, 1-13.
  • Qing, F.-L., et al. (2025). Synthesis of α-SF5 Ketones by Oxypentafluorosulfanylation of Alkynes with SF5Cl and Oxygen. Organic Letters.
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An In-Depth Technical Guide to 3-(Pentafluorothio)phenylacetylene: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a substituent of significant interest, often lauded as a "super trifluoromethyl group." Its unique electronic properties and high stability offer compelling advantages in the design of novel molecular entities. This technical guide provides a comprehensive overview of 3-(Pentafluorothio)phenylacetylene, a key building block that marries the desirable characteristics of the SF₅ group with the versatile reactivity of a terminal alkyne. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into its structure, synthesis, and potential applications.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a phenyl ring substituted with a pentafluorosulfanyl group at the meta-position and an ethynyl group.

The molecular structure is confirmed by its SMILES notation: C#CC1=CC=CC(S(F)(F)(F)(F)F)=C1.

Diagram of Molecular Structure:

Caption: Molecular structure of this compound.

Key Identifiers:

IdentifierValue
CAS Number 1426290-10-9[1]
Molecular Formula C₈H₅F₅S[1]
Molecular Weight 228.18 g/mol [1]
SMILES C#CC1=CC=CC(S(F)(F)(F)(F)F)=C1

The Pentafluorosulfanyl (SF₅) Group: A Privileged Moiety

The pentafluorosulfanyl group is a cornerstone of this molecule's potential, imparting a unique combination of properties that are highly sought after in drug design and materials science.

Physicochemical Properties

The SF₅ group is characterized by:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic nature of the aromatic ring.

  • Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ moiety highly resistant to metabolic degradation and harsh chemical conditions.

  • Lipophilicity: Despite its high polarity, the SF₅ group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase bioavailability.

These attributes position the SF₅ group as an attractive bioisostere for other functional groups like the trifluoromethyl (CF₃) and tert-butyl groups.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in the synthesis of substituted alkynes. A common and efficient strategy involves a two-step, one-pot procedure starting from a halogenated 3-(pentafluorosulfanyl)benzene precursor.

Synthetic Pathway Overview

Synthesis_Pathway A 3-Iodo(pentafluorosulfanyl)benzene C [PdCl₂(PPh₃)₂], CuI, Et₃N A->C B Trimethylsilylacetylene B->C D 3-((Trimethylsilyl)ethynyl)phenyl)sulfur pentafluoride (Intermediate) C->D Sonogashira Coupling E K₂CO₃, MeOH D->E F This compound (Final Product) E->F Desilylation

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Sonogashira Coupling of 3-Iodo(pentafluorosulfanyl)benzene with Trimethylsilylacetylene

This step involves the palladium- and copper-catalyzed coupling of the aryl iodide with a protected acetylene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, preventing self-coupling and other side reactions.

Materials:

  • 3-Iodo(pentafluorosulfanyl)benzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, argon-purged flask, add 3-iodo(pentafluorosulfanyl)benzene, [PdCl₂(PPh₃)₂] (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Dissolve the solids in a mixture of anhydrous THF and Et₃N.

  • Add trimethylsilylacetylene (e.g., 1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture containing the TMS-protected intermediate is typically used directly in the next step without isolation.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst, specifically [PdCl₂(PPh₃)₂], is crucial for the oxidative addition to the aryl iodide, a key step in the catalytic cycle.

  • Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Triethylamine serves as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction.

  • Anhydrous conditions are essential to prevent the quenching of reactive intermediates and ensure high yields.

Step 2: In-situ Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is readily achieved under mild basic conditions to yield the terminal alkyne.

Materials:

  • Potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

  • To the crude reaction mixture from Step 1, add a solution of potassium carbonate in methanol.

  • Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or GC-MS.

  • Once the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Self-Validating System: The progress of both the coupling and deprotection steps can be independently monitored by analytical techniques such as TLC and GC-MS. The appearance of the TMS-protected intermediate and its subsequent conversion to the final product provides clear validation of each reaction stage. The final product's identity and purity are confirmed by spectroscopic analysis.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The substitution pattern will lead to a complex splitting pattern.

  • A characteristic singlet for the acetylenic proton will appear further upfield, typically in the range of 3.0-3.5 ppm.

¹³C NMR:

  • The spectrum will display signals for the eight carbon atoms. The two acetylenic carbons will resonate in the region of 80-90 ppm.

  • The six aromatic carbons will appear between 120-155 ppm. The carbon attached to the SF₅ group will show a characteristic quintet due to coupling with the four equatorial fluorine atoms.

¹⁹F NMR:

  • The ¹⁹F NMR spectrum is a key diagnostic tool for SF₅-containing compounds. It is expected to show two signals:

    • A doublet for the four equatorial fluorine atoms.

    • A quintet for the single axial fluorine atom.

  • The chemical shifts will be in the typical range for aryl-SF₅ compounds.

Applications in Drug Discovery and Materials Science

The unique combination of the reactive alkyne handle and the metabolically stable, electron-withdrawing SF₅ group makes this compound a valuable building block in several areas:

  • Medicinal Chemistry: The terminal alkyne can be readily functionalized via reactions such as "click" chemistry (cycloadditions), further Sonogashira couplings, and hydration to form ketones. This allows for the facile introduction of the 3-(pentafluorosulfanyl)phenyl motif into a wide range of potential drug candidates. The SF₅ group can enhance metabolic stability, modulate pKa, and improve membrane permeability, all of which are critical parameters in drug design.

  • Materials Science: Phenylacetylene derivatives are known to be precursors for conductive polymers and other functional materials. The incorporation of the highly polar SF₅ group can be used to tune the electronic and physical properties of these materials, leading to novel applications in electronics and optoelectronics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound stands as a testament to the ongoing innovation in fluorine chemistry. Its well-defined structure, accessible synthesis, and the powerful combination of a reactive alkyne and a robust SF₅ group make it a highly valuable tool for researchers. As the exploration of the "super trifluoromethyl" group continues to expand, this building block is poised to play a significant role in the development of the next generation of pharmaceuticals and advanced materials.

References

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Electron-withdrawing properties of the pentafluorosulfanyl group

The pentafluorosulfanyl group is no longer a chemical curiosity but a validated and highly valuable functional group for molecular design. Its powerful electron-withdrawing nature, combined with its unique steric and lipophilic properties, provides a sophisticated tool for modulating the characteristics of bioactive molecules and advanced materials. As synthetic methods continue to become more efficient, economical, and scalable, the strategic incorporation of the SF5 group is set to become an increasingly routine yet powerful strategy in the pursuit of next-generation pharmaceuticals and functional materials. [8]

References

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  • Wessig, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. [URL: https://pubs.acs.org/doi/10.1021/acssensors.1c01579]
  • J. C. B. da Silva, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1041]
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  • Chan, J. M. W. (2019). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Journal of Materials Chemistry C. [URL: https://www.researchgate.
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  • Lentz, D., et al. (2020). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7027878/]
  • Besset, T., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8264581/]
  • Welch, J. T. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [URL: https://figshare.com/articles/thesis/Investigating_the_scope_of_the_pentafluorosulfanyl_group_in_medicinal_chemistry/23301065]
  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc01949a]
  • Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [URL: https://www.researchgate.net/publication/319982736_Application_of_the_Pentafluorosulfanyl_Group_as_a_Bioisosteric_Replacement]
  • Gryko, D. T., et al. (2014). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/tc/c4tc01481h]
  • ResearchGate. Properties of the SF5 group and the major key discoveries reported in the field. [URL: https://www.researchgate.net/figure/Properties-of-the-SF5-group-and-the-major-key-discoveries-reported-in-the-field_fig1_330872149]
  • Beier, P., et al. (2014). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004183/]
  • Gard, G. L., et al. (2004). Synthesis and spectroscopic properties of ethynylsulfur pentafluoride (SF5C≡CH). Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ic035277+]
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  • Welch, J. T., et al. (2014). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/118]
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An In-Depth Technical Guide to the Stability and Reactivity of 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The emergence of the pentafluorosulfanyl (SF₅) group in medicinal chemistry and materials science has marked a significant step forward in the design of novel molecules with unique properties. Its exceptional electronegativity, combined with high thermal and chemical stability, makes it a "super-trifluoromethyl" group, offering chemists a powerful tool for modulating molecular characteristics. This guide provides a comprehensive technical overview of the stability and reactivity of a key building block in this class: 3-(Pentafluorothio)phenylacetylene. Understanding the nuances of this molecule's behavior is paramount for its effective utilization in the synthesis of advanced materials and next-generation therapeutics.

Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 1426290-10-9, possesses a molecular formula of C₈H₅F₅S and a molecular weight of 228.18 g/mol . The molecule's structure, featuring a rigid phenylacetylene backbone functionalized with the bulky and strongly electron-withdrawing SF₅ group, dictates its unique chemical personality.

PropertyValueSource
CAS Number 1426290-10-9[1]
Molecular Formula C₈H₅F₅S[1]
Molecular Weight 228.18 g/mol [1]

The pentafluorosulfanyl group imparts a unique combination of properties. It is one of the most electron-withdrawing groups known, a characteristic that significantly influences the reactivity of the adjacent phenyl ring and the acetylene moiety. Despite its high polarity, the SF₅ group is also lipophilic, a trait that can enhance membrane permeability in drug candidates.[2][3]

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the key precursors are a 3-halophenylsulfur pentafluoride (typically 3-bromo- or 3-iodophenylsulfur pentafluoride) and a suitable acetylene source.

A common and effective strategy involves the use of trimethylsilylacetylene as a stable and easy-to-handle liquid acetylene equivalent. The trimethylsilyl (TMS) protecting group can be readily removed in a subsequent step, or in some cases, in situ, to yield the terminal alkyne.

Experimental Protocol: Sonogashira Coupling for this compound

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[5][6] Optimization may be required based on the specific starting materials and laboratory conditions.

Materials:

  • 3-Bromo(pentafluorothio)benzene or 3-Iodo(pentafluorothio)benzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo(pentafluorothio)benzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. Stir the mixture until all solids are dissolved.

  • Acetylene Addition: Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of the TMS-protected product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Deprotection: Dissolve the purified TMS-protected intermediate in THF. Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature. Monitor the deprotection by TLC.

  • Final Workup and Purification: Once the deprotection is complete, quench the reaction with water and extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography.

graph Sonogashira_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="3-Bromo(pentafluorothio)benzene"]; B [label="Trimethylsilylacetylene"]; C [label="PdCl₂(PPh₃)₂ / CuI\nEt₃N, THF"]; D [label="TMS-protected Intermediate"]; E [label="TBAF, THF"]; F [label="this compound"];

A -> C; B -> C; C -> D [label="Sonogashira Coupling"]; D -> E; E -> F [label="Deprotection"]; }

Caption: Synthetic scheme for this compound.

Stability Profile

A hallmark of the pentafluorosulfanyl group is its remarkable stability, which is conferred to the parent molecule.[3]

Thermal Stability
Chemical Stability

The S-F bonds in the SF₅ group are exceptionally strong, rendering the group resistant to many chemical transformations that would degrade other functional groups.[3] It is stable under a wide range of reaction conditions, including those involving mild acids and bases. However, its stability towards strong reducing or oxidizing agents should be evaluated on a case-by-case basis. The phenylacetylene moiety itself is generally stable but can be sensitive to strong oxidizing agents and certain transition metal catalysts that can induce polymerization.[2]

Storage and Handling

For long-term storage, this compound should be kept in a cool, dry, and well-ventilated area, away from sources of ignition. As with other alkynes, it is prudent to store it under an inert atmosphere to prevent potential degradation or reaction with atmospheric components. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Reactivity Landscape

The reactivity of this compound is dominated by the interplay between the electron-withdrawing SF₅ group and the electron-rich triple bond of the acetylene moiety. This electronic profile makes the molecule a versatile building block for a variety of chemical transformations.

Cycloaddition Reactions

The polarized nature of the alkyne in SF₅-alkynes makes them excellent partners in cycloaddition reactions.

  • [4+2] Diels-Alder Cycloadditions: this compound can act as a dienophile in Diels-Alder reactions with various dienes to construct highly functionalized six-membered rings. The strong electron-withdrawing nature of the SF₅ group activates the alkyne for this transformation.

  • 1,3-Dipolar Cycloadditions: This class of reactions provides a powerful route to five-membered heterocycles. For instance, reaction with in-situ generated nitrile oxides can yield 4-SF₅-isoxazoles, while reaction with nitrones can produce 4-SF₅-isoxazolines.[1]

graph Cycloaddition_Reactions { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="this compound"]; B [label="Diene"]; C [label="Nitrile Oxide"]; D [label="[4+2] Cycloaddition"]; E [label="1,3-Dipolar Cycloaddition"]; F [label="Substituted Benzene Derivative"]; G [label="SF₅-Isoxazole"];

A -> D; B -> D; D -> F; A -> E; C -> E; E -> G; }

Caption: Cycloaddition reactions of this compound.
Hydrofunctionalization Reactions

The polarized triple bond of SF₅-alkynes is susceptible to nucleophilic attack, enabling a range of hydrofunctionalization reactions. The regioselectivity is generally high, with the nucleophile adding to the carbon atom beta to the SF₅ group.

  • Hydroamination and Hydrothiolation: In the presence of a suitable catalyst or under appropriate conditions, secondary amines and thiols can add across the triple bond to furnish β-SF₅-enamines and β-SF₅-vinyl sulfides, respectively.

  • Hydrohalogenation: The addition of hydrogen halides (HF, HCl, HBr, HI) can be controlled to achieve stereodivergent synthesis of β-halo-SF₅-alkenes. The choice of reaction conditions dictates the E/Z selectivity of the product.

Other Reactions

The terminal alkyne functionality of this compound allows for a variety of other transformations characteristic of this functional group, including:

  • Hydration: In the presence of a suitable catalyst (e.g., gold or mercury salts), the alkyne can be hydrated to form the corresponding ketone, 3-(pentafluorothio)acetophenone.[2]

  • Oxidative Coupling: Under Glaser or Eglinton conditions, terminal alkynes can undergo oxidative homocoupling to form diynes.

  • Polymerization: Like phenylacetylene, this derivative can potentially be polymerized using transition metal catalysts to form conjugated polymers with interesting material properties.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its synthesis via the robust Sonogashira coupling makes it readily accessible. The inherent stability of the SF₅ group ensures its compatibility with a wide range of chemical transformations. The unique electronic properties of this molecule, arising from the powerful electron-withdrawing SF₅ group, govern its reactivity, particularly in cycloaddition and hydrofunctionalization reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of innovative chemical entities.

References

  • Tabata, M., Sone, T., & Sadahiro, Y. (1999). Precise synthesis of monosubstituted polyacetylenes using Rh complex catalysts. Control of solid structure and π-conjugation length. Macromolecular Chemistry and Physics, 200(2), 265–282. [Link]

  • Wikipedia. (n.d.). Phenylacetylene. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Lin, S.-Y., & Yang, C.-F. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1843. [Link]

  • Kollár, L., & Kégl, T. (2013). Flow Chemistry: Sonogashira Coupling. Beilstein Journal of Organic Chemistry, 9, 219–225. [Link]

  • Vida, N., & Beier, P. (2016). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 12, 1638–1643. [Link]

  • Popik, V. V. (2018). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 23(10), 2465. [Link]

  • AA Blocks. (2026, January 18). Safety Data Sheet: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene. [Link]

  • Bizet, V., Blanchard, N., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Molecules, 26(11), 3328. [Link]

  • Chan, J. M. W., & Togni, A. (2019). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. [Link]

  • Gassman, P. G., & O'Reilly, N. J. (1987). Nucleophilic Addition of the Pentafluoroethyl Group to Aldehydes, Ketones, and Esters. ChemInform, 18(49). [Link]

  • Sandia National Laboratories. (2018). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

  • Janthin, P., et al. (2023). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 14(1), 4933. [Link]

  • D'hooghe, M., & Padwa, A. (2023). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Molecules, 28(16), 5966. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 22, 2026, from [Link]

  • Li, P., & Wang, L. (2005). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Chinese Journal of Chemistry, 23(10), 1355–1360. [Link]

  • Horváth, A., & Kollár, L. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

  • Tarani, E., & Chrissafis, K. (2023). Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis. Sciforum. [Link]

  • Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. [Link]

  • Blanchard, N., & Bizet, V. (2024). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • Mako, Z., & Orha, L. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ChemistrySelect, 1(15), 4693–4697. [Link]

  • Zhdankin, V. V. (2019). Hypervalent Iodine Catalyzed Synthesis of Isoxazoles and Isoxazolines Under Mild conditions in Aqueous Surfact. eScholarship.org. [Link]

  • University of Amsterdam. (2024). The infrared absorption spectrum of phenylacetylene. UvA-DARE (Digital Academic Repository). [Link]

  • Slawin, A. M. Z., & Woollins, J. D. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Journal of Fluorine Chemistry, 192, 126–133. [Link]

  • Titov, A. A., et al. (2018). Supporting Information for "A versatile copper(I) pyrazolate catalyst for the azide-alkyne cycloaddition reaction". The Royal Society of Chemistry. [Link]

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Sources

Spectroscopic Characterization of 3-(Pentafluorothio)phenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The molecular structure of 3-(Pentafluorothio)phenylacetylene is presented below. The strategic placement of the highly electronegative SF₅ group at the meta position of the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Experimental Protocol (Predicted)

A standard NMR experiment would involve dissolving the sample (typically 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Spectra would be acquired on a spectrometer operating at a field strength of 300-500 MHz for protons.[1]

Caption: A typical workflow for acquiring NMR spectra.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the acetylenic proton. The powerful electron-withdrawing nature of the SF₅ group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted phenylacetylene.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Acetylenic H~3.1 - 3.3Singlet (s)-
Aromatic H (ortho to SF₅)~7.7 - 7.9Multiplet (m)-
Aromatic H (para to SF₅)~7.6 - 7.8Multiplet (m)-
Aromatic H (ortho to Acetylene)~7.5 - 7.7Multiplet (m)-
  • Causality: The chemical shifts of the aromatic protons are influenced by the inductive effect of the SF₅ group. Protons closer to this group will experience a greater downfield shift. The acetylenic proton is expected to be a sharp singlet, similar to that in phenylacetylene, though its exact position may be slightly shifted due to the long-range electronic effects of the SF₅ substituent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon attached to the SF₅ group will be significantly influenced, and its signal may be split due to coupling with the fluorine atoms.

Carbon Predicted Chemical Shift (ppm)
C-SF₅~150 - 155
Aromatic CH~125 - 135
Quaternary Aromatic C (ipso to acetylene)~120 - 125
Acetylenic C (ipso to ring)~80 - 85
Acetylenic CH~80 - 85
  • Causality: The carbon directly bonded to the highly electronegative SF₅ group will be significantly deshielded. The acetylenic carbons are expected to resonate in their characteristic region, though their precise shifts will be modulated by the electronic effects of the substituted phenyl ring.

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is crucial for characterizing the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern, with the axial fluorine (B) appearing as a quintet and the four equatorial fluorines (A) appearing as a doublet of quintets.

Fluorine Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Axial F (SF)~85 - 90Quintet (quin)J(Fₐₓ-Fₑq) ≈ 150
Equatorial F (SF₄)~60 - 65Doublet of quintets (dq)J(Fₑq-Fₐₓ) ≈ 150, J(Fₑq-H) ≈ small
  • Causality: The distinct chemical shifts and coupling patterns for the axial and equatorial fluorines of the SF₅ group are a hallmark of this functional group and provide unambiguous confirmation of its presence.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the ATR crystal. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-H stretch~3300Strong, sharp
C-H stretch (aromatic)~3100 - 3000Medium
C≡C stretch~2100 - 2150Weak to medium
C=C stretch (aromatic)~1600, 1480, 1440Medium to strong
S-F stretch~800 - 900Very strong
C-S stretch~600 - 800Medium
  • Causality: The sharp band around 3300 cm⁻¹ is characteristic of the acetylenic C-H stretch. The C≡C stretching vibration is expected in the region of 2100-2150 cm⁻¹, though its intensity can be variable. The most prominent feature will be the very strong absorptions in the 800-900 cm⁻¹ region, which are characteristic of the S-F stretching modes of the SF₅ group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol

The mass spectrum could be obtained using either electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 228, corresponding to the molecular weight of C₈H₅F₅S.

  • Major Fragments (Predicted):

m/z Possible Fragment Notes
228[C₈H₅F₅S]⁺Molecular ion
127[SF₅]⁺Characteristic fragment for SF₅ compounds
101[C₈H₅]⁺Loss of SF₅ radical
75[C₆H₃]⁺Further fragmentation of the phenylacetylene moiety

graph "MS_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C8H5F5S]+ (m/z 228)"]; F1 [label="[C8H5]+ (m/z 101)"]; F2 [label="[SF5]+ (m/z 127)"]; F3 [label="[C6H3]+ (m/z 75)"];

M -> F1 [label=" -SF5"]; M -> F2 [label=" -C8H5"]; F1 -> F3 [label=" -C2H2"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Causality: In EI-MS, the molecular ion will likely be observed. A very characteristic fragmentation pathway for aromatic SF₅ compounds is the cleavage of the C-S bond, leading to the formation of an [SF₅]⁺ cation at m/z 127 and the corresponding aryl radical cation. Further fragmentation of the phenylacetylene moiety would lead to smaller fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining established spectroscopic principles with data from analogous compounds, we have constructed a detailed predictive analysis of its NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers working with this and other novel pentafluorosulfanyl-substituted aromatic compounds, facilitating their identification, characterization, and further application in scientific research and development.

References

  • Popov, K. (2015). Organocatalytic Reduction of Imines with Trichlorosilane. PhD Thesis, Charles University.
  • Howard, J. A. K., et al. (1980). The preparation, crystal structures, and vibrational spectra of the pentafluorothio (pentafluorosulfanyl) arenes [SF5·C6H4·X] (X = NO2, CN, CO2H, Br, or H) and of 1,4-bis(pentafluorothio)benzene, [1,4-SF5·C6H4·SF5]. Journal of the Chemical Society, Dalton Transactions, (3), 513-520.
  • Nakamoto, K. (1997). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (5th ed.). Wiley.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Jeong, J., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(15), 2789.
  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

  • Wu, T. J. (2011). Synthesis and Application of Pentafluorosulfanyl (SF5) Compounds. PhD Thesis, University of Southern California. [Note: While this thesis is a primary target for obtaining experimental data, its direct online accessibility is limited.
  • RWTH Publications. (Various Dates). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds.

Sources

The "Super" Substituent: A Technical Guide to the Discovery and Chemistry of Pentafluorosulfanyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a "Super-Trifluoromethyl" Group

In the ever-evolving landscape of medicinal and materials chemistry, the quest for novel functional groups that can impart unique and advantageous properties to molecules is relentless. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group due to its exceptional characteristics. Possessing a unique combination of high electronegativity, steric bulk, and remarkable chemical and thermal stability, the SF₅ group offers a powerful tool for modulating molecular properties in drug discovery and materials science. This guide provides an in-depth exploration of the discovery and rich history of SF₅-containing compounds, tracing the evolution of their synthesis from challenging early methods to the sophisticated strategies employed today. We will delve into the pioneering work that laid the foundation of this fascinating field and detail the key synthetic protocols that have made this "super" substituent more accessible to the modern chemist.

A Historical Perspective: From Inorganic Precedent to Organic Reality

The story of the pentafluorosulfanyl group is rooted in the early explorations of sulfur-fluorine chemistry. A pivotal moment arrived in 1901 when French chemists Henri Moissan and Paul Lebeau reported the synthesis of the exceptionally inert gas, sulfur hexafluoride (SF₆), by the direct fluorination of sulfur. This discovery of a hypervalent sulfur fluoride set the inorganic precedent for the stability of the S-F bond.

However, it would be another six decades before the SF₅ group made its debut in organic chemistry. The breakthrough came in 1962 from the laboratories of DuPont, where William A. Sheppard reported the first synthesis of an arylsulfur pentafluoride.[1] Sheppard's seminal work, published in the Journal of the American Chemical Society, described the reaction of diphenyl disulfide with silver(II) fluoride (AgF₂) to yield phenylsulfur pentafluoride (C₆H₅SF₅). This landmark achievement marked the birth of organic SF₅ chemistry and opened the door to a new class of compounds with intriguing properties.

The initial synthesis was a challenging endeavor, relying on aggressive and expensive reagents, which limited the widespread adoption of the SF₅ group. The low yield and harsh conditions of Sheppard's original method underscored the need for more practical and efficient synthetic routes.

The Key Reagent: The Emergence of Pentafluorosulfanyl Chloride (SF₅Cl)

A significant advancement in the field was the development of pentafluorosulfanyl chloride (SF₅Cl) as a more manageable reagent for introducing the SF₅ group. While early reports on its synthesis were sparse, a notable contribution came from Roberts and Cady in 1960, who described its formation from the reaction of sulfur tetrafluoride (SF₄) and chlorine monofluoride (ClF). This provided a more accessible, albeit still hazardous, entry point to the SF₅ synthon. SF₅Cl's utility lies in its ability to undergo radical addition reactions, a property that would be extensively exploited in the years to come.

The Evolution of Synthetic Methodologies: A Journey Towards Accessibility

The initial hurdles in SF₅ chemistry spurred a wave of innovation aimed at developing milder, more efficient, and scalable methods for its introduction into organic molecules. This evolution can be broadly categorized into several key strategies.

Radical Pentafluorosulfanylation: Taming the SF₅ Radical

The lability of the S-Cl bond in SF₅Cl makes it an excellent precursor for the SF₅ radical. Early methodologies focused on the radical addition of SF₅Cl across alkenes and alkynes. A significant contribution in this area was made by Dolbier, who demonstrated the triethylborane-initiated radical addition of SF₅Cl to unsaturated systems. This approach provided a reliable method for the formation of C-SF₅ bonds in aliphatic systems.

More recently, the advent of photoredox catalysis has revolutionized radical chemistry, and the pentafluorosulfanylation field has been no exception. Paquin and others have developed visible-light-mediated methods for the generation of the SF₅ radical from SF₅Cl, allowing for milder and more controlled additions to a wide range of unsaturated compounds.[2]

Oxidative Fluorination: Building the SF₅ Group from Thiol Precursors

A paradigm shift in the synthesis of aromatic SF₅ compounds came with the development of oxidative fluorination methods. These strategies construct the SF₅ group directly on an aromatic ring starting from more readily available sulfur-containing precursors, such as thiols and disulfides.

A major breakthrough in this area was reported by Umemoto and coworkers, who developed a practical, one-pot synthesis of arylsulfur pentafluorides from diaryl disulfides using a combination of a fluoride source and an oxidizing agent. This method offered a significant improvement in terms of efficiency and scalability over Sheppard's original protocol.

Further refinement of this approach was achieved by Togni and coworkers, who introduced the use of a safe and inexpensive combination of potassium fluoride (KF) and trichloroisocyanuric acid (TCCA) for the oxidative fluorination of thiols and disulfides.[3] This methodology has become one of the most widely used for the synthesis of aryl-SF₅ compounds due to its operational simplicity and broad substrate scope.

Electrophilic and Nucleophilic Pentafluorosulfanylation: Expanding the Toolkit

While radical and oxidative fluorination methods have dominated the field, the development of electrophilic and nucleophilic pentafluorosulfanylation reagents is an expanding area of research. These reagents offer complementary reactivity and the potential for new synthetic disconnections.

Electrophilic Pentafluorosulfanylation: The development of reagents that can deliver an "SF₅⁺" equivalent has been a significant challenge. However, recent advances have seen the emergence of N-pentafluorosulfanyl-pyridinium salts and related compounds as viable electrophilic pentafluorosulfanylation reagents, enabling the direct introduction of the SF₅ group onto electron-rich aromatic and heteroaromatic systems.

Nucleophilic Pentafluorosulfanylation: The generation of a "SF₅⁻" nucleophile is complicated by the high electronegativity of the fluorine atoms. Despite this, methods for the nucleophilic substitution of alkyl halides with a source of SF₅⁻ are being explored, offering a direct route to aliphatic SF₅-containing molecules.[4]

Key Synthetic Protocols: A Practical Guide

To provide a tangible understanding of the methodologies discussed, this section details the experimental procedures for some of the most influential and widely used methods in SF₅ chemistry.

Protocol 1: Sheppard's Synthesis of Phenylsulfur Pentafluoride (Historic)

This protocol is presented for its historical significance and to illustrate the foundational experimental work in the field.

Reaction: Diphenyl disulfide + AgF₂ → Phenylsulfur pentafluoride

Experimental Procedure (Conceptual, based on Sheppard's 1962 publication):

  • A solution of diphenyl disulfide in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.

  • Silver(II) fluoride (AgF₂) is added portion-wise to the stirred solution at room temperature or with gentle heating.

  • The reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is filtered to remove the silver(I) fluoride byproduct.

  • The filtrate is carefully distilled to isolate the crude phenylsulfur pentafluoride.

  • The crude product is then purified by fractional distillation under reduced pressure to obtain the pure phenylsulfur pentafluoride.

Causality Behind Experimental Choices:

  • AgF₂ as Fluorinating Agent: At the time, AgF₂ was one of the few available reagents capable of effecting the high-valent fluorination of sulfur.

  • Inert Solvent: Carbon tetrachloride was a common choice for a non-reactive solvent that could withstand the reaction conditions.

  • Reflux Conditions: The elevated temperature was necessary to overcome the activation energy of the reaction.

  • Distillation for Purification: The volatility of the product allowed for its separation from non-volatile byproducts and any remaining starting material.

Protocol 2: Togni's Oxidative Fluorination of a Thiophenol

This protocol represents a modern, practical, and widely adopted method for the synthesis of arylsulfur pentafluorides.

Reaction: Ar-SH + KF + TCCA → Ar-SF₅

Experimental Procedure (Generalized):

  • To a stirred suspension of potassium fluoride (KF) in acetonitrile is added the corresponding thiophenol at room temperature.

  • Trichloroisocyanuric acid (TCCA) is then added portion-wise to the mixture. The reaction is often exothermic, and the temperature may need to be controlled with a cooling bath.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time until the starting material is consumed (monitoring by TLC or GC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired arylsulfur pentafluoride.

Causality Behind Experimental Choices:

  • KF and TCCA: This combination provides a safe and effective in situ generation of a reactive fluorinating and oxidizing species, avoiding the use of hazardous reagents like elemental fluorine or chlorine.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction and can help to solubilize the reagents.

  • Portion-wise Addition of TCCA: This helps to control the exothermicity of the reaction.

  • Aqueous Workup: The quenching and extraction steps are necessary to remove inorganic byproducts and isolate the organic product.

  • Chromatographic Purification: This is a standard and effective method for purifying organic compounds.

Comparative Analysis of Synthetic Methodologies

To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key features of the major synthetic strategies for introducing the SF₅ group.

Methodology Precursor Key Reagents Advantages Disadvantages Typical Yields
Sheppard's Method (Historic) Diaryl DisulfideAgF₂Foundational methodHarsh conditions, expensive reagent, low yields5-30%
Dolbier's Radical Addition Alkenes/AlkynesSF₅Cl, Et₃BGood for aliphatic systemsPyrophoric initiator, gaseous reagent40-80%
Paquin's Photoredox Method Alkenes/AlkynesSF₅Cl, PhotocatalystMild conditions, high functional group toleranceRequires specialized equipment60-90%
Umemoto's Oxidative Fluorination Diaryl DisulfidesOxidant, Fluoride SourceOne-pot, improved yieldsCan require strong oxidants50-85%
Togni's Oxidative Fluorination Thiols/DisulfidesKF, TCCASafe, inexpensive reagents, broad scopeCan be exothermic60-95%

Visualizing the Synthetic Pathways

To further illustrate the evolution of synthetic strategies for SF₅-containing compounds, the following diagrams, generated using the DOT language, depict the key historical and modern workflows.

historical_synthesis cluster_sheppard Sheppard's Synthesis (1962) Diphenyl Disulfide Diphenyl Disulfide Phenylsulfur Pentafluoride Phenylsulfur Pentafluoride Diphenyl Disulfide->Phenylsulfur Pentafluoride AgF2, heat AgF2 AgF2

Caption: Sheppard's pioneering synthesis of phenylsulfur pentafluoride.

modern_synthesis cluster_togni Togni's Oxidative Fluorination cluster_paquin Paquin's Photoredox Method Thiophenol Thiophenol Arylsulfur Pentafluoride Arylsulfur Pentafluoride Thiophenol->Arylsulfur Pentafluoride MeCN, rt KF_TCCA KF, TCCA Alkene Alkene Alkylsulfur Pentafluoride Alkylsulfur Pentafluoride Alkene->Alkylsulfur Pentafluoride Visible Light SF5Cl_PC SF5Cl, Photocatalyst

Caption: Modern, efficient methods for the synthesis of SF₅-containing compounds.

Conclusion and Future Outlook

The journey of pentafluorosulfanyl-containing compounds, from their challenging beginnings to their current state of accessibility, is a testament to the ingenuity and perseverance of the chemical community. The development of practical and scalable synthetic methods has transformed the SF₅ group from a chemical curiosity into a valuable tool for molecular design. As our understanding of its unique properties continues to grow, so too will its applications in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. The ongoing exploration of novel pentafluorosulfanylation reagents and methodologies promises to further expand the synthetic chemist's toolkit, ensuring that the "super" substituent will continue to play a significant role in shaping the future of chemistry.

References

  • Sheppard, W. A. Arylsulfur Pentafluorides. J. Am. Chem. Soc.1962 , 84 (16), 3064–3072. [Link]

  • Paquin, J.-F.; et al. Electron donor-acceptor (EDA)-complex enabled SF5Cl addition on alkenes and alkynes. J. Fluorine Chem.2021 , 243, 109734. [Link]

  • Pitts, C. R.; Togni, A. et al. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angew. Chem. Int. Ed.2022 , 61 (31), e202205088. [Link]

  • A review on nucleophilic fluorination of alkyl halides. RSC Adv., 2024 ,14, 12085-12101. [Link]

  • Dolbier, W. R. Jr. et al. A convenient and general method for the synthesis of SF5-alkenes and -alkynes. J. Fluorine Chem.1992, 58, 284.
  • Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. [Link]

  • Roberts, H. L.; Cady, G. H. The Preparation and Some Properties of a New Sulfur Chloride Pentafluoride. J. Am. Chem. Soc.1960 , 82 (2), 352-353. [Link]

  • Savoie, P. R.; Welch, J. T. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chem. Rev.2015 , 115 (2), 1130–1190. [Link]

  • A general overview of DOT language for graph visualization. [Link]

  • Moissan, H.; Lebeau, P. Le fluorure de soufre SF6. C. R. Acad. Sci.1901, 132, 374-378.
  • Sheppard, W. A. Arylsulfur Pentafluorides. J. Am. Chem. Soc.1962 , 84 (16), 3064–3072. [Link]

Sources

An In-Depth Technical Guide to 3-(Pentafluorothio)phenylacetylene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Frontiers in Medicinal Chemistry and Materials Science

The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern molecular design, offering a powerful tool to modulate the physicochemical and biological properties of organic compounds. Among the arsenal of fluorinated functional groups, the pentafluorothio (–SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] This guide focuses on a key building block that harnesses the potential of the –SF₅ group: 3-(Pentafluorothio)phenylacetylene. Its rigid acetylenic linker provides a versatile platform for the construction of complex molecular architectures through a variety of powerful coupling and cycloaddition reactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its commercial availability, synthesis, and reactivity, thereby empowering its application in cutting-edge research endeavors.

Commercial Availability and Sourcing

This compound is a specialized research chemical available from a select number of suppliers. For researchers planning its use, understanding the procurement landscape is a critical first step. The compound is typically offered at purities of 95% or higher.

Table 1: Key Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Moldb ≥95%1g1426290-10-9C₈H₅F₅S228.18
BLD Pharm ≥95%Inquire1426290-10-9C₈H₅F₅S228.18
Appretech Scientific ≥98%Inquire1426290-10-9C₈H₅F₅S228.18

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Practical Approach

The synthesis of arylacetylenes is most commonly achieved through the Sonogashira coupling reaction, a robust and versatile palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For the preparation of this compound, a two-step sequence starting from a suitable precursor, such as 1-iodo-3-(pentafluorosulfanyl)benzene, is the most logical and field-proven approach.

Rationale Behind the Synthetic Strategy

The Sonogashira coupling is the method of choice due to its mild reaction conditions and high tolerance for a wide range of functional groups, including the electron-withdrawing –SF₅ moiety.[3] The use of a protected alkyne, such as trimethylsilylacetylene, is a strategic decision to prevent the undesired homocoupling of the terminal alkyne. The subsequent deprotection of the silyl group is typically a straightforward process, yielding the desired terminal alkyne.

Detailed Experimental Protocol: A Representative Sonogashira Coupling and Deprotection

The following protocol is a representative procedure adapted from established Sonogashira coupling methodologies.[4][5]

Step 1: Sonogashira Coupling of 1-iodo-3-(pentafluorosulfanyl)benzene with Trimethylsilylacetylene

Caption: Sonogashira coupling of 1-iodo-3-(pentafluorosulfanyl)benzene.

Methodology:

  • To a degassed solution of 1-iodo-3-(pentafluorosulfanyl)benzene (1.0 equiv) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 4:2 mL), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv) and copper(I) iodide (CuI) (0.05 equiv).[5]

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours or until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-1-(pentafluorosulfanyl)benzene.

Step 2: Desilylation to Yield this compound

Caption: Desilylation to form the terminal alkyne.

Methodology:

  • Dissolve the silylated intermediate (1.0 equiv) in a suitable solvent such as THF or methanol.

  • Add a desilylating agent such as tetrabutylammonium fluoride (TBAF) (1.1 equiv) in THF or potassium carbonate in methanol.[6]

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which is influenced by the strongly electron-withdrawing nature of the meta-substituted –SF₅ group. This electronic property makes the alkyne a versatile building block in several key transformations.

1,3-Dipolar Cycloadditions: Accessing Novel Heterocycles

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[7] SF₅-substituted arylacetylenes have been shown to be effective dipolarophiles in these reactions.[8] Specifically, the reaction of this compound with in situ generated nitrile oxides provides a direct route to novel 4-SF₅-substituted isoxazoles.[9]

Experimental Protocol: Synthesis of a 4-(3-(Pentafluorosulfanyl)phenyl)isoxazole Derivative

This protocol is based on the general principles of 1,3-dipolar cycloaddition of nitrile oxides to alkynes.[9][10]

Caption: 1,3-Dipolar cycloaddition with this compound.

Methodology:

  • Generate the nitrile oxide in situ. A common method is the dehydration of an aldoxime using a reagent like N-chlorosuccinimide (NCS) in the presence of a base such as triethylamine.

  • In a separate flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., chloroform or THF).

  • Slowly add the solution containing the in situ generated nitrile oxide to the solution of the alkyne at room temperature.

  • Stir the reaction mixture for several hours to overnight, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired isoxazole derivative.

Other Potential Applications
  • Diels-Alder Reactions: The electron-withdrawing –SF₅ group lowers the LUMO energy of the alkyne, making this compound a potent dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[11]

  • Click Chemistry: The terminal alkyne functionality makes this compound a suitable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the synthesis of 1,2,3-triazoles.

  • Polymer Synthesis: Phenylacetylene derivatives can be polymerized to form conjugated polymers with interesting electronic and optical properties.[4] The incorporation of the –SF₅ group could lead to novel materials with unique characteristics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is essential for its effective use and characterization of its reaction products.

Table 2: Physicochemical Properties of the Pentafluorothio Group

PropertyValue/Description
Electronegativity (Hammett Constant, σm) ~0.61[2]
Lipophilicity (Hansch Parameter, π) ~1.23[2]
Steric Bulk (Volume) 55.4 ų (intermediate between CF₃ and t-Bu)[2]
Stability High thermal and chemical stability[1]

Spectroscopic Characterization (Predicted and General Observations):

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl ring, with coupling patterns indicative of a 1,3-disubstituted benzene ring. A singlet for the acetylenic proton should also be present.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons and the two acetylenic carbons. The chemical shifts will be influenced by the electron-withdrawing –SF₅ group.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the –SF₅ group. The spectrum is expected to show a characteristic pattern of a singlet for the apical fluorine and a quartet for the four equatorial fluorines, or a more complex pattern due to coupling with the aromatic ring protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₈H₅F₅S should be observed, along with characteristic fragmentation patterns.

Safety and Handling

As with all specialized research chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Building Block for Innovation

This compound represents a valuable and versatile building block for researchers at the forefront of medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, conferred by the powerful –SF₅ group, combined with the reactivity of the acetylenic moiety, open up a vast chemical space for the synthesis of novel and complex molecules. This guide provides the foundational knowledge required to confidently source, synthesize, and utilize this compound, empowering scientists to push the boundaries of molecular innovation.

References

  • Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2011). S N Ar Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF 5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1466–1469.
  • Bizet, V., Blanchard, N., & Coe, P. L. (2021). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 24(1), 1-15.
  • Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 116-125.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Sato, K., et al. (2011). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-36.
  • Sater, M. A. E., René, F., Blanchard, N., & Bizet, V. (2021). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4+ 2] Diels–Alder Cycloaddition Reaction. Organic Letters, 23(13), 5192-5196.
  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Tlili, A., et al. (2018). Use of 1-Pentafluorosulfanyl-phenylacetylenes for the Preparation of SF5-Substituted Five-Membered Ring Heterocycles Through 1,3-Dipolar Cycloadditions. Isoxazoles and Isoxazolines. Journal of Fluorine Chemistry, 211, 137-143.
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in bioorganic and medicinal chemistry. Journal of Fluorine Chemistry, 128(10), 1143-1153.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Kónya, K., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2914.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 25(53), 12344-12348.
  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Padwa, A. (Ed.). (2002). Synthetic Applications of 1, 3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
  • Himo, F., et al. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
  • Kolarovič, A., & Liptáková, L. (2011). Flow Chemistry: Sonogashira Coupling. Molecules, 16(12), 10356-10368.
  • Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1, 3-Dipolar Cycloaddition Chemistry (pp. 291-392). John Wiley & Sons.
  • Beier, P., et al. (2011). Hydroxylation of nitro-(pentafluorosulfanyl)benzenes via vicarious nucleophilic substitution of hydrogen. Tetrahedron Letters, 52(34), 4392-4394.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

Sources

Introduction to the chemistry of the pentafluorosulfanyl (SF5) group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry of the Pentafluorosulfanyl (SF5) Group

Authored by a Senior Application Scientist

The pentafluorosulfanyl (SF5) group, a unique and powerful substituent, is rapidly transitioning from a synthetic curiosity to a cornerstone in the design of advanced pharmaceuticals and functional materials. Often dubbed the "super-trifluoromethyl group," its distinctive combination of extreme electronegativity, high thermal and chemical stability, significant steric bulk, and surprisingly high lipophilicity offers a compelling toolkit for molecular design.[1][2][3] This guide provides an in-depth exploration of the fundamental chemistry of the SF5 group, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its core physicochemical properties, detail robust synthetic methodologies for its incorporation, analyze its reactivity, and showcase its transformative applications, particularly in the realm of drug discovery. This document is structured to serve as both a comprehensive introduction and a practical reference, grounded in authoritative literature and field-proven insights.

The Emergence of a "Super" Functional Group: Unique Physicochemical Properties

The pentafluorosulfanyl moiety, consisting of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, possesses a unique octahedral geometry.[4] This structure is the source of its remarkable properties that set it apart from other common functional groups, including its well-known cousin, the trifluoromethyl (CF3) group.[5][6]

Electronic Profile: Beyond Trifluoromethyl

The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry.[3][5] This is a direct consequence of the five highly electronegative fluorine atoms pulling electron density away from the sulfur atom and, subsequently, from the molecular scaffold to which it is attached.

  • Inductive and Resonance Effects : The electron-withdrawing effect is primarily inductive. The Hammett parameter (σp) for SF5 is 0.68, which is significantly higher than that of the CF3 group (0.54), indicating a stronger electron-withdrawing capability.[4] This potent electronic pull can profoundly influence the acidity/basicity of nearby functional groups and modulate the electronic properties of aromatic systems.[4][5]

Stability: A Chemically and Thermally Robust Scaffold

A defining characteristic of the SF5 group is its exceptional stability. The sulfur-fluorine bonds are incredibly strong, rendering the group highly resistant to thermal decomposition and chemical degradation under a wide range of conditions.[5][6]

  • Physiological and Chemical Inertness : It is stable under physiological conditions, a critical feature for drug development.[7] Aromatic SF5 groups can withstand strong Brønsted acids and bases and are stable to common catalytic hydrogenation conditions (Ni, Pd, or Pt).[4] This stability prevents metabolic degradation at the substituent, potentially extending a drug's half-life in the body.[5] Unlike the CF3 group, the SF5 group cannot be defluorinated to form a reactive Michael acceptor, avoiding a potential mechanism for toxicity.[4]

Lipophilicity and Steric Profile: Influencing Molecular Interactions

Despite its high polarity, the SF5 group significantly increases the lipophilicity of a molecule, a property crucial for membrane permeability and bioavailability in drug candidates.[5][8]

  • Lipophilicity : The SF5 group is more lipophilic than the CF3 group and is often used to enhance a molecule's ability to cross biological membranes.[5][8][9] In a direct comparison of cannabinoid receptor ligands, SF5-substituted analogues consistently showed higher log P values than their CF3 counterparts.[10]

  • Steric Demand : The volume of the SF5 group is considerably greater than that of a trifluoromethyl group and is more comparable to a tert-butyl group.[4] This steric bulk can be used strategically to influence molecular conformation, restrict bond rotation, and optimize interactions within a protein binding pocket.[4][8]

Comparative Analysis of Key Physicochemical Properties
PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)tert-Butyl (t-Bu)Nitro (NO2)
Hammett Constant (σp) 0.68[4]0.54[4]-0.200.78
Electronegativity (Pauling Scale) 3.65[4]3.36[4]2.55 (Carbon)3.04 (Nitrogen)
Lipophilicity (Hansch π) 1.510.881.98-0.28
Van der Waals Volume (ų) ~80[4]~43~85~30
Chemical Stability Very High[5][6]Moderate (can be hydrolyzed)HighReducible

Synthetic Strategies for Incorporating the SF5 Group

Historically, the widespread application of the SF5 group was hindered by synthetic challenges.[6] However, recent advancements have made SF5-containing building blocks more accessible, paving the way for their broader use.

Radical Addition of SF5Cl: A Workhorse Reaction

The most common and versatile method for introducing the SF5 group into aliphatic systems is the radical addition of sulfur chloride pentafluoride (SF5Cl) to unsaturated bonds (alkenes and alkynes).[11]

The reaction is typically initiated by a radical initiator, such as triethylborane (Et3B), which facilitates the homolytic cleavage of the relatively weak S-Cl bond to generate the SF5 radical.[11][12] This radical then adds across the double or triple bond.

G cluster_start Initiation cluster_prop Propagation start SF5Cl + Et3B/O2 rad SF5• Radical Generation start->rad Homolytic Cleavage alkyne Alkyne Substrate (R-C≡C-H) add Radical Addition rad->add alkyne->add vinyl_rad Vinyl Radical Intermediate add->vinyl_rad Forms C-S bond cl_abs Chlorine ion vinyl_rad->cl_abs From SF5Cl product Vinyl Chloride Product (R-C(SF5)=C(H)Cl) cl_abs->product

Caption: Radical addition of SF5Cl to an alkyne.

  • Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add phenylacetylene (1.0 equiv). Dissolve in ethyl acetate (EtOAc).

  • Inert Atmosphere : Purge the flask with argon for 10 minutes.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Initiator Addition : Add a 1 M solution of triethylborane (Et3B) in hexanes (0.1 equiv) dropwise via syringe.

  • SF5Cl Introduction : Bubble SF5Cl gas (1.2 equiv) through the solution via a cannula for 30 minutes while maintaining the temperature at 0 °C. The reaction is exothermic; monitor the temperature carefully.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

  • Quenching : Upon completion, carefully quench the reaction by bubbling argon through the solution to remove any excess SF5Cl.

  • Workup : Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired SF5-containing vinyl chloride.

Synthesis of Aromatic SF5 Compounds

Introducing the SF5 group onto aromatic rings often requires different strategies. A common approach involves the oxidative fluorination of aryl disulfides or thiols, though this often requires harsh reagents like elemental fluorine (F₂). More practical methods are continually being developed.

A notable advancement is the synthesis of SF5-containing aromatic amino acids via Negishi cross-coupling.[13] This method demonstrates the compatibility of the SF5 group with modern transition-metal-catalyzed reactions.

  • Zinc Reagent Preparation : Activate zinc dust (4.0 equiv) by heating at 100 °C under vacuum. Add a catalytic amount of iodine in dry DMF and heat at 70 °C. Add the protected iodo-alanine derivative (1.0 equiv) in DMF and heat at 50 °C to form the organozinc reagent.[13]

  • Coupling Reaction Setup : In a separate flame-dried flask, dissolve 1-bromo-4-(pentafluorosulfanyl)benzene (1.2 equiv), Pd(dba)₂ (0.05 equiv), and SPhos (0.1 equiv) in dry DMF under an argon atmosphere.

  • Coupling : Transfer the freshly prepared organozinc solution to the flask containing the aryl bromide and catalyst via cannula.

  • Heating and Monitoring : Heat the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Workup and Purification : After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reactivity of SF5-Containing Molecules

While chemically robust, the SF5 group's powerful electronic influence imparts unique reactivity to the molecules it functionalizes.[14]

Activation of Aromatic Rings

The strong electron-withdrawing nature of the SF5 group activates aromatic rings towards nucleophilic aromatic substitution (SNAr). This provides a pathway to further functionalize SF5-arenes, which might otherwise be unreactive.[8][9]

Cycloaddition Reactions of SF5-Alkynes

SF5-substituted alkynes are versatile building blocks for synthesizing complex heterocyclic structures.[15] Their polarized nature makes them excellent dienophiles in Diels-Alder reactions and partners in 1,3-dipolar cycloadditions.

  • Synthesis of SF5-Indoles : A telescoped procedure involving the radical addition of SF5Cl to a 2-ethynyl aniline, followed by a base-mediated cascade of dehydrochlorination and 5-endo-dig cyclization, provides efficient access to 2-SF5-indoles.[15]

  • Synthesis of SF5-Pyrazoles : Substituted SF5-pyrazoles can be synthesized via a 1,3-dipolar cycloaddition between an SF5-alkyne and a diazo compound, with regioselectivity influenced by the alkyne's substituent.[15]

G reactants SF5-Alkyne + Diazo Compound transition [3+2] Cycloaddition (Concerted) reactants->transition Heat product SF5-Pyrazole (Regioisomeric Mixture Possible) transition->product

Caption: Synthesis of SF5-pyrazoles via cycloaddition.

Applications in Drug Discovery and Development

The unique combination of properties makes the SF5 group a highly attractive substituent for modulating the bioactivity and pharmacokinetic profiles of drug candidates.[5]

Bioisosteric Replacement

The SF5 group serves as an effective bioisostere for several common functional groups, allowing chemists to fine-tune molecular properties while retaining or enhancing biological activity.[7]

  • Replacement for CF3 and tert-Butyl Groups : Due to its similar steric bulk to a tert-butyl group and its enhanced electronic and lipophilic properties compared to a CF3 group, SF5 is often considered a replacement for both.[1][7] This substitution can lead to improved metabolic stability and target affinity.[5]

  • Replacement for Nitro Groups : The SF5 group can mimic the strong electron-withdrawing nature of a nitro group but without the metabolic liabilities associated with nitroarenes, which can be reduced to toxic anilines in vivo.[7]

Enhancing Pharmacokinetic (ADME) Properties

Incorporating an SF5 group can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Metabolic Stability : The chemical inertness of the SF5 group can shield adjacent sites from metabolic enzymes (e.g., cytochrome P450s), reducing metabolic clearance and increasing the drug's duration of action.[5]

  • Enhanced Membrane Permeability : The high lipophilicity imparted by the SF5 group can improve a compound's ability to cross cellular membranes, which is critical for oral bioavailability and reaching intracellular targets.[5]

  • Modulating Target Affinity : The unique steric and electronic footprint of the SF5 group can create new, favorable interactions within a receptor's binding site, enhancing drug efficacy and potency.[5]

Case Study: SF5 in Biologically Active Molecules
Compound ClassOriginal GroupBioisostereObserved Effect of SF5 IntroductionReference
Cannabinoid Ligands CF3 / t-BuSF5Higher lipophilicity than CF3 analogue; equivalent or slightly higher CB1 receptor affinity.[10]
Insecticides (CF3)2CFSF5Similar insecticidal activity, demonstrating effective bioisosteric replacement.[2][16]
Anti-protozoal Agents NitroSF5Maintained or improved activity against Plasmodium falciparum with reduced metabolic risk.[7]

Conclusion and Future Perspectives

The pentafluorosulfanyl group has firmly established itself as a valuable tool in modern chemistry. Its unparalleled combination of electronic, steric, and stability properties provides a unique avenue for rational molecular design. While synthetic accessibility has historically been a barrier, ongoing innovations in synthetic methodology are making SF5-containing building blocks increasingly available to the broader scientific community.[8][17]

The future of SF5 chemistry is bright. As more efficient, scalable, and cost-effective synthetic routes are developed, we can expect to see an even wider application of this "super" functional group. Its role in overcoming common drug development challenges, such as poor metabolic stability and low bioavailability, ensures that the SF5 group will be a key player in the discovery of next-generation therapeutics and advanced materials for years to come.

References

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

  • Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ACS Publications. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]

  • Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Sulfur chloride pentafluoride. Wikipedia. [Link]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]

  • The pentafluorosulfanyl group: obscure, yet intriguing. amphoteros. [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. [Link]

  • The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. SINAPSE. [Link]

  • Properties of SF5Cl. Mol-Instincts. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 3-(Pentafluorothio)phenylacetylene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the SF₅ Moiety in Arylalkyne Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful palladium-catalyzed transformation is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's utility stems from its typically mild conditions and tolerance of a wide range of functional groups.[3]

In recent years, the pentafluorosulfanyl (SF₅) group has emerged as a functional moiety of high interest, particularly in medicinal chemistry and materials science.[4][5] Possessing greater electronegativity and thermal stability than the more common trifluoromethyl (CF₃) group, the SF₅ substituent offers a unique combination of properties:

  • Metabolic Stability: The sulfur-fluorine bonds are exceptionally robust, resisting metabolic degradation.

  • High Lipophilicity: It can significantly enhance the lipophilicity of a parent molecule, influencing its pharmacokinetic profile.

  • Strong Electron-Withdrawing Nature: It profoundly alters the electronic landscape of the aromatic ring to which it is attached.[6]

  • Steric Influence: Its conical shape provides significant steric bulk, which can be used to control molecular conformation.[7]

The integration of the SF₅ group into complex scaffolds via robust synthetic methods is therefore a key objective for chemists. This guide provides an in-depth analysis and detailed protocols for the application of 3-(pentafluorothio)phenylacetylene as a key building block in Sonogashira coupling reactions, enabling the synthesis of a novel class of SF₅-substituted arylalkynes.

Mechanistic Considerations: The Impact of the Electron-Withdrawing SF₅ Group

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this mechanism is crucial to appreciating the unique behavior of this compound.

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Activation: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(0) center to form a Pd(II)-aryl complex.

  • Copper Acetylide Formation: Concurrently, the terminal alkyne coordinates to a copper(I) salt (typically CuI). A base then deprotonates the alkyne, forming a copper(I) acetylide intermediate. This step is critical for activating the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, regenerating the Cu(I) catalyst. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

Causality: How the SF₅ Group Influences Reactivity

The potent electron-withdrawing nature of the pentafluorosulfanyl group on the phenylacetylene ring introduces a critical electronic perturbation:

  • Increased Acidity of the Acetylenic Proton: The SF₅ group significantly lowers the pKa of the terminal alkyne proton. This increased acidity facilitates the deprotonation step (Step 3), meaning that weaker bases may be employed effectively, and the formation of the crucial copper acetylide intermediate can be accelerated.

  • Potential for Copper-Free Conditions: The enhanced acidity may, in some cases, allow the alkyne to coordinate and react directly with the palladium complex after deprotonation by a suitable base, bypassing the need for a copper co-catalyst. This is highly advantageous as it prevents the primary side reaction: the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[3]

Below is a diagram illustrating the catalytic cycle tailored for the coupling of this compound.

G cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L₂Pd(II)(Ar)(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl L₂Pd(II)(Ar)(C≡C-Ph-SF₅) transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0  Regeneration product Ar-C≡C-Ph-SF₅ reductive_elim->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-Ph-SF₅ cu_catalyst->cu_acetylide + Alkyne - H⁺ alkyne H-C≡C-Ph-SF₅ cu_acetylide->transmetalation Transfer of Alkynyl Group cu_acetylide->cu_catalyst  Regeneration base Base base_h Base-H⁺X⁻ aryl_halide Ar-X aryl_halide->oxidative_add G start Start: Oven-Dried Glassware reagents Charge Flask with Solids: Aryl Halide, Pd Catalyst, (CuI), Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert solvents Add Anhydrous, Degassed Solvents inert->solvents alkyne Add SF₅-Phenylacetylene solvents->alkyne reaction Stir at RT or Heat Monitor by TLC/GC-MS alkyne->reaction workup Cool & Filter Through Celite reaction->workup extraction Aqueous Workup: Wash with NH₄Cl & Brine workup->extraction purify Dry, Concentrate & Purify via Chromatography extraction->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the Pentafluorothio (-SF₅) Group in Arylacetylene Scaffolds

The pentafluorothio (-SF₅) group has emerged as a compelling substituent in modern medicinal chemistry and drug development.[1] Often dubbed a "super-trifluoromethyl" group, the -SF₅ moiety offers a unique combination of properties, including high electronegativity, metabolic stability, and significant lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Its introduction into aromatic systems can lead to enhanced binding affinities, improved cell permeability, and increased resistance to metabolic degradation.

Arylacetylenes are privileged structures in drug discovery, serving as key building blocks for a diverse array of therapeutic agents. The rigid, linear geometry of the acetylene linker allows for precise spatial positioning of substituents, enabling the optimization of interactions with biological targets. The combination of the unique electronic properties of the -SF₅ group with the versatile arylacetylene scaffold presents a powerful strategy for the design of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives make it an ideal tool for the late-stage functionalization of complex molecules.[2][3]

This comprehensive guide provides detailed application notes and protocols for the successful synthesis of 3-(pentafluorothio)phenylacetylene and its subsequent utilization in Suzuki-Miyaura cross-coupling reactions with a range of arylboronic acids. These protocols are designed to be a self-validating system, offering researchers and drug development professionals a reliable pathway to access novel -SF₅-functionalized arylacetylene derivatives.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step sequence starting from the commercially available 1-bromo-3-(pentafluorothio)benzene. The first step is a Sonogashira coupling with a protected acetylene source, followed by deprotection to yield the terminal alkyne, this compound. This key intermediate is then subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids to generate the desired diarylacetylene products.

Synthetic_Workflow A 1-Bromo-3-(pentafluorothio)benzene B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) A->B C ((3-(Pentafluorothio)phenyl)ethynyl)trimethylsilane B->C D Deprotection (K₂CO₃, MeOH) C->D E This compound D->E F Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) E->F G 3-((Aryl)ethynyl)phenyl-SF₅ Derivatives F->G

Caption: Overall synthetic workflow for the preparation of 3-((Aryl)ethynyl)phenyl-SF₅ derivatives.

Part 1: Synthesis of this compound

The synthesis of the key alkyne intermediate is achieved through a Sonogashira coupling of 1-bromo-3-(pentafluorothio)benzene with trimethylsilylacetylene, followed by a straightforward deprotection step.

Protocol 1.1: Sonogashira Coupling of 1-Bromo-3-(pentafluorothio)benzene with Trimethylsilylacetylene

This protocol outlines the palladium and copper-co-catalyzed coupling to form the silyl-protected alkyne.

Component Molecular Weight ( g/mol ) Equivalents Amount Concentration Supplier
1-Bromo-3-(pentafluorothio)benzene283.061.01.0 g-Biosynth (FB84118)[4]
Trimethylsilylacetylene98.221.20.50 mL-Commercial
Pd(PPh₃)₂Cl₂701.900.0249.6 mg-Commercial
Copper(I) iodide (CuI)190.450.0427.0 mg-Commercial
Triethylamine (Et₃N)101.19-10 mL-Commercial
Toluene--10 mL-Commercial

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-(pentafluorothio)benzene (1.0 g, 3.53 mmol), Pd(PPh₃)₂Cl₂ (49.6 mg, 0.071 mmol), and CuI (27.0 mg, 0.141 mmol).

  • Add freshly distilled and degassed toluene (10 mL) and triethylamine (10 mL).

  • Add trimethylsilylacetylene (0.50 mL, 4.24 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((3-(pentafluorothio)phenyl)ethynyl)trimethylsilane as a colorless oil.

Protocol 1.2: Deprotection of ((3-(Pentafluorothio)phenyl)ethynyl)trimethylsilane

This protocol describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

Component Molecular Weight ( g/mol ) Equivalents Amount Concentration Supplier
((3-(Pentafluorothio)phenyl)ethynyl)trimethylsilane300.411.01.0 g-From Protocol 1.1
Potassium Carbonate (K₂CO₃)138.211.5685 mg-Commercial
Methanol (MeOH)--20 mL-Commercial

Step-by-Step Methodology:

  • Dissolve ((3-(pentafluorothio)phenyl)ethynyl)trimethylsilane (1.0 g, 3.33 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add potassium carbonate (685 mg, 4.99 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel using hexane.

Part 2: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

With the key alkyne in hand, the following protocol details the Suzuki-Miyaura cross-coupling to generate a library of diarylacetylene derivatives. The strongly electron-withdrawing nature of the -SF₅ group may necessitate slightly more forcing conditions or specific ligand selection for optimal results.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar¹-X C Ar¹-Pd(II)(X)L₂ B->C D Transmetalation C->D Ar²-B(OR)₂ E Ar¹-Pd(II)(Ar²)L₂ D->E F Reductive Elimination E->F F->A Ar¹-Ar²

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for the Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Component Molecular Weight ( g/mol ) Equivalents Amount (for 1 mmol scale) Concentration Supplier
This compound228.161.0228 mg-From Protocol 1.2
Arylboronic AcidVariable1.21.2 mmol-Commercial
Pd₂(dba)₃915.720.0218.3 mg-Commercial
XPhos476.620.0838.1 mg-Commercial
Potassium Phosphate (K₃PO₄)212.272.0425 mg-Commercial
1,4-Dioxane--5 mL-Commercial
Water--0.5 mL--

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (228 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).

  • Seal the tube and stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-((aryl)ethynyl)phenyl-SF₅ derivative.

Trustworthiness and Self-Validation

The protocols provided are based on well-established synthetic methodologies, namely the Sonogashira and Suzuki-Miyaura cross-coupling reactions. The reliability of these transformations is widely documented in peer-reviewed literature. To ensure the successful execution of these protocols, the following validation steps are recommended:

  • Starting Material Purity: Confirm the purity of 1-bromo-3-(pentafluorothio)benzene and the arylboronic acids by NMR spectroscopy and/or GC-MS.

  • Intermediate Characterization: After the synthesis of this compound, confirm its identity and purity by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, and mass spectrometry.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to identify any potential side products.

  • Final Product Characterization: Thoroughly characterize the final 3-((aryl)ethynyl)phenyl-SF₅ products using a full suite of analytical techniques (NMR, HRMS, IR) to confirm their structure and purity.

Conclusion

This application guide provides a detailed and reliable workflow for the synthesis of novel 3-((aryl)ethynyl)phenyl-SF₅ derivatives. By leveraging the power of the Sonogashira and Suzuki-Miyaura cross-coupling reactions, researchers and drug development professionals can efficiently access a diverse library of these promising compounds. The unique properties of the pentafluorothio group, combined with the versatility of the arylacetylene scaffold, offer exciting opportunities for the development of next-generation therapeutic agents.

References

  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane?. Retrieved from [Link]

  • NIH. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane?. Retrieved from [Link]

  • NIH. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: Diels-Alder [4+2] Cycloaddition Reactions Using SF5-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Cycloaddition Chemistry

The pentafluorosulfanyl (SF5) group has garnered significant attention in medicinal and agricultural chemistry, often being dubbed a "super-trifluoromethyl group".[1] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] The incorporation of the SF5 moiety can enhance drug efficacy, improve metabolic stability, and favorably alter distribution and excretion profiles.[2]

Diels-Alder reactions, a cornerstone of synthetic organic chemistry, provide a powerful and atom-economical method for the construction of six-membered rings.[4][5] The use of SF5-alkynes as dienophiles in these [4+2] cycloaddition reactions offers a direct and efficient route to novel, highly functionalized SF5-containing scaffolds.[6][7] The strong electron-withdrawing nature of the SF5 group polarizes the alkyne, making it a potent dienophile for reactions with electron-rich dienes.[8] This application note provides a comprehensive guide to understanding and performing Diels-Alder reactions with SF5-alkynes, including mechanistic insights, detailed protocols, and practical considerations for success.

Mechanistic Considerations: A Deeper Look into Reactivity and Regioselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[9] In the case of SF5-alkynes, one of the two π-bonds of the alkyne participates in the cycloaddition, resulting in the formation of a cyclohexadiene ring system.[10]

The high regioselectivity often observed in these reactions is a direct consequence of the strong polarization of the SF5-alkyne triple bond.[11] Density functional theory (DFT) calculations have provided deeper insights, suggesting that reactivity and regioselectivity are influenced not just by traditional HOMO-LUMO interactions, but also by minimizing destabilizing strain energy and Pauli repulsion between the reacting molecules.[12][13]

Diagram: Generalized Diels-Alder Reaction with an SF5-Alkyne

Diels_Alder_SF5_Alkyne cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (Electron-Rich) TS [4+2] Pericyclic Transition State Diene->TS + SF5_Alkyne SF5-Alkyne (Dienophile) (Electron-Poor) SF5_Alkyne->TS Cycloadduct SF5-Substituted Cyclohexadiene TS->Cycloadduct Heat or Microwave Workflow A 1. Reagent Preparation (SF5-Alkyne & Diene in Solvent) B 2. Microwave Reaction (e.g., 170°C, 30 min) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Purification (Silica Gel Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Sources

Application Notes and Protocols: Strategic Synthesis of Novel Heterocycles via 1,3-Dipolar Cycloaddition of 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pentafluorosulfanyl (SF₅) Group in Heterocyclic Chemistry

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing motifs is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated substituents, the pentafluorosulfanyl (SF₅) group has emerged as a uniquely valuable bioisostere of the trifluoromethyl (CF₃) and tert-butyl groups. Its strong electron-withdrawing nature, combined with its metabolic stability and significant lipophilicity, makes it an attractive functional group for enhancing the potency and bioavailability of bioactive molecules. Heterocyclic scaffolds are foundational in pharmaceuticals, and the development of synthetic routes to novel SF₅-substituted heterocycles is of paramount importance.[1][2]

This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition of 3-(pentafluorothio)phenylacetylene, a versatile and powerful building block for the synthesis of a diverse range of five-membered heterocycles.[3] The potent electron-withdrawing effect of the meta-SF₅ group significantly influences the reactivity and regioselectivity of the cycloaddition, making this substrate a unique tool for synthetic chemists. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the synthesis of SF₅-substituted 1,2,3-triazoles, isoxazoles, and isoxazolidines.

Core Concept: The 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, famously characterized by Rolf Huisgen, is a powerful pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[4] In the context of this guide, this compound serves as the dipolarophile. The reaction proceeds in a concerted fashion, leading to a high degree of stereospecificity and regioselectivity. The alkyne's reactivity is significantly enhanced by the electron-deficient nature imparted by the SF₅ group, making it an excellent partner for a variety of 1,3-dipoles.

Section 1: Synthesis of SF₅-Substituted 1,2,3-Triazoles via Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] The reaction of this compound with organic azides under CuAAC conditions is anticipated to proceed with high fidelity, yielding novel triazoles with potential applications in medicinal chemistry.

Mechanistic Insight: The Role of the SF₅ Group and Copper Catalysis

The CuAAC reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[7] The strong electron-withdrawing SF₅ group on the phenyl ring is expected to increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate. Furthermore, this electronic effect influences the orbital energies of the alkyne, promoting a favorable interaction with the highest occupied molecular orbital (HOMO) of the azide. This concerted electronic push-pull is key to the high regioselectivity observed in CuAAC reactions, leading exclusively to the 1,4-disubstituted triazole isomer.

Diagram 1: Proposed Catalytic Cycle for the CuAAC of this compound

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne 3-(SF₅)Ph-C≡CH Cu_Acetylide [Cu]-C≡C-Ph(SF₅) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide R-N₃ Complex Copper-Azide-Alkyne Complex Azide->Complex Cu_I Cu(I) Catalyst Cu_Acetylide->Complex + R-N₃ Metallacycle Six-membered Cu(III) Metallacycle Complex->Metallacycle Cyclization Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Reductive Elimination Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole + H⁺ Cu_I_regen Cu(I) Catalyst Cu_Triazolide->Cu_I_regen Isoxazole_Synthesis cluster_reactants Reactants cluster_products Product Alkyne 3-(SF₅)Ph-C≡CH Isoxazole 3-Aryl-5-(3-(SF₅)phenyl)isoxazole Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide Ar-C≡N⁺-O⁻ NitrileOxide->Isoxazole

Caption: Regioselective cycloaddition leading to 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of 3-Phenyl-5-(3-(pentafluorothio)phenyl)isoxazole

This protocol details the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition.

[3]Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL two-necked round-bottom flask equipped with a stir bar and a dropping funnel, dissolve benzaldoxime (1.2 mmol, 1.2 eq.) in chloroform (15 mL).

  • Add N-chlorosuccinimide (1.2 mmol, 1.2 eq.) to the solution and stir at room temperature for 15 minutes.

  • Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.5 mmol, 1.5 eq.) in chloroform (5 mL) dropwise over 30 minutes via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane) to yield the pure isoxazole product.

Data Presentation:

| Entry | Aldoxime (Ar-CH=NOH) | Product | Yield (%) |[3] | :--- | :--- | :--- | :--- | | 1 | Benzaldoxime | 3-Phenyl-5-(3-(SF₅)phenyl)isoxazole | Moderate | | 2 | 4-Methoxybenzaldoxime | 3-(4-Methoxyphenyl)-5-(3-(SF₅)phenyl)isoxazole | Moderate | | 3 | 4-Chlorobenzaldoxime | 3-(4-Chlorophenyl)-5-(3-(SF₅)phenyl)isoxazole | Moderate |

Section 3: Synthesis of SF₅-Substituted Isoxazolidines from Nitrones

The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes is a versatile method for preparing isoxazolidines and isoxazolines, respectively. T[8][9]he reaction of this compound with nitrones provides access to isoxazolines, which can be subsequently reduced to the corresponding isoxazolidines.

[3]#### Mechanistic Considerations and Stereochemistry

The reaction between a nitrone and an alkyne proceeds via a concerted [3+2] cycloaddition to form a 2,3-dihydroisoxazole (isoxazoline). S[10]imilar to the reaction with nitrile oxides, the regioselectivity is governed by frontier molecular orbital interactions. The electron-withdrawing SF₅ group on the alkyne favors a transition state that leads to the formation of the 4-(pentafluorothio)phenyl substituted isoxazoline.

Diagram 3: Workflow for Isoxazolidine Synthesis

Isoxazolidine_Workflow Reactants 3-(SF₅)Ph-C≡CH + C-Phenyl-N-methylnitrone Cycloaddition 1,3-Dipolar Cycloaddition (e.g., Toluene, reflux) Reactants->Cycloaddition Isoxazoline Intermediate Isoxazoline Cycloaddition->Isoxazoline Reduction Reduction (e.g., H₂, Pd/C) Isoxazoline->Reduction Isoxazolidine Final Isoxazolidine Product Reduction->Isoxazolidine

Caption: Two-step synthesis of SF₅-substituted isoxazolidines.

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-5-(3-(pentafluorothio)phenyl)isoxazolidine

This two-step protocol describes the cycloaddition to form the isoxazoline, followed by catalytic hydrogenation.

[3]Step 1: Synthesis of 2-Methyl-3-phenyl-5-(3-(pentafluorothio)phenyl)-2,3-dihydroisoxazole

Materials:

  • This compound

  • C-Phenyl-N-methylnitrone

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in toluene (10 mL) in a round-bottom flask, add C-phenyl-N-methylnitrone (1.2 mmol, 1.2 eq.).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure isoxazoline.

Step 2: Reduction to 2-Methyl-3-phenyl-5-(3-(pentafluorothio)phenyl)isoxazolidine

Materials:

  • 2-Methyl-3-phenyl-5-(3-(pentafluorothio)phenyl)-2,3-dihydroisoxazole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the isoxazoline (0.5 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the isoxazolidine product, which may be further purified by chromatography if necessary.

Data Presentation:

| Entry | Nitrone | Product | Overall Yield (%) |[3] | :--- | :--- | :--- | :--- | | 1 | C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-5-(3-(SF₅)phenyl)isoxazolidine | Moderate | | 2 | C,N-Diphenylnitrone | 2,3-Diphenyl-5-(3-(SF₅)phenyl)isoxazolidine | Moderate |

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of this compound offers a robust and highly regioselective platform for the synthesis of novel SF₅-substituted five-membered heterocycles. The powerful electron-withdrawing nature of the pentafluorosulfanyl group activates the alkyne for cycloaddition and directs the regiochemical outcome, providing predictable access to valuable molecular scaffolds. The protocols detailed herein for the synthesis of 1,2,3-triazoles, isoxazoles, and isoxazolidines serve as a practical guide for researchers in medicinal chemistry, agrochemistry, and materials science. The resulting compounds are prime candidates for further biological evaluation and can serve as versatile intermediates for the construction of more complex molecular architectures. The continued exploration of 1,3-dipoles in reaction with this unique alkyne will undoubtedly lead to the discovery of new heterocyclic systems with promising properties.

References

  • Use of 1-Pentafluorosulfanyl-phenylacetylenes for the Preparation of SF5-Substituted Five-Membered Ring Heterocycles Through 1,3-Dipolar Cycloadditions. Isoxazoles and Isoxazolines.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. National Institutes of Health. (Accessed Jan 22, 2026).
  • A practical flow synthesis of 1,2,3-triazoles. National Institutes of Health. (Accessed Jan 22, 2026).
  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. (Accessed Jan 22, 2026).
  • 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. Diva-Portal.org. (Accessed Jan 22, 2026).
  • Preparation of 3,5-disubstituted isoxazole derivatives.
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. (Accessed Jan 22, 2026).
  • Synthesis of phenylacetylene containing 1,2,3-triazole group | Request PDF.
  • Reactions of p‐methoxyphenyl nitrile oxide and phenyl acetylene under...
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. (Accessed Jan 22, 2026).
  • [3 + 2] Cycloaddition of acetylenes with azides to give 1,4-disubstituted 1,2,3-triazoles in a modular flow reactor.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. (Accessed Jan 22, 2026).
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  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi. (Accessed Jan 22, 2026).
  • Assembly drives regioselective azide-alkyne cycloaddition reaction.
  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Uniscience Publishers. (Accessed Jan 22, 2026).
  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. (Accessed Jan 22, 2026).
  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. National Institutes of Health. (Accessed Jan 22, 2026).
  • Alkene-Azide 1,3-Dipolar Cycloaddition as a Trigger for Ultrashort Peptide Hydrogel Dissolution. PubMed. (Accessed Jan 22, 2026).
  • Regioselective Zn(OAc)2-catalyzed azide–alkyne cycloaddition in water: the green click-chemistry. RSC Publishing. (Accessed Jan 22, 2026).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. (Accessed Jan 22, 2026).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. (Accessed Jan 22, 2026).
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  • Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents Sheng Xie. Diva-Portal.org. (Accessed Jan 22, 2026).
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Application Notes & Protocols: Strategic Synthesis of Pentafluorosulfanyl (SF₅)-Substituted Isoxazoles and Isoxazolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SF₅ Group - A Paradigm Shift in Medicinal Chemistry

The pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" moiety in the design of next-generation pharmaceuticals and agrochemicals.[1] Its unique combination of properties—high electronegativity (Hammett constant σₚ = 0.68), significant lipophilicity (Hansch parameter π = 1.23), and substantial steric bulk (volume of 55.4 ų)—offers a distinct advantage over traditional bioisosteres like the trifluoromethyl (CF₃) or tert-butyl groups.[2][3] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][4]

However, the synthetic challenges associated with introducing the SF₅ group have historically limited its widespread adoption.[2][5] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed, experience-driven overview of robust synthetic strategies for accessing SF₅-substituted isoxazoles and isoxazolines—two privileged heterocyclic scaffolds in modern drug discovery.[6][7][8] We will delve into the mechanistic rationale, provide validated, step-by-step protocols, and offer expert insights to ensure successful and reproducible synthesis.

Table 1: Comparative Physicochemical Properties of Key Functional Groups

PropertyPentafluorosulfanyl (SF₅)Trifluoromethyl (CF₃)tert-Butyl (t-Bu)
**Volume (ų) **55.434.676.9
Hansch Lipophilicity (π) 1.230.881.98
Hammett Constant (σₚ) 0.680.53-0.20
Geometry OctahedralTetrahedralTetrahedral
Stability High thermal & chemical stabilityHighModerate

Data synthesized from authoritative sources.[2][3]

Core Synthetic Strategy I: [3+2] Dipolar Cycloaddition

The most versatile and widely applicable method for constructing the isoxazole and isoxazoline ring is the 1,3-dipolar cycloaddition reaction.[9][10] This strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an SF₅-substituted alkyne or alkene (the dipolarophile) to yield the corresponding SF₅-isoxazole or SF₅-isoxazoline, respectively.[11][12]

Mechanistic Rationale & Causality

The power of this reaction lies in its efficiency and high degree of regioselectivity. Nitrile oxides, typically generated in situ to avoid dimerization, readily react with electron-deficient or strained π-systems.[9][13][14] The SF₅ group, being a potent electron-withdrawing group, activates the adjacent alkyne or alkene, making it an excellent dipolarophile for this transformation. The reaction proceeds via a concerted mechanism, leading to a specific and predictable arrangement of atoms in the final heterocyclic product.[15][16]

The choice of generating the nitrile oxide in situ is critical. Pre-isolated nitrile oxides are prone to dimerization to form furoxans, reducing the yield of the desired cycloaddition product. Common methods for in situ generation, such as the dehydration of aldoximes with mild oxidants (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite), provide a slow, steady concentration of the reactive dipole, maximizing the likelihood of interception by the SF₅-dipolarophile.[9][17]

Cycloaddition_Mechanism cluster_isoxazole Isoxazole Synthesis cluster_isoxazoline Isoxazoline Synthesis SF5_Alkyne R-C≡C-SF₅ (SF₅-Alkyne) Isoxazole SF₅-Isoxazole Product SF5_Alkyne->Isoxazole + Nitrile_Oxide1 R'-C≡N⁺-O⁻ (Nitrile Oxide) Nitrile_Oxide1->Isoxazole SF5_Alkene R-CH=CH-SF₅ (SF₅-Alkene) Isoxazoline SF₅-Isoxazoline Product SF5_Alkene->Isoxazoline + Nitrile_Oxide2 R'-C≡N⁺-O⁻ (Nitrile Oxide) Nitrile_Oxide2->Isoxazoline

Figure 1: General scheme for [3+2] cycloaddition.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)isoxazole

This protocol describes a representative synthesis using a commercially available SF₅-alkyne and generating the nitrile oxide from benzaldoxime.

Materials & Reagents:

  • 1-(Pentafluorosulfanyl)-2-phenylethyne

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Protocol Steps:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add benzaldoxime (1.21 g, 10.0 mmol, 1.0 equiv.), 1-(pentafluorosulfanyl)-2-phenylethyne (2.28 g, 10.0 mmol, 1.0 equiv.), and anhydrous DCM (100 mL).

  • Initiation: Stir the solution at room temperature and add N-chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 equiv.) in one portion.

  • Nitrile Oxide Generation: Begin the dropwise addition of triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) via syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the nitrile oxide and prevent side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting SF₅-alkyne indicates reaction completion. The reaction is typically complete within 12-18 hours.

  • Workup: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). The bicarbonate wash removes any succinimide byproduct and unreacted acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure 3-phenyl-5-(pentafluorosulfanyl)isoxazole.

Protocol_Workflow Setup 1. Combine Reactants (SF₅-Alkyne, Aldoxime, NCS) in DCM Addition 2. Slow Addition of Et₃N (via Syringe Pump) Setup->Addition Monitor 3. Monitor via TLC (12-18h at RT) Addition->Monitor Quench 4. Quench with H₂O Monitor->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash Organics (NaHCO₃, Brine) Extract->Wash Dry 7. Dry (MgSO₄) & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure SF₅-Isoxazole Purify->Product

Figure 2: Experimental workflow for SF₅-isoxazole synthesis.

Core Synthetic Strategy II: The Davis Reaction for SF₅-Benzisoxazoles

An alternative and powerful route, specifically for fused-ring systems, is the Davis reaction. This method allows for the synthesis of SF₅-substituted benzisoxazoles from readily available nitro-(pentafluorosulfanyl)benzenes.[5]

Mechanistic Rationale & Causality

The reaction proceeds between a nitro-SF₅-arene and an arylacetonitrile in the presence of a strong base, such as sodium hydroxide in ethanol.[1][5] The mechanism likely involves the formation of an anionic σH adduct, followed by an intramolecular cyclization and elimination sequence.[5] The strong electron-withdrawing nature of both the nitro group and the SF₅ group is essential, as it activates the aromatic ring for the initial nucleophilic attack by the deprotonated arylacetonitrile. This method is particularly valuable as it utilizes different starting materials compared to the cycloaddition approach, expanding the accessible chemical space.

Table 2: Representative Yields for SF₅-Benzisoxazole Synthesis via Davis Reaction

Nitro-SF₅-BenzeneArylacetonitrileYield (%)
1-Nitro-4-(pentafluorosulfanyl)benzenePhenylacetonitrile85%
1-Nitro-3-(pentafluorosulfanyl)benzenePhenylacetonitrile92%
1-Nitro-4-(pentafluorosulfanyl)benzene4-Methoxyphenylacetonitrile81%
1-Nitro-4-(pentafluorosulfanyl)benzene4-Chlorophenylacetonitrile75%

Data adapted from Beier, P., & Pastýříková, T. (2013).[1][5]

Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzisoxazole

Materials & Reagents:

  • 1-Nitro-4-(pentafluorosulfanyl)benzene

  • Phenylacetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

Protocol Steps:

  • Reactant Solution: In a 100 mL round-bottom flask, dissolve 1-nitro-4-(pentafluorosulfanyl)benzene (2.47 g, 10.0 mmol, 1.0 equiv.) and phenylacetonitrile (1.29 g, 11.0 mmol, 1.1 equiv.) in ethanol (40 mL).

  • Base Addition: While stirring at room temperature, add a solution of sodium hydroxide (1.2 g, 30.0 mmol, 3.0 equiv.) in ethanol (20 mL) dropwise over 15 minutes.

  • Reaction: Stir the resulting dark-colored mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting nitro-arene is consumed.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1M HCl. Extract the product with diethyl ether (3 x 40 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure 3-phenyl-5-(pentafluorosulfanyl)benzisoxazole.[5]

Davis_Reaction Nitro_SF5 Nitro-SF₅-Arene Adduct σH Adduct (Intermediate) Nitro_SF5->Adduct Arylacetonitrile Arylacetonitrile Arylacetonitrile->Adduct Base NaOH, EtOH Base->Adduct Base Catalysis Cyclization Intramolecular Cyclization Adduct->Cyclization Product SF₅-Benzisoxazole Cyclization->Product

Figure 3: Simplified mechanism of the Davis Reaction.

Conclusion and Future Outlook

The synthetic protocols detailed herein provide reliable and scalable pathways to SF₅-substituted isoxazoles and isoxazolines. The [3+2] cycloaddition offers broad substrate scope for constructing diverse, non-fused systems, while the Davis reaction provides an excellent entry into SF₅-benzisoxazoles. Mastery of these methods empowers medicinal chemists to strategically incorporate the valuable SF₅ moiety into novel molecular architectures, paving the way for the discovery of new therapeutic agents with enhanced properties. The continued development of synthetic methods for accessing SF₅-containing building blocks will undoubtedly accelerate the application of this unique functional group in all areas of chemical science.

References

  • S. G, S. N. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Borbás, A., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Gemo, N., et al. (2023). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Clear, A. D., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. [Link]

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF 5 -containing benzisoxazoles 7–9. ResearchGate. [Link]

  • Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • Unknown Author. (2022). Use of 1-Pentafluorosulfanyl-phenylacetylenes for the Preparation of SF5-Substituted Five-Membered Ring Heterocycles Through 1,3-Dipolar Cycloadditions. Isoxazoles and Isoxazolines. ResearchGate. [Link]

  • Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Journal of Organic Chemistry. [Link]

  • Wallace, D. J., & Medeiros, M. R. (2004). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Organic Letters. [Link]

  • Salomatina, O. V., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Singh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Beier, P., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. organic-chemistry.org. [Link]

  • Singh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]

  • Beier, P., et al. (2019). Commercially or readily available SF5-substituted arenes 1 and... ResearchGate. [Link]

  • MURAL. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library. [Link]

  • OC-Master. (2019). cycloadditions with nitrile oxides. YouTube. [Link]

  • Unknown Author. (2024). Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. [Link]

  • Unknown Author. (2017). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). rowan-scientific.com. [Link]

  • Curran, D. P. (2001). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]

  • Tan, C., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

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The Pentafluorosulfanyl Group: A Rising Star in Medicinal Chemistry, Featuring 3-(Pentafluorothio)phenylacetylene as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a powerful tool for medicinal chemists, earning the moniker of a "super-trifluoromethyl" group.[1][2] Its unique combination of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers a compelling advantage in the quest to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide delves into the practical application of a key SF₅-containing building block, 3-(Pentafluorothio)phenylacetylene, providing detailed protocols for its use in cornerstone reactions of medicinal chemistry and shedding light on the rationale behind its growing importance.

The Allure of the -SF₅ Group: A Paradigm Shift in Bioisosterism

The pentafluorosulfanyl group is increasingly recognized for its ability to profoundly influence a molecule's biological behavior.[3] It serves as a bioisostere for other common groups like trifluoromethyl (CF₃), tert-butyl, and nitro groups, yet it imparts a distinct and often superior set of characteristics.[4]

PropertyPentafluorosulfanyl (-SF₅) GroupTrifluoromethyl (-CF₃) Group
Electronegativity (Hammett Parameter, σp) +0.68+0.54
Lipophilicity (Hansch Parameter, π) +1.51+1.09
Steric Bulk Larger than -CF₃Smaller than -SF₅
Metabolic Stability HighModerate to High
Chemical Stability HighHigh

This table provides a comparative overview of the key physicochemical properties of the -SF₅ and -CF₃ groups, highlighting the superior electron-withdrawing nature and lipophilicity of the former.[4]

The strong electron-withdrawing nature of the -SF₅ group can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions.[5] Furthermore, its remarkable stability towards metabolic degradation can extend the half-life of a drug in the body, a critical factor in dosing regimens.[3] The enhanced lipophilicity can also improve membrane permeability and, consequently, the bioavailability of a drug.[3]

Strategic Synthesis: Preparing this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from a readily available precursor, 3-iodophenylpentafluorosulfide. The key steps are a Sonogashira coupling with a protected acetylene source, followed by deprotection.

Protocol 1: Synthesis of this compound

Step 1: Sonogashira Coupling of 3-Iodophenylpentafluorosulfide with Ethynyltrimethylsilane

This step introduces the acetylene moiety in a protected form.

  • Reaction Scheme:

  • Reagents and Materials:

    • 3-Iodophenylpentafluorosulfide (1.0 equiv)

    • Ethynyltrimethylsilane (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodophenylpentafluorosulfide, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • Add ethynyltrimethylsilane dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ((3-(pentafluorothio)phenyl)ethynyl)trimethylsilane.

Step 2: Desilylation to Yield this compound

This step removes the trimethylsilyl protecting group to afford the terminal alkyne.[6]

  • Reaction Scheme:

  • Reagents and Materials:

    • ((3-(pentafluorothio)phenyl)ethynyl)trimethylsilane (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve ((3-(pentafluorothio)phenyl)ethynyl)trimethylsilane in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the TBAF solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Key Applications and Protocols in Medicinal Chemistry

This compound is a versatile building block for introducing the SF₅-phenyl moiety into a wide range of molecular scaffolds. Its terminal alkyne functionality makes it amenable to several powerful coupling reactions.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the connection of terminal alkynes with aryl or vinyl halides.[7][8] This reaction is instrumental in constructing complex molecular architectures.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System 3-SF5-Phenylacetylene This compound Product Coupled Product (R-C≡C-C₆H₄-SF₅) 3-SF5-Phenylacetylene->Product C-C Bond Formation Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Amine) Base->Product

Caption: Sonogashira Coupling Workflow.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
  • Reagents and Materials:

    • This compound (1.2 equiv)

    • Aryl iodide (1.0 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous THF

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide, Pd(PPh₃)₄, and CuI in anhydrous THF and TEA.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.[7] The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the conversion if necessary.[9]

    • Monitor the reaction by TLC. Upon completion, work up the reaction as described in Protocol 1, Step 1.

    • Purify the product by column chromatography.

EntryAryl HalideCatalyst SystemSolvent/BaseTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ / CuITHF / TEART16~85-95
21-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuIDMF / TEA608~80-90
32-IodopyridinePd₂(dba)₃ / XPhos / CuIDioxane / Cs₂CO₃8012~75-85

This table presents representative conditions for the Sonogashira coupling of this compound with various aryl halides, demonstrating the versatility of this reaction. Yields are estimated based on typical outcomes for similar reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[10] This "click" reaction is widely used in drug discovery for its reliability and broad functional group tolerance.[11]

CuAAC_Reaction cluster_reactants Reactants cluster_catalysts Catalytic System 3-SF5-Phenylacetylene This compound Product 1,4-Disubstituted-1,2,3-triazole 3-SF5-Phenylacetylene->Product [3+2] Cycloaddition Organic_Azide Organic Azide (R-N₃) Organic_Azide->Product Cu_Source Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) Cu_Source->Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: CuAAC Reaction of this compound with Benzyl Azide
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Benzyl azide (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (0.1 equiv)

    • tert-Butanol/Water (1:1)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization to yield 1-benzyl-4-(3-(pentafluorothio)phenyl)-1H-1,2,3-triazole.[12]

EntryAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄ / Na Ascorbatet-BuOH / H₂ORT12>95
21-Azido-4-methoxybenzeneCuITHFRT10~90-98
31-AzidobutaneCuSO₄ / Na AscorbateDMSO / H₂O406>95

This table illustrates typical conditions for the CuAAC reaction with this compound, showcasing its high efficiency. Yields are estimated based on the high-yielding nature of click chemistry.

1,3-Dipolar Cycloaddition: Accessing Five-Membered Heterocycles

1,3-Dipolar cycloaddition reactions provide a powerful route to five-membered heterocyclic rings, which are prevalent in many biologically active compounds.[13] The reaction of this compound with nitrile oxides, for example, leads to the formation of isoxazoles.

Dipolar_Cycloaddition cluster_reactants Reactants 3-SF5-Phenylacetylene This compound (Dipolarophile) Product Isoxazole Derivative 3-SF5-Phenylacetylene->Product [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide (R-CNO) (1,3-Dipole) Nitrile_Oxide->Product

Caption: 1,3-Dipolar Cycloaddition with a Nitrile Oxide.

Protocol 4: 1,3-Dipolar Cycloaddition with an In Situ Generated Nitrile Oxide
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Aldoxime (e.g., benzaldoxime) (1.1 equiv)

    • N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the aldoxime in anhydrous DCM in a round-bottom flask.

    • Add NCS in portions and stir the mixture at room temperature for 1 hour to form the hydroximoyl chloride.

    • Add this compound to the reaction mixture.

    • Cool the mixture to 0 °C and add TEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield the corresponding 3,5-disubstituted isoxazole.

EntryNitrile Oxide PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzaldoxime / NCSTEADCMRT18~70-80
24-Methoxybenzaldoxime / NCSTEAChloroformRT20~75-85
3Ethyl 2-chloro-2-(hydroxyimino)acetateNaHCO₃Ethyl Acetate5012~65-75

This table provides representative conditions for the 1,3-dipolar cycloaddition of this compound, leading to the formation of valuable isoxazole scaffolds. Yields are estimated based on typical outcomes for this type of reaction.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its utility in fundamental synthetic transformations such as Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions, and 1,3-dipolar cycloadditions allows for the facile introduction of the advantageous pentafluorosulfanyl group into a diverse array of molecular frameworks. The continued exploration of SF₅-containing building blocks is poised to unlock new avenues in drug design, offering chemists a powerful strategy to fine-tune the properties of next-generation therapeutics. As the synthesis of these building blocks becomes more streamlined, their application is expected to expand, further solidifying the role of the -SF₅ group as a key player in the development of novel and effective medicines.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

  • ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. 2025. [Link]

  • MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. 2020. [Link]

  • Beilstein Publishing. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. 2019. [Link]

  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. 2024. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. 2003. [Link]

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  • Google Patents. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. 2022. [Link]

  • ResearchGate. CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. [Link]

  • National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • RSC Publishing. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability. 2021. [Link]

  • National Center for Biotechnology Information. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. [Link]

  • National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • CORE. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. 2019. [Link]

  • ResearchGate. Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. 2008. [Link]

  • Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. [Link]

  • National Center for Biotechnology Information. 1-Benzyl-4-phenyl-1,2,3-triazole. [Link]

  • ResearchGate. ChemInform Abstract: 1,3-Dipolar Cycloaddition Reactions of Benzonitrilium N-Phenylimide with 3-Arylmethylene-5-phenylfuran-2(3H)-ones.. 2010. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. 2023. [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. 2014. [Link]

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  • Adichunchanagiri University. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. 2024. [Link]

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Application Notes and Protocols: 3-(Pentafluorothio)phenylacetylene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Proposition of 3-(Pentafluorothio)phenylacetylene

In the landscape of advanced materials, the quest for monomers that impart exceptional properties to polymers and functional molecules is perpetual. This compound emerges as a compelling building block, synergizing the rigid, reactive nature of the phenylacetylene scaffold with the singular characteristics of the pentafluorothio (SF₅) group. This moiety, often dubbed a "super-trifluoromethyl group," bestows remarkable thermal and chemical stability, high electronegativity, and significant lipophilicity upon the molecules it functionalizes.[1][2] The acetylene functionality, a versatile handle for polymerization and cycloaddition reactions, unlocks a plethora of pathways to novel materials.

This guide delves into the practical applications of this compound in materials science, offering detailed protocols for its use in the synthesis of high-performance polymers and functional heterocycles. The methodologies are presented with an emphasis on the underlying scientific principles, providing researchers with the rationale behind experimental choices to facilitate adaptation and innovation.

Core Applications and Methodologies

The unique bifunctionality of this compound—a polymerizable alkyne and a highly fluorinated, sterically demanding SF₅ group—positions it as a valuable monomer for two primary classes of materials:

  • High-Performance Poly(phenylacetylene) Derivatives: The polymerization of the acetylene group leads to conjugated polymers with a polyene backbone. The pendant 3-(pentafluorothio)phenyl groups dictate the polymer's properties, suggesting applications in dielectrics, high-temperature coatings, and as precursors to carbonaceous materials.

  • SF₅-Functionalized Heterocycles via Cycloaddition: The carbon-carbon triple bond serves as a reactive dipolarophile for 1,3-dipolar cycloaddition reactions, offering a direct route to five-membered heterocycles bearing the SF₅ moiety.[3] These structures are of interest in medicinal chemistry and as building blocks for liquid crystals and other functional materials.

Application Note 1: Synthesis of High-Performance Poly(this compound)

The polymerization of this compound yields a conjugated polymer with exceptional thermal stability and potentially unique dielectric properties due to the highly polar SF₅ group. Rhodium(I)-based catalysts are particularly effective for the stereoregular polymerization of phenylacetylenes, producing polymers with a cis-transoidal configuration.[4]

Protocol: Rhodium(I)-Catalyzed Polymerization

This protocol details the synthesis of poly(this compound) using a [Rh(nbd)Cl]₂ catalyst, a method known for its efficiency and control over polymer structure.[4]

Materials:

  • This compound (Monomer)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Argon (Ar) gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and free of moisture. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient and dry under vacuum.

  • Catalyst Solution Preparation: In a glovebox or under a positive pressure of argon, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) in anhydrous THF (5 mL) in a Schlenk flask.

  • Initiation: To the catalyst solution, add freshly distilled triethylamine (e.g., 0.14 mL, 1 mmol). The solution should turn from yellow to a deep red or brown, indicating the formation of the active catalytic species.

  • Polymerization: To a separate Schlenk flask under argon, dissolve this compound (e.g., 456 mg, 2 mmol) in anhydrous THF (10 mL). With vigorous stirring, inject the prepared catalyst solution into the monomer solution.

  • Reaction Monitoring: The polymerization is typically rapid. Allow the reaction to proceed at room temperature for 12-24 hours. An increase in viscosity is often observed.

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol (approx. 2 mL). Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (200 mL).

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the polymer under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight. The resulting poly(this compound) is typically a yellow to brown solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: Rhodium catalysts are sensitive to moisture and oxygen, which can deactivate the catalytic cycle. The use of a Schlenk line and anhydrous solvents is critical for reproducibility and achieving high molecular weight polymer.

  • Triethylamine as Co-catalyst: Triethylamine acts as a base to deprotonate the terminal alkyne, facilitating its coordination to the rhodium center. It also serves as a ligand that can influence the activity of the catalyst.

  • Methanol Precipitation: Poly(phenylacetylenes) are generally insoluble in alcohols like methanol. This allows for the efficient separation of the polymer from the soluble catalyst residues and monomer.

Expected Material Properties and Data

While specific data for poly(this compound) is not widely published, we can extrapolate properties based on related fluorinated poly(phenylacetylenes).[5] The incorporation of the SF₅ group is expected to significantly enhance thermal stability and influence dielectric properties.

PropertyExpected Value/CharacteristicRationale
Thermal Stability (TGA, 5% wt. loss) > 300 °CThe high strength of the S-F and C-S bonds in the SF₅ group contributes to exceptional thermal stability.[1]
Solubility Soluble in fluorinated solvents (e.g., CCl₂FCClF₂) and some common organic solvents (THF, toluene).The bulky SF₅ group can disrupt polymer chain packing, enhancing solubility compared to unsubstituted poly(phenylacetylene).
Molecular Weight (Mₙ) 10,000 - 100,000 g/mol Rhodium(I) catalysts can produce high molecular weight polymers, controllable by monomer-to-catalyst ratio.[4]
Dielectric Constant LowThe high electronegativity of the SF₅ group can lead to a low dielectric constant, making it a candidate for microelectronics applications.

Application Note 2: Synthesis of SF₅-Substituted Isoxazoles via 1,3-Dipolar Cycloaddition

The acetylene moiety of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. This provides a modular and efficient route to novel five-membered heterocycles containing the SF₅ group, which are valuable scaffolds in medicinal chemistry and materials science.[3]

Protocol: Synthesis of 3-Aryl-5-(3-(pentafluorothio)phenyl)isoxazole

This protocol describes the reaction of this compound with an in situ generated nitrile oxide.

Materials:

  • This compound

  • Substituted benzaldoxime (e.g., 4-chlorobenzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldoxime (e.g., 1.2 mmol) in DCM (15 mL).

  • Nitrile Oxide Generation: Add NCS (1.2 mmol) to the solution and stir at room temperature. After 15 minutes, add this compound (1.0 mmol).

  • Cycloaddition: Add triethylamine (1.5 mmol) dropwise to the reaction mixture. The in situ generation of the nitrile oxide and subsequent cycloaddition will occur. Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the desired 4-SF₅ substituted isoxazole.

Causality of Experimental Choices:

  • In situ Generation of Nitrile Oxide: Nitrile oxides are unstable and tend to dimerize. Generating them in situ from the corresponding aldoxime using a mild oxidant like NCS ensures a sufficient concentration is available to react with the dipolarophile.

  • Triethylamine as Base: Triethylamine acts as a base to facilitate the elimination of HCl from the intermediate hydroximoyl chloride, forming the reactive nitrile oxide dipole.

  • Room Temperature Reaction: 1,3-dipolar cycloadditions are often highly efficient and can proceed under mild conditions, minimizing side reactions and decomposition of reactants.[6]

Visualizations

Workflow for Polymer Synthesis

G cluster_prep Preparation cluster_react Polymerization cluster_purify Purification Monomer 3-(SF5)phenylacetylene Monomer_sol Monomer Solution Monomer->Monomer_sol Catalyst [Rh(nbd)Cl]2 Catalyst_sol Catalyst Solution Catalyst->Catalyst_sol Solvent Anhydrous THF Solvent->Monomer_sol Solvent->Catalyst_sol Reaction Combine Solutions (Room Temp, 12-24h) Monomer_sol->Reaction Catalyst_sol->Reaction Quench Quench with MeOH Reaction->Quench Precipitate Precipitate in MeOH Quench->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with MeOH Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Poly(3-(SF5)phenylacetylene) Dry->Final_Product G cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Ar-CH=NOH Intermediate [Ar-C(Cl)=NOH] Aldoxime->Intermediate + NCS NCS NCS Nitrile_Oxide Ar-C≡N⁺-O⁻ Intermediate->Nitrile_Oxide + Et3N - Et3N·HCl Transition_State [Transition State] Nitrile_Oxide->Transition_State Dipolarophile SF5-Ph-C≡CH Dipolarophile->Transition_State Product SF5-Substituted Isoxazole Transition_State->Product

Caption: Reaction pathway for the synthesis of SF₅-substituted isoxazoles.

References

  • Chung, C., et al. (2019). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.gov. [Link]

  • Portella, C., et al. (2018). Use of 1-Pentafluorosulfanyl-phenylacetylenes for the Preparation of SF5-Substituted Five-Membered Ring Heterocycles Through 1,3-Dipolar Cycloadditions. Isoxazoles and Isoxazolines. ResearchGate. [Link]

  • Masuda, T., et al. (1995). Poly(p-C9F17ODPA) and poly(p-C9F17OPH) were in the form of a yellow solid and white solid, and began to lose weight at 410°C and 270°C, respectively, which indicates high thermal stability. ResearchGate. [Link]

  • Jiménez, M. V., et al. (2019). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. ResearchGate. [Link]

  • Tang, B. Z., et al. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • Kivala, M. (2020). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

  • Park, H., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]

  • Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Tang, B. Z., et al. (2013). Composites of Functional Poly(phenylacetylene)s and Single-Walled Carbon Nanotubes: Preparation, Dispersion, and. ACS Publications. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future.
  • Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues. Beilstein Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2011). SF5-Substituted Organic Compounds: A New Tool in Drug Discovery. Current Topics in Medicinal Chemistry.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

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Golden Opportunities in Fluorine Chemistry: Application Notes and Protocols for Gold-Catalyzed Reactions of SF₅-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of SF₅-Alkynes in Gold Catalysis

The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl" group, has garnered significant attention in medicinal and agricultural chemistry due to its unique electronic properties, high lipophilicity, and metabolic stability. When incorporated into molecular scaffolds, the SF₅ group can profoundly influence a molecule's biological activity. SF₅-alkynes have emerged as powerful and versatile building blocks for the synthesis of complex SF₅-containing molecules.[1][2] Their reactivity, particularly the strong polarization of the alkyne triple bond induced by the potent electron-withdrawing SF₅ group, makes them ideal substrates for activation by soft, carbophilic Lewis acids like gold catalysts.[3][4]

Homogeneous gold catalysis has revolutionized organic synthesis by providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often with exceptional functional group tolerance.[5] The interaction of a cationic gold(I) catalyst with an alkyne activates the triple bond towards nucleophilic attack, opening up a plethora of synthetic possibilities, including hydration, cyclization, and other addition reactions.[5] This guide provides detailed application notes and protocols for key gold-catalyzed reactions involving SF₅-alkynes, offering researchers, scientists, and drug development professionals a practical resource for harnessing the synthetic potential of these unique substrates. We will delve into the mechanistic underpinnings of these transformations, explaining the causal relationships behind experimental choices and providing self-validating protocols for reproducible results.

Mechanistic Insights: The Role of the SF₅ Group in Gold-Catalyzed Alkyne Activation

The exceptional reactivity of SF₅-alkynes in gold-catalyzed transformations stems from the powerful electron-withdrawing nature of the pentafluorosulfanyl group. This strong inductive effect polarizes the alkyne π-system, rendering the internal carbon atom highly electrophilic and susceptible to nucleophilic attack upon coordination to the gold center.

The generally accepted mechanism for gold-catalyzed hydrofunctionalization of alkynes involves the coordination of the cationic gold(I) catalyst to the alkyne, which further enhances its electrophilicity.[6] A nucleophile then attacks the activated alkyne in an anti-fashion, leading to a vinyl-gold intermediate. Subsequent protodeauration releases the functionalized alkene product and regenerates the active gold catalyst.

The SF₅ group plays a crucial role in directing the regioselectivity of these reactions. In the case of hydration, for instance, the nucleophilic attack of water occurs exclusively at the carbon atom distal to the SF₅ group. This is because the SF₅ group destabilizes the development of a positive charge on the adjacent carbon in the transition state, thus favoring the formation of the regioisomer where the oxygen atom is attached to the carbon further away from the SF₅ substituent. This directing effect leads to the formation of α-SF₅ ketones with excellent regioselectivity.[7]

Gold_Catalyzed_Hydration cluster_0 Catalytic Cycle SF5_Alkyne R-C≡C-SF₅ Activated_Complex [R-C≡C(AuL)-SF₅]⁺ SF5_Alkyne->Activated_Complex + [L-Au]⁺ Au_Catalyst [L-Au]⁺ Vinyl_Gold Vinyl-Au Intermediate Activated_Complex->Vinyl_Gold + H₂O Nucleophilic_Attack H₂O Attack Enol Enol Intermediate Vinyl_Gold->Enol + H⁺ - [L-Au]⁺ Protodeauration Protodeauration Keto α-SF₅ Ketone Enol->Keto Tautomerization

Figure 1: General mechanism for the gold-catalyzed hydration of SF₅-alkynes.

Application Notes & Protocols

Regioselective Hydration of SF₅-Alkynes to α-SF₅ Ketones

The gold-catalyzed hydration of SF₅-alkynes provides a direct and highly regioselective route to valuable α-pentafluorosulfanyl ketones. These compounds are important building blocks in medicinal chemistry. The strong directing effect of the SF₅ group ensures the formation of a single regioisomer in high yields.[7]

Protocol: General Procedure for the Gold-Catalyzed Hydration of an SF₅-Alkyne

This protocol is adapted from the work of Paquin and coworkers.[7]

Materials:

  • SF₅-alkyne (1.0 equiv)

  • (JohnPhos)AuCl (0.03 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) (0.03 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the SF₅-alkyne (e.g., 0.5 mmol, 1.0 equiv), (JohnPhos)AuCl (0.03 equiv), and AgOTf (0.03 equiv).

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 9:1 ratio (e.g., 4.5 mL of 1,4-dioxane and 0.5 mL of water). The final concentration of the SF₅-alkyne should be approximately 0.1 M.

  • Reaction Conditions: Stir the reaction mixture at 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-SF₅ ketone.

Data Summary:

Substrate (R-C≡C-SF₅)Yield (%)
Phenyl77
4-Methylphenyl75
4-Methoxyphenyl72
4-Chlorophenyl76
Cyclohexyl68
n-Butyl60

Yields are for the isolated product and are based on the publication by Paquin and coworkers.[7]

Synthesis of 4-Pentafluorosulfanyl-1,3-Oxazoles via Gold-Catalyzed Cyclization

The synthesis of highly substituted oxazoles is of great interest in medicinal chemistry. A gold(I)-catalyzed cyclization of SF₅-alkynes with nitriles provides an efficient route to novel 4-pentafluorosulfanylated oxazoles. This transformation proceeds through a proposed mechanism involving the formation of a gold-carbene intermediate.

Protocol: General Procedure for the Gold-Catalyzed Synthesis of 4-SF₅-1,3-Oxazoles

Materials:

  • SF₅-alkyne (1.0 equiv)

  • Nitrile (solvent and reactant)

  • [IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) (0.05 equiv)

  • 2,6-Dichloropyridine-N-oxide (1.2 equiv)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon), combine [IPrAuCl] (0.05 equiv) and AgOTf (0.05 equiv) in the nitrile solvent. Stir the mixture for 15 minutes at room temperature to generate the active cationic gold catalyst.

  • Reaction Assembly: To the catalyst solution, add the SF₅-alkyne (1.0 equiv) and 2,6-dichloropyridine-N-oxide (1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the 4-SF₅-oxazole.

Oxazole_Synthesis_Workflow cluster_1 Experimental Workflow A Combine [IPrAuCl] and AgOTf in Nitrile B Stir for 15 min at RT A->B C Add SF₅-Alkyne and N-Oxide B->C D Heat to 80 °C C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Workup and Purification E->F Reaction Complete G Characterize 4-SF₅-Oxazole F->G

Sources

Application Notes and Protocols: Radical Chloropentafluorosulfanylation of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pentafluorosulfanyl (SF₅) Group

In the landscape of modern drug discovery and materials science, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety.[1] Its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and a lipophilicity comparable to a tert-butyl group—makes it a highly valuable substituent for modulating the physicochemical and pharmacological profiles of organic molecules.[1][2][3] The introduction of an SF₅ group can significantly enhance metabolic stability, improve binding affinity, and optimize the overall pharmacokinetic properties of a drug candidate.[2]

The radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated carbon-carbon bonds is the most versatile and widely used method for installing the SF₅ group into aliphatic scaffolds.[4][5] This guide provides a comprehensive overview of the radical chloropentafluorosulfanylation of terminal alkynes, a critical transformation that yields versatile (E)-chloro(pentafluorosulfanyl)alkene building blocks. We will delve into the underlying radical mechanism, provide detailed, field-proven protocols, and discuss the critical parameters required for successful and reproducible execution.

Reaction Mechanism: A Radical Chain Process

The chloropentafluorosulfanylation of alkynes proceeds via a classical radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination. The choice of initiator is critical and dictates the reaction conditions, with common methods including chemical initiation with trialkylboranes or photochemical activation.[4][6]

Initiation: The reaction begins with the generation of the key pentafluorosulfanyl radical (SF₅•).

  • Chemical Initiation (e.g., Triethylborane/O₂): Triethylborane (Et₃B) reacts with trace amounts of oxygen to generate an ethyl radical (Et•). This radical then abstracts the chlorine atom from SF₅Cl, a process favored by the relative weakness of the S-Cl bond, to produce the propagating SF₅• radical.[4][7]

  • Photochemical Initiation: Direct irradiation of SF₅Cl with UV light (e.g., 370 nm black light) can induce homolytic cleavage of the S-Cl bond to generate the SF₅• radical and a chlorine radical (Cl•), initiating the chain process.[6][8]

Propagation: The chain reaction involves two key steps:

  • Addition: The highly electrophilic SF₅• radical adds to the terminal carbon of the alkyne π-system. This regioselectivity is sterically and electronically driven, forming a more stable secondary vinyl radical intermediate.

  • Atom Transfer: The resulting vinyl radical abstracts a chlorine atom from another molecule of SF₅Cl. This step yields the final chloro(pentafluorosulfanyl)alkene product and regenerates the SF₅• radical, which continues the chain.

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

Mechanism Workflow

Radical_Chloropentafluorosulfanylation cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination Et3B Et₃B + O₂ Et_rad Et• Et3B->Et_rad Generates SF5_rad SF₅• Et_rad->SF5_rad Reacts with SF₅Cl SF5Cl_init SF₅Cl Alkyne R-C≡CH SF5_rad->Alkyne 1. Addition Vinyl_rad R-C(•)=CH(SF₅) Alkyne->Vinyl_rad SF5Cl_prop SF₅Cl Vinyl_rad->SF5Cl_prop 2. Atom Transfer Product R-C(Cl)=CH(SF₅) SF5Cl_prop->Product SF5_rad_regen SF₅• SF5Cl_prop->SF5_rad_regen Regenerates SF5_rad_regen->Alkyne To next cycle Term1 Radical + Radical → Non-radical species

Caption: Radical chain mechanism for chloropentafluorosulfanylation.

Experimental Protocols & Methodologies

The success of this radical addition hinges on careful control of reaction parameters, particularly the exclusion of radical inhibitors (like excess oxygen) and the choice of initiation method. Below are detailed protocols for the two most common and effective methods.

General Laboratory Workflow

A standardized workflow ensures reproducibility and safety. The key stages involve careful setup under an inert atmosphere, controlled reagent addition at low temperatures, reaction monitoring, and a precise work-up and purification sequence.

Experimental_Workflow start Start setup 1. Assemble & Dry Glassware (Flame-dry under vacuum) start->setup inert 2. Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reagents 3. Add Alkyne & Solvent (Anhydrous solvent via syringe) inert->reagents cool 4. Cool Reaction Mixture (e.g., -40 °C or -78 °C bath) reagents->cool sf5cl 5. Condense SF₅Cl Gas (Into cooled, sealed vessel) cool->sf5cl initiation 6. Initiate Reaction (Add Et₃B solution or turn on UV lamp) sf5cl->initiation monitor 7. Monitor Progress (TLC, GC-MS, or ¹⁹F NMR) initiation->monitor quench 8. Quench Reaction (e.g., add saturated NH₄Cl) monitor->quench workup 9. Aqueous Work-up (Extract with organic solvent, wash, dry) quench->workup purify 10. Purify Product (Silica gel chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for the reaction.

Protocol 1: Triethylborane (Et₃B)-Initiated Chloropentafluorosulfanylation

This is the most classic and widely cited method, valued for its efficiency at low temperatures.[4][6] However, it requires strict air-free techniques due to the pyrophoric nature of Et₃B.[4][5]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Pentafluorosulfanyl Chloride (SF₅Cl, ~1.5–2.0 equiv)

  • Triethylborane (Et₃B, 1.0 M solution in hexanes or THF, ~0.2–0.3 equiv)

  • Anhydrous solvent (e.g., THF, Ethyl Acetate, Hexanes)

  • Nitrogen or Argon gas for inert atmosphere

  • Saturated aq. NH₄Cl solution

  • Brine, MgSO₄ or Na₂SO₄

Equipment:

  • Flame-dried, two-neck round-bottom flask with a septum and condenser/gas inlet

  • Schlenk line or manifold for inert gas

  • Low-temperature cooling bath (e.g., dry ice/acetone at -78 °C or cryocooler)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Step-by-Step Procedure:

  • Setup: Assemble and flame-dry the reaction flask under vacuum. Backfill with nitrogen or argon.

  • Reagent Addition: Dissolve the terminal alkyne (1.0 equiv) in the chosen anhydrous solvent (e.g., THF) and transfer to the reaction flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • SF₅Cl Addition: Condense a pre-determined amount of SF₅Cl gas (1.5–2.0 equiv) into the reaction flask. This is typically done by bubbling the gas through the cold solution or by condensing it from a calibrated vessel. CAUTION: SF₅Cl is a toxic gas and must be handled in a well-ventilated fume hood.[7][9]

  • Initiation: Slowly add the Et₃B solution (0.2 equiv) dropwise via syringe over 10-15 minutes. A slight exothermic reaction may be observed.

  • Reaction: Stir the mixture at -78 °C to -40 °C. The optimal temperature and time depend on the substrate.[6] Monitor the reaction's progress by taking aliquots for analysis (e.g., ¹⁹F NMR is highly effective for tracking the consumption of SF₅Cl).[10] If the reaction stalls, an additional portion of Et₃B (0.1 equiv) can be added.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-chloro(pentafluorosulfanyl)alkene.

Protocol 2: Photochemical Chloropentafluorosulfanylation

This method avoids the use of pyrophoric boranes and can be an excellent alternative.[6][8] It relies on UV light to initiate the radical chain.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Pentafluorosulfanyl Chloride (SF₅Cl, ~1.5 equiv)

  • Anhydrous, UV-transparent solvent (e.g., Hexanes, Dichloromethane)

  • Nitrogen or Argon gas

Equipment:

  • UV-transparent reaction vessel (e.g., Quartz or FEP tube)

  • UV lamp (e.g., black light, 370 nm)

  • Cooling system for the lamp and/or reaction vessel

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Setup: To a quartz reaction tube equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the anhydrous solvent.

  • Degassing: Seal the tube and degas the solution thoroughly (e.g., via three freeze-pump-thaw cycles) to remove oxygen, which can interfere with the radical process. Backfill with nitrogen or argon.

  • SF₅Cl Addition: Cool the tube to a low temperature (e.g., -78 °C) and condense in the SF₅Cl gas (1.5 equiv).

  • Irradiation: Place the sealed reaction tube in a photochemical reactor or in front of a UV lamp (370 nm) at a controlled temperature (e.g., room temperature or cooled with a fan).

  • Reaction: Irradiate the mixture with stirring. Monitor the reaction by ¹⁹F NMR or GC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully vent any excess SF₅Cl in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Substrate Scope and Optimization

The radical chloropentafluorosulfanylation is generally tolerant of a wide range of functional groups.

Substrate TypeTypical YieldsKey Considerations
Alkyl-substituted alkynesGood to ExcellentStraightforward, often high yields.
Aryl-substituted alkynesModerate to GoodElectron-rich or deficient arenes are generally well-tolerated.
Alcohol/Ether-containingGoodProtect hydroxyl groups if they interfere with work-up or purification.
Ester/Amide-containingGoodGenerally compatible.
Halogenated alkynesGoodCompatible with other halogens.

Optimization Tips:

  • Solvent: Non-coordinating solvents like hexanes, ethyl acetate, or THF are often preferred.[6]

  • Temperature: Low temperatures (-78 °C to -40 °C) are crucial for the Et₃B method to control the reaction rate and minimize side products.[4][6] Photochemical reactions can often be run at room temperature.

  • Stoichiometry: A slight excess of SF₅Cl is typically used to ensure complete consumption of the alkyne.

Safety and Handling Precautions

Pentafluorosulfanyl Chloride (SF₅Cl):

  • Toxicity: SF₅Cl is a highly toxic and reactive gas.[7][9] All manipulations must be performed in a well-ventilated chemical fume hood.[9][11]

  • Handling: It is supplied as a gas in cylinders.[9] Use appropriate gas regulators and tubing. Condensing the gas at low temperatures is the standard method for measuring and adding it to a reaction.

  • Storage: Store cylinders in a cool, dry, well-ventilated area, away from heat and incompatible materials.[11]

Triethylborane (Et₃B):

  • Pyrophoricity: Et₃B is pyrophoric and reacts spontaneously with oxygen.[4][5] It is typically handled as a 1.0 M solution in an inert solvent like hexanes or THF.

  • Handling: Use strict air-free techniques (Schlenk line, glovebox) and handle with syringes. Never draw air into a syringe containing Et₃B solution.

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11][12]

  • Ensure that safety showers and eyewash stations are readily accessible.[11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Reaction / Low Conversion Inactive initiator (old Et₃B solution)Use a fresh, recently purchased bottle of Et₃B or titrate to confirm concentration.[5]
Insufficient initiation (photochemical)Ensure the lamp is functional and the vessel is UV-transparent. Increase irradiation time.
Presence of oxygen (radical inhibitor)Improve inert atmosphere technique; degas solvent thoroughly.
Poor Reproducibility Inconsistent quality of Et₃B solutionUse a fresh, reliable source of Et₃B.[4][5]
Temperature fluctuationsUse a cryocooler or a well-insulated bath for stable low temperatures.
Formation of Side Products Reaction too concentrated or too warmUse a more dilute solution and maintain the recommended low temperature.
Dimerization or polymerization of alkyneAdd the initiator slowly to maintain a low concentration of radicals.

Applications of Vinyl-SF₅ Compounds

The resulting chloro(pentafluorosulfanyl)alkenes are highly versatile synthetic intermediates.[13] They serve as valuable building blocks for accessing more complex SF₅-containing molecules. Their utility is demonstrated in various transformations, including:

  • Cycloadditions: They participate in [4+2] and 1,3-dipolar cycloaddition reactions to build complex heterocyclic scaffolds.[6][14]

  • Cross-Coupling Reactions: The vinyl chloride moiety can be functionalized via standard cross-coupling chemistries.

  • Further Derivatization: The double bond can be subjected to various transformations, providing access to a wide array of SF₅-substituted aliphatic compounds.

These subsequent transformations open the door to incorporating the SF₅ group into privileged scaffolds for drug discovery, such as indoles and pyrazoles, and for the development of novel agrochemicals and materials.[6][15][16]

References

  • Gilbert, A., Langowski, P., Delgado, M., Chabaud, L., Pucheault, M., & Paquin, J.-F. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069–3078. Available from: [Link]

  • Nguyen, T. M., et al. (2024). Expanding Radical Chloropentafluorosulfanylation of Alkynes. ResearchGate. Available from: [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Available from: [Link]

  • ResearchGate. (n.d.). Radical addition of SF5Cl to alkynes. ¹⁹F NMR yields are reported in parentheses. Available from: [Link]

  • Wikipedia. (n.d.). Sulfur chloride pentafluoride. Available from: [Link]

  • de la Cruz, J., et al. (2022). On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. Organic Process Research & Development. Available from: [Link]

  • Semantic Scholar. (n.d.). Photoinitiated anti-Hydropentafluorosulfanylation of Terminal Alkynes. Available from: [Link]

  • Cahard, D., & Bizet, V. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1). Available from: [Link]

  • Gilbert, A., et al. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Journal of the American Chemical Society. (2024). General Photo-Driven Chemoselective and Rapid Hydropentafluorosulfanylation of Alkenes via an Orchestrated Radical Chain Process. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry and the application of SF5-compounds. Available from: [Link]

  • Emami, S., & Falahati, M. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available from: [Link]

  • ResearchGate. (n.d.). Pentafluorosulfanyl Chloride. Available from: [Link]

  • AA Blocks. (2024). Safety Data Sheet. Available from: [Link]

  • The Journal of Organic Chemistry. (2021). Radical 1,5-Chloropentafluorosulfanylation of Unactivated Vinylcyclopropanes and Transformation into α-SF5 Ketones. Available from: [Link]

  • Gilbert, A., et al. (2021). Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 17, 1856–1858. Available from: [Link]

  • Sowa, M., & Cyrankiewicz, M. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Available from: [Link]

  • Kim, D., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(15), 4469. Available from: [Link]

  • Birepinte, M., Champagne, P. A., & Paquin, J.-F. (2022). Photoinitiated anti-Hydropentafluorosulfanylation of Terminal Alkynes. Angewandte Chemie International Edition in English, 61(1), e202112575. Available from: [Link]

  • ResearchGate. (n.d.). Exploration towards the bromopentafluorosulfanylation reaction of terminal alkynes. Available from: [Link]

  • Paquin, J.-F., et al. (2023). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. HAL Open Science. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Available from: [Link]

  • ResearchGate. (n.d.). Photoinitiated anti‐Hydropentafluorosulfanylation of Terminal Alkynes. Available from: [Link]

Sources

Application Notes & Protocols: Polymerization of 3-(Pentafluorothio)phenylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pentafluorosulfanyl (SF₅) Group in Polymer Science

The pentafluorosulfanyl (SF₅) group is a unique and powerful substituent in modern materials science and drug development. Its distinctive combination of properties—extreme electronegativity, high thermal and chemical stability, and significant lipophilicity—makes it a highly desirable functional group for creating advanced polymers.[1] The incorporation of the SF₅ moiety into a poly(phenylacetylene) backbone is anticipated to yield novel materials with exceptional properties, including enhanced thermal resistance, chemical inertness, and specific optoelectronic characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the polymerization of 3-(pentafluorothio)phenylacetylene. This document outlines the theoretical basis, detailed experimental protocols, and expected outcomes for the synthesis and characterization of poly(this compound).

Rationale for Rhodium-Catalyzed Polymerization

The polymerization of phenylacetylene and its derivatives is most effectively achieved using late transition metal catalysts, with rhodium-based systems being particularly prominent.[2] Rhodium(I) catalysts are well-suited for this purpose due to their high activity, tolerance to various functional groups, and their ability to produce highly stereoregular polymers, typically with a cis-transoidal configuration.[2]

The this compound monomer possesses a strongly electron-withdrawing SF₅ group. In the context of rhodium-catalyzed polymerization of phenylacetylenes, electron-withdrawing substituents on the phenyl ring have been shown to influence the polymerization kinetics.[2] This guide will, therefore, focus on a robust rhodium-based catalytic system capable of facilitating a controlled, living polymerization of this electron-deficient monomer.

Experimental Workflow Overview

The successful synthesis and characterization of poly(this compound) involves a multi-step process, beginning with monomer preparation and purification, followed by a controlled polymerization reaction, and concluding with polymer isolation and in-depth characterization.

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Purification cluster_char Characterization Monomer Monomer Synthesis & Purification Polymerization Controlled/Living Polymerization Monomer->Polymerization Catalyst Catalyst System Preparation Catalyst->Polymerization Isolation Polymer Precipitation & Washing Polymerization->Isolation GPC GPC/SEC (Mw, Mn, PDI) Isolation->GPC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isolation->NMR FTIR FTIR Spectroscopy Isolation->FTIR TGA Thermal Analysis (TGA) Isolation->TGA

Figure 1: A schematic overview of the experimental workflow for the synthesis and characterization of poly(this compound).

Detailed Experimental Protocols

Protocol 1: Monomer Synthesis and Purification

The monomer, this compound, can be procured from commercial suppliers. However, if a custom synthesis is required, it can be prepared from 3-bromophenylacetylene and a suitable SF₅ source. Purity is paramount for successful polymerization; therefore, the monomer should be purified by column chromatography or distillation prior to use.

Materials:

  • This compound (CAS: 1426290-10-9)

  • Anhydrous and deoxygenated solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • If the monomer is in a solid state, dissolve it in a minimal amount of anhydrous, deoxygenated solvent.

  • If necessary, pass the monomer solution through a short plug of activated alumina to remove any polar impurities.

  • Remove the solvent in vacuo to obtain the purified monomer.

  • Store the purified monomer under an inert atmosphere and at a low temperature to prevent degradation or premature polymerization.

Protocol 2: Rhodium-Catalyzed Living Polymerization

This protocol is adapted from established methods for the living polymerization of phenylacetylene derivatives.[3] A multicomponent rhodium-based catalyst system is employed to ensure a controlled polymerization, allowing for predictable molecular weights and narrow molecular weight distributions.

Materials:

  • Purified this compound

  • [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene)

  • Phenylboronic acid derivative (e.g., 4-methoxyphenylboronic acid)

  • Diphenylacetylene (DPA)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., 10% (w/v) aqueous KOH)

  • Anhydrous and deoxygenated toluene

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the catalyst solution. To a Schlenk flask, add [Rh(nbd)Cl]₂, the phenylboronic acid derivative, DPA, and PPh₃ in a suitable molar ratio (e.g., 1:2:2:2).

  • Add anhydrous, deoxygenated toluene to dissolve the catalyst components.

  • Add the aqueous base to the catalyst mixture and stir vigorously for the time required for catalyst activation.

  • In a separate Schlenk flask, dissolve the purified this compound monomer in anhydrous, deoxygenated toluene.

  • Transfer the activated catalyst solution to the monomer solution via a cannula to initiate the polymerization.

  • Allow the reaction to proceed at room temperature, or as determined by optimization experiments. The reaction mixture will typically become more viscous as the polymer forms.

  • Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of an acidic solution (e.g., methanolic HCl).

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum to a constant weight.

Polymerization Mechanism

The polymerization is believed to proceed via an insertion mechanism at the rhodium center. The active rhodium species, generated in situ, coordinates with the acetylene monomer, which is then inserted into the rhodium-carbon bond of the growing polymer chain.

G cluster_mechanism Polymerization Mechanism Initiation Initiation: [Rh]-catalyst activation Coordination Monomer Coordination: [Rh-Polymer] + Monomer Initiation->Coordination Generation of active species Insertion Insertion: 2,1-insertion of monomer Coordination->Insertion Coordination to Rh center Propagation Propagation: Chain growth Insertion->Propagation Formation of new Rh-C bond Propagation->Coordination Cycle repeats

Figure 2: A simplified representation of the proposed rhodium-catalyzed polymerization mechanism for this compound.

Characterization and Expected Properties

The resulting poly(this compound) is expected to be a colored solid, with solubility in common organic solvents like THF, chloroform, and toluene, although solubility may decrease with increasing molecular weight.

Data Presentation: Expected Polymer Characteristics
PropertyExpected Value/ObservationAnalytical Technique
Molecular Weight (Mₙ) Controllable by monomer-to-initiator ratio (e.g., 10,000 - 100,000 g/mol )GPC/SEC
Polydispersity (PDI) Narrow, typically < 1.3 for a living polymerizationGPC/SEC
¹H NMR Broad signals in the aromatic and vinylic regions.NMR Spectroscopy
¹³C NMR Signals corresponding to the polymer backbone and the phenyl ring carbons.NMR Spectroscopy
¹⁹F NMR Characteristic signals for the SF₅ group.NMR Spectroscopy
FTIR C=C stretching of the polyene backbone, and vibrations associated with the C-S and S-F bonds.FTIR Spectroscopy
Thermal Stability (TGA) High, with an onset of decomposition likely above 300 °C.Thermogravimetric Analysis
Surface Properties Highly hydrophobic due to the presence of the SF₅ group.Contact Angle Measurement
Insights into Expected Properties
  • High Thermal and Chemical Stability: The strong S-F bonds in the pentafluorosulfanyl group are expected to impart excellent thermal and chemical resistance to the polymer.[1]

  • Enhanced Hydrophobicity: The SF₅ group is known to be highly hydrophobic, and polymers containing this group are expected to exhibit low surface energy and poor wettability by water.[4]

  • Solubility: While poly(phenylacetylene) itself has good solubility, the bulky and rigid SF₅ group may influence the polymer's solubility. It is anticipated to be soluble in fluorinated solvents and some common organic solvents.

  • Potential for Self-Assembly: Substituted poly(phenylacetylene)s are known to form helical structures that can self-assemble into more complex architectures.[5] The presence of the SF₅ group may lead to unique self-assembly behaviors.

Potential Applications

The unique combination of a conjugated poly(phenylacetylene) backbone and the robust SF₅ side groups opens up a range of potential applications for this novel polymer:

  • Advanced Coatings: The high hydrophobicity and chemical resistance make it an excellent candidate for protective and anti-fouling coatings.[4]

  • Dielectric Materials: The fluorine-rich nature of the polymer may lead to a low dielectric constant, making it suitable for applications in microelectronics.

  • Gas Separation Membranes: The rigid polymer backbone and the presence of bulky side groups could create materials with high gas permeability and selectivity.

  • Drug Delivery Systems: The lipophilic nature of the SF₅ group could be exploited in the design of novel drug delivery vehicles.[1]

Conclusion

The polymerization of this compound presents a compelling opportunity to develop a new class of high-performance polymers. By employing a well-controlled rhodium-catalyzed living polymerization, researchers can synthesize materials with tailored molecular weights and narrow polydispersity. The resulting polymers are expected to exhibit a unique combination of properties, including high thermal and chemical stability, and pronounced hydrophobicity, making them attractive for a wide array of applications in materials science and beyond.

References

  • Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Polymer Chemistry. [Link]

  • Hydrophobicity of the Pentafluorosulfanyl Group in Side Chains of Polymethacrylates by Evaluation with Surface Free Energy and Neutron Reflectivity. Langmuir - ACS Publications. [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. ResearchGate. [Link]

  • Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes. ACS Publications. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. ResearchGate. [Link]

  • Supramolecular Assemblies from Poly(phenylacetylene)s. ACS Publications. [Link]

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

  • Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s. PubMed. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. ResearchGate. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC - NIH. [Link]

  • Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Inorganic Chemistry - ACS Publications. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties. PMC - PubMed Central. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]

  • Polymerization of phenylacetylene. ResearchGate. [Link]

  • Living polymerization of phenylacetylenes catalyzed by cationic rhodium complexes bearing tetrafluorobenzobarrelene. Tokyo City University. [Link]

  • Living polymerization of phenylacetylene with tetrafluorobenzobarrelene ligand-containing rhodium catalyst systems featuring the synthesis of high molecular weight polymer. Tokyo City University. [Link]

Sources

Application Note: A Convergent Approach to SF₅-Containing Aminophenols via [4+2] Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern medicinal chemistry and agrochemical research. Often termed a "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity.[1][2] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This application note details a robust and convergent strategy for synthesizing SF₅-containing aminophenols, valuable building blocks for drug discovery, utilizing a regioselective [4+2] Diels-Alder cycloaddition reaction.[3][4][5] This method provides a more direct and efficient alternative to traditional multi-step synthetic routes.[3]

Core Principles and Mechanistic Rationale

The cornerstone of this synthetic approach is the [4+2] Diels-Alder cycloaddition between an electron-rich diene and an SF₅-alkyne, which serves as the dienophile.[3][4][5] This reaction is a powerful tool for constructing six-membered rings with a high degree of stereochemical and regiochemical control.[6] In this specific application, an N-protected aminofuran derivative acts as the electron-rich diene. The reaction proceeds through a concerted mechanism, leading to the formation of a bicyclic intermediate which, upon subsequent aromatization (often facilitated by the elimination of a leaving group or rearrangement), yields the desired aminophenol scaffold.

The regioselectivity of the cycloaddition is a key aspect of this methodology. Theoretical studies, including Density Functional Theory (DFT) calculations, have provided a deeper understanding of the factors governing the reaction's outcome.[3][5] These analyses suggest that the regioselectivity and reactivity are influenced more by minimizing destabilizing strain energy and Pauli repulsion between the diene and dienophile's π-orbitals, rather than solely by the stabilizing Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions.[3][5] This asynchronous nature of the transition state dictates the preferential formation of one regioisomer over the other.[3][5]

Experimental Protocols

General Considerations

All manipulations should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended reaction. Microwave-assisted reactions should be carried out in sealed vessels designed for this purpose. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of SF₅-Aminophenols via Microwave-Assisted Diels-Alder Cycloaddition

This protocol describes the general procedure for the synthesis of SF₅-aminophenols from SF₅-alkynes and an N-protected aminofuran.[7]

Materials:

  • SF₅-alkyne (1 equivalent)

  • tert-butyl furan-2-ylcarbamate (2.2 equivalents)

  • Chlorobenzene (to achieve a 0.14 M solution)

  • Microwave reactor tubes with magnetic stir bars

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a microwave reactor tube equipped with a magnetic stir bar, combine the SF₅-alkyne (1 equivalent) and tert-butyl furan-2-ylcarbamate (2.2 equivalents).

  • Add a sufficient volume of chlorobenzene to achieve a final concentration of 0.14 M with respect to the SF₅-alkyne.

  • Seal the microwave tube securely.

  • Place the tube in the microwave reactor and heat the reaction mixture to 170 °C for 30 minutes.[7]

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the desired SF₅-aminophenol.

Data Presentation

The following table summarizes representative yields for the synthesis of various SF₅-aminophenols using the described microwave-assisted Diels-Alder cycloaddition. The variation in yields can be attributed to the electronic and steric properties of the substituent (R) on the SF₅-alkyne.

EntryR-group on SF₅-AlkyneProductYield (%)
1Phenyl2-SF₅-4-amino-5-phenylphenol75
24-Methoxyphenyl2-SF₅-4-amino-5-(4-methoxyphenyl)phenol82
34-Chlorophenyl2-SF₅-4-amino-5-(4-chlorophenyl)phenol71
4Thiophen-2-yl2-SF₅-4-amino-5-(thiophen-2-yl)phenol65
5Ethyl2-SF₅-4-amino-5-ethylphenol58

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of SF₅-aminophenols via the [4+2] Diels-Alder cycloaddition.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SF5_alkyne SF₅-Alkyne cycloaddition [4+2] Diels-Alder Cycloaddition (Microwave, 170°C, 30 min) SF5_alkyne->cycloaddition aminofuran N-protected Aminofuran aminofuran->cycloaddition solvent_removal Solvent Removal cycloaddition->solvent_removal chromatography Silica Gel Chromatography solvent_removal->chromatography aminophenol SF₅-Aminophenol chromatography->aminophenol

Caption: Experimental workflow for the synthesis of SF₅-aminophenols.

Reaction Mechanism

The following diagram depicts the proposed mechanism for the [4+2] Diels-Alder cycloaddition reaction.

G reactants SF₅-Alkyne + N-protected Aminofuran ts Asynchronous Transition State reactants->ts [4+2] Cycloaddition intermediate Bicyclic Adduct ts->intermediate product SF₅-Aminophenol intermediate->product Aromatization

Caption: Mechanism of the Diels-Alder cycloaddition for SF₅-aminophenol synthesis.

Conclusion

The [4+2] Diels-Alder cycloaddition of SF₅-alkynes with N-protected aminofurans provides a highly efficient and regioselective route to SF₅-containing aminophenols. This method is characterized by its operational simplicity, particularly with the use of microwave irradiation to accelerate the reaction, and its ability to generate structurally diverse products in good yields. The insights gained from mechanistic studies further solidify the reliability and predictability of this synthetic strategy, making it a valuable tool for researchers in drug discovery and materials science.

References

  • Abd El Sater, M., René, F., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Beier, P., & Pastyrikova, T. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Cho, E. Y., Lee, S., Choi, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]

  • Lefebvre, G., Charron, O., & Meyer, C. (2023). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. ResearchGate. Available at: [Link]

  • Vida, N., Václavík, J., & Beier, P. (2016). Synthesis and Diels-Alder Reactions of Dienophiles with Pentafluoro-λ6-sulfanyl (SF5) Moiety. ResearchGate. Available at: [Link]

  • Welch, J. T., & Lin, J. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Pentafluorothio)phenylacetylene. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. The pentafluorosulfanyl (SF₅) group is an increasingly important moiety in medicinal chemistry, valued for its unique electronic properties, high stability, and lipophilicity.[1][2] However, its strong electron-withdrawing nature can present challenges in synthetic transformations.

This guide provides a comprehensive series of troubleshooting steps and frequently asked questions in a user-friendly, question-and-answer format. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental hurdles but also to build a deeper understanding of the reaction intricacies.

Synthetic Strategy Overview

A common and effective route to this compound involves a Sonogashira cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. The key steps in this synthetic pathway are:

  • Preparation of the Aryl Halide Precursor: Synthesis of a suitable 3-halo-1-(pentafluorothio)benzene, typically the iodide or bromide, from a commercially available starting material like 3-(pentafluorothio)aniline.

  • Sonogashira Coupling: The palladium- and copper-catalyzed reaction of the aryl halide with a protected or unprotected terminal alkyne.

  • Deprotection (if applicable): Removal of the protecting group from the alkyne to yield the final product.

  • Purification: Isolation of the pure this compound.

Below is a workflow diagram illustrating this general synthetic approach.

Synthesis_Workflow start Starting Material (e.g., 3-(Pentafluorothio)aniline) step1 Diazotization/ Sandmeyer Reaction start->step1 Reagents: NaNO₂, HX, CuX aryl_halide 3-Halo-1-(pentafluorothio)benzene (Iodo or Bromo) step1->aryl_halide step2 Sonogashira Coupling aryl_halide->step2 coupled_product Protected This compound step2->coupled_product Pd/Cu catalyst, Base alkyne Terminal Alkyne (e.g., TMS-acetylene) alkyne->step2 step3 Deprotection coupled_product->step3 e.g., K₂CO₃/MeOH or TBAF final_product This compound step3->final_product purification Purification final_product->purification

Caption: General workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, with explanations of the underlying causes and recommended solutions.

Stage 1: Preparation of 3-Halo-1-(pentafluorothio)benzene

Q1: My Sandmeyer reaction to convert 3-(pentafluorothio)aniline to 3-bromo- or 3-iodo-1-(pentafluorothio)benzene is giving a low yield. What are the likely causes?

A1: Low yields in Sandmeyer reactions often stem from issues with the diazotization step or the subsequent copper-catalyzed halogenation.

  • Incomplete Diazotization: The formation of the diazonium salt from the aniline is temperature-sensitive. The reaction should be kept cold (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Ensure your aniline is fully dissolved before adding sodium nitrite.

  • Decomposition of the Diazonium Salt: Even at low temperatures, diazonium salts can be unstable. It is crucial to use the freshly prepared diazonium salt solution immediately in the subsequent halogenation step.

  • Purity of Starting Material: Impurities in the 3-(pentafluorothio)aniline can interfere with the reaction. Consider recrystallizing or purifying the aniline before use.

  • Copper Catalyst Activity: The copper(I) halide catalyst must be active. If it has been exposed to air for extended periods, it may have oxidized to copper(II), which is less effective. Use freshly purchased or properly stored CuBr or CuI.

ParameterStandard ConditionTroubleshooting Action
Diazotization Temperature 0-5 °CEnsure rigorous temperature control with an ice/salt bath.
Purity of Aniline >98%Recrystallize or purify via column chromatography if necessary.
Copper(I) Halide Fresh, unoxidizedUse a fresh bottle or wash with a reducing agent if oxidation is suspected.
Reaction Time Use diazonium salt immediatelyMinimize the time between the formation of the diazonium salt and its use.
Stage 2: Sonogashira Coupling Reaction

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) and low yield of my desired product. How can I suppress this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[4]

  • Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of the terminal alkyne. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use a Protected Alkyne: A highly effective strategy is to use a protected alkyne, such as trimethylsilyl (TMS) acetylene.[3][6] The TMS group prevents homocoupling. The coupling reaction is performed with the TMS-protected alkyne, followed by a separate deprotection step. This two-step, one-pot approach often leads to higher yields of the desired product.[7][8]

  • Copper-Free Conditions: While classic Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed to avoid Glaser coupling.[4][9] These methods may require different palladium catalysts, ligands, or reaction conditions.

Glaser_Coupling cluster_0 Desired Sonogashira Coupling cluster_1 Undesired Glaser Coupling A Ar-X C Ar-C≡C-R A->C B R-C≡C-H B->C D R-C≡C-H E R-C≡C-C≡C-R D->E [O₂], Cu(I)

Caption: Competing pathways in Sonogashira reactions.

Q3: The Sonogashira reaction is sluggish or fails to go to completion. What factors should I investigate?

A3: Several factors can lead to a stalled or incomplete Sonogashira reaction.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure you are using a high-quality palladium source and that your reaction setup is properly purged with an inert gas. The choice of ligand is also crucial; for electron-deficient aryl halides, more electron-rich and bulky phosphine ligands can improve catalytic activity.[3]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using 3-bromo-1-(pentafluorothio)benzene and the reaction is slow, consider synthesizing and using the more reactive 3-iodo-1-(pentafluorothio)benzene. The strong electron-withdrawing effect of the SF₅ group can deactivate the aryl halide towards oxidative addition, making the iodo-substituted precursor a better choice.

  • Base Selection: The choice of base is critical for deprotonating the terminal alkyne. Amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent. If the reaction is not proceeding, a stronger base or different solvent system may be required.

  • Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C). However, be mindful that higher temperatures can also promote side reactions.

ParameterStandard ConditionTroubleshooting Action
Aryl Halide Aryl BromideSwitch to the more reactive Aryl Iodide.
Catalyst/Ligand Pd(PPh₃)₄Consider a more active catalyst system, e.g., PdCl₂(PPh₃)₂ with a more electron-rich ligand.
Atmosphere Inert (Ar or N₂)Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.
Temperature Room TemperatureGently heat the reaction to 40-60 °C and monitor for improvement.
Stage 3: Deprotection and Purification

Q4: I'm having difficulty with the TMS deprotection step. What are the best conditions?

A4: The removal of the trimethylsilyl (TMS) group is typically straightforward but requires careful selection of reagents to avoid degradation of the product.

  • Mild Basic Conditions: A common and effective method is treatment with a mild base such as potassium carbonate in methanol. This method is generally high-yielding and avoids harsh conditions.

  • Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is also a very effective reagent for TMS deprotection. However, it can sometimes be challenging to remove the resulting byproducts during purification. Cesium fluoride (CsF) is an alternative that can be easier to work with and offers excellent functional group tolerance.[7]

Q5: The final product is difficult to purify. What techniques are recommended?

A5: The purification of SF₅-containing compounds can be challenging due to their lipophilicity.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure can be a viable purification method.

Part 2: Frequently Asked Questions (FAQs)

Q: Is the pentafluorosulfanyl (SF₅) group stable under Sonogashira coupling conditions?

A: Yes, the SF₅ group is known for its high thermal and chemical stability and is generally stable under the mild conditions of the Sonogashira reaction.[1] Its strong electron-withdrawing nature does not typically interfere with the catalytic cycle.

Q: What is the best alkyne to use for this synthesis?

A: For laboratory-scale synthesis, using trimethylsilylacetylene is highly recommended.[6][8] It is a liquid, making it easier to handle than acetylene gas, and the TMS protecting group effectively prevents the formation of homocoupled byproducts, which simplifies purification and improves the overall yield.[7]

Q: Can I use 3-chloro-1-(pentafluorothio)benzene as the starting material for the Sonogashira coupling?

A: While possible, using aryl chlorides in Sonogashira couplings is generally more challenging than using aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[9] Achieving good yields with the chloro-substituted starting material would likely require a more specialized and highly active palladium catalyst system, potentially with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4] For more reliable results and higher yields, the bromo or iodo analogues are preferred.

Q: How do I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

References

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]

  • Capani, J. S., Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

  • Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. ResearchGate. [Link]

  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. [Link]

  • Preparation of tri-iodo benzene compounds.
  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. American Chemical Society. [Link]

  • Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

Sources

Side-product formation in SF5-alkyne synthesis and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pentafluorosulfanyl (SF₅)-alkyne synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SF₅-alkyne addition reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the fundamental principles behind our recommended protocols. Our goal is to empower you to achieve higher yields, better selectivity, and cleaner reaction profiles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a higher molecular weight side-product in my Et₃B-initiated SF₅Cl addition to phenylacetylene. What is it and how can I prevent its formation?

A1: This is a common issue when using terminal alkynes, particularly those that are activated. The side-product you are likely observing is a 2:1 adduct, where the intermediate vinyl radical adds to a second molecule of your starting alkyne before being trapped by a chlorine atom.

Mechanism of 2:1 Adduct Formation:

cluster_initiation Initiation cluster_propagation Propagation & Side Reaction Et3B Et₃B + O₂ Et_radical Et• Et3B->Et_radical Initiation SF5_radical SF₅• Et_radical->SF5_radical Radical Generation Alkyne Phenylacetylene SF5_radical->Alkyne Addition Vinyl_Radical Intermediate Vinyl Radical Alkyne->Vinyl_Radical Side_Product_Radical 2:1 Adduct Radical Alkyne->Side_Product_Radical Vinyl_Radical->Alkyne Side Reaction SF5Cl SF₅Cl Vinyl_Radical->SF5Cl Cl abstraction Desired_Product Desired 1:1 Adduct Side_Product_Radical->SF5Cl Cl abstraction Side_Product 2:1 Adduct (Side-Product) SF5Cl->Desired_Product SF5Cl->Side_Product

Caption: Formation of the desired 1:1 adduct versus the 2:1 side-product.

Mitigation Strategies:

  • Slow Addition of Alkyne: To favor the 1:1 addition, the concentration of the alkyne should be kept low relative to SF₅Cl. This can be achieved by the slow addition of the alkyne to the reaction mixture.

  • Alternative Initiators: Consider replacing triethylborane (Et₃B) with an amine-borane complex, such as dicyclohexylamine borane (DICAB). In a study, the use of DICAB with 4-phenyl-1-butyne resulted in a higher yield of the desired product (88%) compared to Et₃B (79%).[1][2][3]

InitiatorSubstrateDesired Product Yield2:1 Adduct Yield
Et₃BPhenylacetylene18%Trace
DICABPhenylacetylene23%5%
Et₃B4-phenyl-1-butyne79%Not Reported
DICAB4-phenyl-1-butyne88%Not Reported

Data compiled from studies on SF₅Cl addition to alkynes.[1][3]

Q2: My reaction is producing a mixture of (E)- and (Z)-isomers. How can I improve the stereoselectivity for the desired (E)-isomer?

A2: Achieving high stereoselectivity is crucial. The formation of the (Z)-isomer can often be attributed to reaction conditions that allow for isomerization or non-selective radical addition pathways.

Troubleshooting Stereoselectivity:

  • Initiator-Free Conditions in THF: A highly effective method for achieving excellent (E)-selectivity is to perform the reaction in THF at -40°C without any external radical initiator.[4] It is proposed that THF autoxidation generates hydroperoxides that can initiate the radical chain reaction, leading to the exclusive formation of the (E)-isomer.[4]

Proposed Mechanism for (E)-Selectivity in THF:

cluster_initiation Initiation in THF cluster_propagation Stereoselective Propagation THF THF + O₂ THF_OOH THF-OOH THF->THF_OOH Autoxidation SF5_radical SF₅• THF_OOH->SF5_radical Radical Generation Alkyne Terminal Alkyne SF5_radical->Alkyne Anti-addition Vinyl_Radical Trans Vinyl Radical Alkyne->Vinyl_Radical SF5Cl SF₅Cl Vinyl_Radical->SF5Cl Cl abstraction E_Isomer (E)-1-chloro-2-SF₅-alkene SF5Cl->E_Isomer

Caption: Proposed pathway for the formation of the (E)-isomer in THF.

  • Light-Activated Conditions: Photochemical activation can also provide high stereoselectivity. Exposing a solution of SF₅Cl and the alkyne to black light (370 nm) can initiate the radical chain process and often leads to the preferential formation of the (E)-isomer.[4][5]

Q3: I am attempting a hydroamination of an SF₅-alkyne, but I'm isolating the corresponding α-SF₅-ketone instead of the expected enamine. What is happening?

A3: The product you are isolating, an α-SF₅-ketone, is the result of the hydrolysis of the initially formed SF₅-enamine.[6] These enamines can be sensitive to moisture and silica gel during purification.

Troubleshooting Enamine Hydrolysis:

  • Anhydrous Conditions: Ensure your reaction and work-up are performed under strictly anhydrous conditions. Use dry solvents and reagents.

  • Purification Method: Avoid silica gel chromatography if possible, as its acidic nature can promote hydrolysis. Consider alternative purification methods such as distillation or crystallization. If chromatography is necessary, use a deactivated stationary phase (e.g., alumina or silica gel treated with triethylamine).

  • Direct Use: If the subsequent reaction tolerates it, consider using the crude enamine directly in the next step without purification.

Hydrolysis Pathway:

SF5_Enamine SF₅-Enamine Protonation Protonation (H₂O, Silica Gel) SF5_Enamine->Protonation Iminium_Ion Iminium Ion Intermediate Protonation->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Alpha_SF5_Ketone α-SF₅-Ketone Hydrolysis->Alpha_SF5_Ketone

Caption: Hydrolysis of SF₅-enamine to an α-SF₅-ketone.

Q4: My reaction with a silyl-protected alkyne is giving me the desilylated product. How can I prevent this?

A4: The loss of the silyl protecting group, known as protiodesilylation, can occur under acidic conditions.[7]

Mitigation of Protiodesilylation:

  • Avoid Acidic Conditions: Scrutinize your reaction and work-up for any sources of acid. This includes acidic reagents, catalysts, and purification media (e.g., silica gel).

  • Use More Robust Protecting Groups: If trace acid is unavoidable, consider switching from a trimethylsilyl (TMS) group to a more sterically hindered and acid-stable silyl group, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS).[7]

  • Buffered Conditions: If applicable to your reaction, consider using a non-nucleophilic base to scavenge any adventitious acid.

Experimental Protocols

Protocol 1: High (E)-Selectivity Chloropentafluorosulfanylation of Alkynes

This protocol is adapted from the initiator-free method in THF.[4]

  • To a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkyne (1.0 equiv) and anhydrous THF (0.1 M).

  • Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add a solution of SF₅Cl in THF (1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -35 °C.

  • Stir the reaction mixture at -40 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-1-chloro-2-SF₅-alkene.

Protocol 2: Amine-Borane Initiated SF₅Cl Addition

This protocol utilizes an air-stable amine-borane complex as a radical initiator.[1][2]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the alkyne (1.0 equiv) and anhydrous solvent (e.g., hexane or ethyl acetate, 0.2 M).

  • Add the amine-borane complex (e.g., DICAB, 0.1 equiv).

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Slowly bubble SF₅Cl gas through the solution or add a pre-condensed solution of SF₅Cl (1.5 equiv) in the reaction solvent.

  • Stir the reaction at the specified temperature and monitor by an appropriate analytical technique.

  • After completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

References

  • Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Paquin, J.-F. (Ed.). (2015). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. John Wiley & Sons.
  • Taillefer, M., & Tlili, A. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069–3077. [Link]

  • Bizet, V., et al. (2023). Regio‐ and Stereoselective Hydroelementation of SF5‐Alkynes and Further Functionalizations. Angewandte Chemie International Edition, 62(14), e202300685. [Link]

  • René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27, 1-17. [Link]

  • Paquin, J.-F., et al. (2023). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Chemical Science, 14(18), 4786-4792. [Link]

  • Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Corey, E. J., & Cheng, X.-M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Taillefer, M., & Tlili, A. (2021). Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 17, 1032–1034. [Link]

Sources

Technical Support Center: Purification of Crude 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(Pentafluorothio)phenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this unique organofluorine compound. The pentafluorothio (SF5) group, with its high electronegativity and stability, offers significant advantages in medicinal chemistry and materials science.[1][2] However, its presence, combined with the reactive acetylene moiety, can present specific purification challenges. This document provides a structured approach to troubleshooting and optimizing your purification workflows.

I. Foundational Principles: Understanding the Molecule

Before delving into specific protocols, it is crucial to understand the physicochemical properties of this compound that influence purification strategies. The SF5 group is known for its remarkable thermal and chemical stability, being resistant to hydrolysis and many common reagents.[2][3] This stability is a key advantage during multi-step syntheses.[4] The acetylene group, while a versatile functional handle, can be prone to polymerization or reactions under certain conditions, especially at elevated temperatures.[5]

The combination of a highly fluorinated, lipophilic SF5 group and a polarizable acetylene functional group results in a molecule with unique solubility and chromatographic behavior. These characteristics must be carefully considered when selecting a purification method.

II. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses common problems encountered during the purification of crude this compound in a question-and-answer format.

Issue 1: Co-elution of Impurities during Column Chromatography

Q: I'm running a silica gel column, but a persistent impurity is co-eluting with my product. How can I improve the separation?

A: Co-elution is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Solvent System: The initial choice of eluent is critical. If you are observing poor separation, the polarity of your solvent system may not be optimal.

    • Strategy 1: Decrease Polarity. If the impurity is more polar than your product, it might be "sticking" to the silica less and eluting with your compound. Try a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or even 5%.

    • Strategy 2: Introduce a Different Solvent. Sometimes, simply adjusting the ratio of two solvents is insufficient. Introducing a third solvent with different properties can alter the selectivity of the separation. For instance, adding a small amount of dichloromethane or toluene to a hexane/ethyl acetate mixture can significantly change the elution profile.

  • Consider an Alternative Stationary Phase: Silica gel is acidic and may not be suitable for all compounds.[6]

    • Florisil or Alumina: For compounds that are sensitive to acid or for separations that are challenging on silica, florisil or alumina can be excellent alternatives.[6] Alumina is available in neutral, acidic, and basic forms, offering further flexibility.

    • Deactivated Silica Gel: If you must use silica, you can reduce its acidity by pre-treating it with a solution of triethylamine in your eluent.[6]

  • Check for Compound Stability: It's possible the "impurity" is a degradation product formed on the column.[6] To test for this, spot your crude material on a TLC plate, and then spot it again on the same plate after letting it sit for an hour. If a new spot appears, your compound is likely degrading on the silica.[6]

Issue 2: Low Recovery of Product After Purification

Q: I've successfully separated the impurities, but my final yield is very low. Where could my product be going?

A: Low recovery can stem from several factors throughout the purification process:

  • Irreversible Adsorption on the Column: Highly polar compounds can sometimes bind irreversibly to the stationary phase.

    • Solution: If you suspect this, try flushing the column with a very polar solvent (e.g., methanol) after your product has eluted. If you recover more material, this was likely the issue. In the future, consider a less retentive stationary phase or a more polar eluent system from the start.

  • Volatility of the Product: While this compound is not extremely volatile, it can be lost during solvent removal under high vacuum, especially if the amount of material is small.

    • Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. Avoid leaving the flask under high vacuum for extended periods after the solvent appears to be gone.

  • Decomposition During Purification: As mentioned, the compound could be degrading.

    • Solution: If you suspect thermal decomposition during solvent removal, use a lower bath temperature. If you suspect decomposition on the column, refer to the solutions for Issue 1.

Issue 3: Product Appears as an Oil, But Should Be a Solid

Q: The literature reports my compound as a solid, but I've obtained a persistent oil after purification. How can I induce crystallization?

A: Obtaining an oil when a solid is expected is often due to residual solvent or the presence of impurities that inhibit crystallization.

  • Ensure All Solvent is Removed: Use a high-vacuum line to remove trace amounts of solvent that a rotary evaporator might miss. Gentle heating under vacuum can also help, but be cautious of potential decomposition.

  • Try Recrystallization: This is a powerful purification technique for solids.[7]

    • Solvent Screening: The key is to find a solvent system where your compound is soluble when hot but sparingly soluble when cold.[8] Test small amounts of your oil in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures) to find a suitable system.

    • Procedure: Dissolve your oil in a minimal amount of the hot solvent.[8] If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Scratching and Seeding:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound (from a previous batch or a colleague), add it to the oil. This seed crystal will act as a template for further crystallization.

III. Step-by-Step Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying crude this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).

    • Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample:

    • Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Monitor the elution of your compound using Thin Layer Chromatography (TLC).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Further dry the product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude material in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to fully dissolve the material.[8]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

    • Perform a hot filtration to remove the charcoal.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[8]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of cold solvent.[8]

    • Dry the crystals in a vacuum oven at a temperature well below their melting point.[8]

IV. Frequently Asked Questions (FAQs)

Q1: Is this compound stable to air and moisture?

A1: The SF5 group itself is highly stable.[2] However, terminal acetylenes can be sensitive under certain conditions. For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q2: Can I use distillation to purify this compound?

A2: Distillation is a potential purification method, especially for liquid compounds.[9] However, given that many aryl acetylenes can be solids and the potential for thermal decomposition or polymerization at high temperatures, distillation should be approached with caution.[5] If distillation is attempted, vacuum distillation is highly recommended to lower the boiling point and reduce the risk of degradation.[9][10]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the SF5 group.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity, especially for non-volatile compounds.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.

V. Visualizing the Workflow

Purification Decision Tree

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for crude this compound.

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the crude product a liquid? is_solid->is_liquid No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography Column Chromatography recrystallization_success->column_chromatography No column_chromatography->pure_solid If solidifies pure_liquid Pure Liquid Product column_chromatography->pure_liquid If remains liquid is_liquid->column_chromatography No distillation Consider Vacuum Distillation is_liquid->distillation Yes distillation_success Successful? distillation->distillation_success distillation_success->column_chromatography No distillation_success->pure_liquid Yes Chromatography_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type co_elution Co-elution of Impurities issue_type->co_elution Co-elution low_recovery Low Product Recovery issue_type->low_recovery Low Recovery co_elution_q1 Change Solvent System? co_elution->co_elution_q1 low_recovery_q1 Irreversible Adsorption? low_recovery->low_recovery_q1 co_elution_a1 Adjust Polarity / Add 3rd Solvent co_elution_q1->co_elution_a1 Yes co_elution_q2 Alternative Stationary Phase? co_elution_q1->co_elution_q2 No co_elution_a2 Try Alumina or Florisil co_elution_q2->co_elution_a2 Yes co_elution_q3 Check Compound Stability? co_elution_q2->co_elution_q3 No co_elution_a3 Perform TLC Stability Test co_elution_q3->co_elution_a3 Yes low_recovery_a1 Flush with Polar Solvent low_recovery_q1->low_recovery_a1 Yes low_recovery_q2 Product Volatility? low_recovery_q1->low_recovery_q2 No low_recovery_a2 Careful Solvent Removal low_recovery_q2->low_recovery_a2 Yes

Sources

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling with SF5-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving the unique and highly electron-deficient pentafluorosulfanyl (SF5)-alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of the SF5 group in their synthetic endeavors. Here, we move beyond generic protocols to provide in-depth, field-proven insights into fine-tuning your reaction conditions, with a special focus on catalyst loading. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to rationally design and optimize your experiments for maximal yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with an SF5-alkyne failing or giving low yields, even with standard catalyst loadings?

A1: The pentafluorosulfanyl (SF5) group is one of the most strongly electron-withdrawing groups used in organic synthesis. This has profound electronic implications for the alkyne, which in turn affects the Sonogashira catalytic cycle.

  • Increased Acidity of the Alkyne Proton: The SF5 group significantly increases the acidity of the terminal alkyne's proton. While this might seem beneficial for the deprotonation step, it can also lead to undesired side reactions if the base is not carefully chosen.

  • Slower Oxidative Addition: The electron-withdrawing nature of the SF5 group can deactivate the aryl halide coupling partner towards oxidative addition to the palladium(0) center, which is often the rate-determining step of the catalytic cycle.[1]

  • Catalyst Inhibition: The increased acidity of the SF5-alkyne can lead to the formation of stable off-cycle palladium-acetylide complexes, effectively sequestering the active catalyst.

  • Homocoupling (Glaser Coupling): The presence of the copper co-catalyst can promote the homocoupling of the SF5-alkyne to form a diene, a common side reaction that consumes the starting material.[2]

Therefore, standard conditions often need to be adjusted to account for these unique electronic effects.

Q2: How does the electron-withdrawing SF5 group impact the choice of catalyst and its loading?

A2: The strong electron-withdrawing nature of the SF5 group necessitates a careful selection of the catalytic system to ensure efficient turnover.

  • Palladium Pre-catalyst: While standard pre-catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be used, systems that are more readily reduced to the active Pd(0) species or are more resistant to deactivation are often preferred. For electron-deficient substrates, catalysts with more electron-donating and bulky ligands can be beneficial.

  • Copper Co-catalyst: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the alkyne and transmetalation to the palladium center.[3][4] With the highly acidic SF5-alkynes, the necessity and concentration of the copper co-catalyst should be carefully evaluated. In some cases, a copper-free Sonogashira protocol might be advantageous to minimize homocoupling.

  • Catalyst Loading: Due to the potential for slower reaction rates and catalyst inhibition, a higher initial catalyst loading (e.g., 2-5 mol% Pd) might be necessary to achieve a reasonable reaction rate. However, simply increasing the catalyst amount is not always the optimal solution and can lead to increased costs and side reactions. A systematic optimization is crucial.

Q3: What are the key parameters to consider when optimizing the catalyst loading for SF5-alkyne Sonogashira couplings?

A3: A multi-parameter optimization approach is essential. The interplay between the catalyst loading and other reaction conditions is critical.

  • Palladium to Copper Ratio (Pd:Cu): The relative amounts of the palladium and copper catalysts can significantly impact the reaction outcome. A common starting point is a 1:2 ratio of Pd to Cu. However, for SF5-alkynes, it is advisable to screen different ratios, including lower copper concentrations, to suppress homocoupling.

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in its stability and reactivity. For electron-deficient substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and prevent catalyst deactivation.

  • Base Selection: The choice of base is critical. While amine bases like triethylamine or diisopropylamine are common,[3] for the highly acidic SF5-alkynes, a stronger, non-nucleophilic base might be required to ensure complete deprotonation without causing side reactions. The use of lithium hexamethyldisilazide (LiHMDS) has been reported to be effective for the coupling of terminal alkynes with electron-poor fluoroarenes, a system analogous to SF5-alkynes.[3]

  • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. Aprotic polar solvents like DMF or THF are common choices. However, the optimal solvent should be determined experimentally.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Rationale
No or Low Conversion of Starting Materials 1. Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. 2. Insufficiently Basic Conditions: The SF5-alkyne is not being fully deprotonated. 3. Low Reaction Temperature: The activation energy for the rate-determining step (often oxidative addition) is not being overcome.1. Pre-activate the Catalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensure your reaction conditions (e.g., presence of an amine base) are suitable for the in situ reduction of a Pd(II) precatalyst. 2. Screen Stronger Bases: Switch from amine bases to a stronger, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or LiHMDS. The increased basicity will favor the formation of the copper acetylide intermediate. 3. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
Significant Homocoupling of the SF5-Alkyne 1. Excessive Copper(I) Catalyst: High concentrations of Cu(I) promote the oxidative dimerization of the alkyne (Glaser coupling). 2. Presence of Oxygen: Oxygen can facilitate the oxidation of Cu(I) to Cu(II), which is a known promoter of homocoupling.[2]1. Reduce or Eliminate Copper: Decrease the loading of the copper co-catalyst. A Pd:Cu ratio of 1:1 or even lower may be beneficial. Consider running a copper-free Sonogashira reaction. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[5]
Formation of Unidentified Byproducts 1. Side Reactions of the SF5 Group: The highly electron-withdrawing SF5 group can potentially participate in or promote side reactions under the reaction conditions. 2. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.1. Detailed Reaction Monitoring: Use techniques like in-situ NMR or periodic sampling for LC-MS analysis to identify the formation of byproducts and understand the reaction profile. 2. Milder Reaction Conditions: If decomposition is suspected, try lowering the reaction temperature or using a less aggressive base.
Reaction Stalls After Initial Conversion 1. Catalyst Deactivation: The active Pd(0) catalyst may be deactivating over time, for example, by forming inactive palladium black or stable off-cycle complexes. 2. Inhibition by Reaction Byproducts: The accumulation of byproducts, such as the amine hydrohalide salt, can inhibit the catalyst.1. Use a More Robust Ligand: Switch to a bulkier and more electron-donating phosphine ligand or an NHC ligand to stabilize the palladium catalyst. 2. Add a Scavenger for Byproducts: In some cases, the addition of a salt scavenger can be beneficial. 3. Incremental Addition of Catalyst: If catalyst deactivation is suspected, a second portion of the palladium catalyst can be added midway through the reaction.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an SF5-Alkyne with an Aryl Halide

This protocol provides a starting point for your optimization studies.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • SF5-alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Anhydrous base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the anhydrous base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the SF5-alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Protocol 2: Screening Catalyst Loading for an SF5-Alkyne Sonogashira Coupling

This protocol outlines a systematic approach to optimizing the palladium catalyst loading.

Procedure:

  • Set up a parallel reaction series in multiple vials, each containing the same amounts of aryl halide, SF5-alkyne, copper(I) iodide, base, and solvent as described in Protocol 1.

  • Vary the loading of the palladium catalyst in each vial (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Run all reactions under identical conditions (temperature, stirring speed, reaction time).

  • After a fixed time point (e.g., 4 hours), quench a small aliquot from each reaction and analyze by a quantitative method (e.g., GC or LC with an internal standard, or quantitative NMR) to determine the conversion and yield.

  • Plot the yield as a function of catalyst loading to identify the optimal range.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst System Screening

Catalyst SystemPd Loading (mol%)Cu Loading (mol%)Ligand (if applicable)BaseSolventTemperature (°C)
A (Standard) 1-22-4PPh₃Et₃N or i-Pr₂NHTHF or DMF60-80
B (For Challenging Substrates) 2-51-2Bulky, electron-rich phosphine (e.g., XPhos, SPhos) or NHC (e.g., IPr)K₂CO₃ or Cs₂CO₃Dioxane or Toluene80-100
C (Copper-Free) 2-50PPh₃ or other phosphineEt₃N or other amineTHF or DMF60-80
D (Strong Base) 1-32-6PPh₃LiHMDSTHFRT to 60

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 R¹-C≡CR² CuX Cu(I)X Alkyne_Complex π-Alkyne-Cu Complex CuX->Alkyne_Complex H-C≡CR² Deprotonation Deprotonation Alkyne_Complex->Deprotonation Base Cu_Acetylide Cu(I)-C≡CR² Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Acetylide Transfer Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Inert Atmosphere Start->Check_Reagents Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Change_Base Screen Stronger Bases (e.g., K₂CO₃, LiHMDS) Increase_Temp->Change_Base Optimize_Catalyst Optimize Pd/Cu Ratio & Loading Change_Base->Optimize_Catalyst Change_Ligand Switch to Bulky, Electron-Rich Ligand or NHC Optimize_Catalyst->Change_Ligand Consider_Cu_Free Attempt Copper-Free Protocol Change_Ligand->Consider_Cu_Free Success Reaction Optimized Consider_Cu_Free->Success

Caption: A systematic workflow for troubleshooting low-yielding Sonogashira reactions with SF5-alkynes.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. Available at: [Link]

  • Chen H, et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. 2024. Available at: [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. 2023. Available at: [Link]

  • RSC Publishing. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. 2021. Available at: [Link]

  • MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. 2021. Available at: [Link]

  • ResearchGate. Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. 2025. Available at: [Link]

  • RSC Publishing. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. 2017. Available at: [Link]

  • ResearchGate. Effect of ligands on modified Sonogashira coupling of 5 with 6a a. 2013. Available at: [Link]

  • Sciencemadness Discussion Board. Potential Sonogashira Reaction Problems?. 2007. Available at: [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. 2023. Available at: [Link]

  • ResearchGate. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. 2021. Available at: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Available at: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. 2011. Available at: [Link]

Sources

Overcoming low reactivity of SF5-alkynes in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, chemists, and drug development professionals working with pentafluorosulfanyl (SF5)-alkynes. The unique electronic properties of the SF5 group, while highly desirable for tuning molecular characteristics in modern chemistry, introduce significant challenges in synthetic applications, particularly in cross-coupling reactions.[1][2] This guide is designed to provide expert insights, actionable troubleshooting advice, and validated protocols to help you overcome the inherent low reactivity of these valuable building blocks.

The core of the problem lies in the SF5 group's immense electron-withdrawing power, which polarizes the alkyne and reduces its electron density.[1][3] This deactivation makes standard cross-coupling protocols, such as the Sonogashira reaction, sluggish and prone to failure. This resource will address these issues head-on, providing you with the causal understanding and practical steps needed for success.

Troubleshooting Guide: Common Issues & Solutions

This section is structured as a series of common problems encountered in the lab. Each question is followed by a detailed answer explaining the underlying chemical principles and providing concrete solutions.

Question 1: My Sonogashira reaction with an SF5-alkyne and an aryl halide has stalled or shows minimal conversion. What's going wrong?

This is the most frequent challenge and typically points to a suboptimal catalytic system that cannot overcome the electronic deactivation of the alkyne.

Answer:

The standard Sonogashira conditions are often not robust enough for SF5-alkynes. The issue is multifaceted, involving slow oxidative addition, inefficient deprotonation of the alkyne, and catalyst inhibition. Let's break down the key parameters to adjust:

1. The Catalyst System: Ligand is Critical The electron-poor nature of the SF5-alkyne requires a highly active and robust palladium catalyst. The choice of phosphine ligand is paramount.

  • The "Why": Standard ligands like triphenylphosphine (PPh₃) create a palladium center that is not electron-rich enough to efficiently undergo oxidative addition with the aryl halide, a key step in the catalytic cycle. Furthermore, the subsequent steps involving the electron-deficient alkyne are also slow.

  • The Solution: Switch to highly electron-donating and sterically bulky phosphine ligands. Tri(tert-butyl)phosphine (P(t-Bu)₃) is often the ligand of choice.[4][5] Its bulk promotes the formation of a coordinatively unsaturated and highly reactive "Pd(0)L" species, while its strong electron-donating character facilitates the oxidative addition step and stabilizes the electron-poor palladium center during the catalytic cycle.[4]

2. The Role of the Copper(I) Co-catalyst The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]

  • The "Why": While often essential, the copper co-catalyst can also promote the undesired homocoupling of the SF5-alkyne (Glaser coupling), especially if oxygen is not rigorously excluded. Given the higher acidity of the SF5-alkyne proton, this side reaction can be particularly competitive.

  • The Solution: First, ensure your reaction is performed under strictly anaerobic conditions to minimize Glaser coupling. If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These methods rely on the direct reaction of the palladium complex with the deprotonated alkyne and often require a stronger base.[8]

3. Base Selection The base is responsible for deprotonating the terminal alkyne to form the reactive acetylide.

  • The "Why": The SF5 group increases the acidity of the terminal alkyne proton. While this seems beneficial, common amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be optimal, sometimes leading to complex equilibria or slow deprotonation rates relative to other processes.

  • The Solution: For challenging couplings, consider stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), especially in polar aprotic solvents like dioxane or DMF.[8]

Troubleshooting Flowchart for Low Conversion

This diagram outlines a logical progression for troubleshooting a failing SF5-alkyne Sonogashira reaction.

G Start Low / No Conversion CheckLigand Is the ligand P(t-Bu)3 or another bulky, electron-rich phosphine? Start->CheckLigand ChangeLigand Action: Switch to P(t-Bu)3 or a similar ligand (e.g., SPhos). CheckLigand->ChangeLigand No CheckBase Is the base/solvent system optimized? (e.g., Cs2CO3 in dioxane) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Action: Switch from amine base to Cs2CO3 or K2CO3. Try DMF or Dioxane. CheckBase->ChangeBase No CheckCopper Is homocoupling a major byproduct? CheckBase->CheckCopper Yes ChangeBase->CheckCopper GoCopperFree Action: Remove Cu(I) co-catalyst. Ensure strictly anaerobic conditions. CheckCopper->GoCopperFree Yes CheckTemp Has the reaction temperature been increased? CheckCopper->CheckTemp No GoCopperFree->CheckTemp IncreaseTemp Action: Incrementally increase temperature (e.g., from RT to 60-80°C). CheckTemp->IncreaseTemp No Success Reaction Successful CheckTemp->Success Yes IncreaseTemp->Success

Caption: Troubleshooting workflow for SF5-alkyne cross-coupling.

Question 2: My main product is the homocoupled dimer of my SF5-alkyne. How do I prevent this?

Glaser coupling is a common and frustrating side reaction that consumes your starting material.

Answer:

Alkyne homocoupling is an oxidative process, typically catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most often trace oxygen.[9]

  • The "Why": The copper acetylide intermediate, which is meant to transmetalate to palladium, can instead react with another copper acetylide molecule in an oxidative process to form a di-yne. The electron-deficient nature of the SF5-alkyne can sometimes make this pathway more favorable than the desired cross-coupling.

  • The Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Use a robust technique like multiple freeze-pump-thaw cycles or sparging with argon or nitrogen for an extended period (30+ minutes).[10]

    • Go Copper-Free: As mentioned above, eliminating the copper co-catalyst entirely is the most direct way to shut down this pathway. Copper-free Sonogashira protocols are well-established and should be your primary strategy if homocoupling is severe.[8]

    • Slow Addition: If you must use copper, adding the SF5-alkyne slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q: What exactly makes the SF5 group so strongly electron-withdrawing? A: The SF5 group's potent electron-withdrawing ability comes from the high electronegativity of the five fluorine atoms combined with the sulfur atom in a high oxidation state. This creates a strong positive dipole on the sulfur atom, which powerfully withdraws electron density from the rest of the molecule through both inductive effects and hyperconjugation.

Q: Are there alternative coupling strategies for SF5-alkynes beyond Sonogashira? A: Yes. While Sonogashira is the most direct, other cross-coupling reactions are viable, though they require converting the SF5-alkyne into a different reactive partner. For instance, hydrostannylation or hydroboration of the SF5-alkyne can produce vinylstannane or vinylboronate ester derivatives, respectively. These can then be used in Stille or Suzuki cross-coupling reactions.[8][11] This multi-step approach can be advantageous if the Sonogashira reaction proves intractable with a specific substrate.

Q: Can I use Nickel catalysts for these reactions? A: Nickel catalysis is an emerging and powerful alternative to palladium for cross-coupling reactions, often showing different reactivity and being more cost-effective.[12][13] For SF5-alkynes, nickel-catalyzed Sonogashira-type couplings are being developed and can be effective, particularly for aryl chlorides which are challenging substrates for palladium.[10][12] These systems often require specific ligands and reaction conditions, so consulting recent literature is advised.

Recommended Starting Protocol & Data

This section provides a validated starting point for your experiments. Modifications will likely be necessary based on your specific substrates.

Optimized Protocol: Copper-Free Sonogashira Coupling of an SF5-Alkyne

This protocol is adapted from methodologies proven to be effective for electron-deficient alkynes.[8]

Materials:

  • Aryl Bromide (1.0 eq)

  • Terminal SF5-Alkyne (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Cs₂CO₃, and Pd₂(dba)₃.

  • In a separate dry vial under an inert atmosphere, dissolve the P(t-Bu)₃ ligand in a small amount of dioxane.

  • Add the ligand solution to the Schlenk flask, followed by the remaining dioxane (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).

  • Add the terminal SF5-alkyne to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Recommended Starting Conditions
Aryl ElectrophileCatalyst / Ligand (mol%)Base (eq)SolventTemperatureNotes
Aryl Iodide Pd(PPh₃)₂Cl₂ (2) / CuI (3)TEA (2)THF / AmineRT - 50°CStandard conditions; may work for simple cases but watch for homocoupling.
Aryl Bromide Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10)Cs₂CO₃ (2)Dioxane60 - 100°CRobust copper-free method. P(t-Bu)₃ is key.[8]
Aryl Chloride NiCl₂(dppp) (10) / ZnK₃PO₄ (2)DMAc100 - 120°CNickel catalysis is often required for less reactive chlorides.[10][12]
Aryl Triflate Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene80 - 110°CRequires ligands designed for triflate activation (e.g., Buchwald-type biarylphosphines).
Visualizing the Catalytic Cycle Challenges

The Sonogashira catalytic cycle is significantly stressed by the electronic properties of SF5-alkynes.

Sonogashira_Cycle cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-Catalyst Cycle cluster_Side_Reaction Side Reaction Pd(0)L Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-alkyne Ar-Pd(II)-C≡C-R_SF5 Ar-Pd(II)-X->Ar-Pd(II)-alkyne Transmetalation Ar-Pd(II)-alkyne->Pd(0)L Reductive Elimination Product Ar-C≡C-R_SF5 Cu-X Cu(I)X Cu-alkyne Cu-C≡C-R_SF5 Cu-X->Cu-alkyne Deprotonation (Base) Cu-alkyne->Ar-Pd(II)-X Homocoupling Glaser Homocoupling (R_SF5-C≡C-C≡C-R_SF5) Cu-alkyne->Homocoupling O₂

Sources

Managing thermal stability of 3-(Pentafluorothio)phenylacetylene in high-temperature reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.

Technical Support Center: 3-(Pentafluorothio)phenylacetylene

Topic: Managing Thermal Stability in High-Temperature Reactions

Welcome to the technical support center for this compound. This guide is designed to provide you with expert insights and practical, field-proven solutions for managing the thermal stability of this unique reagent in your high-temperature applications. As chemists, we understand that success lies in anticipating and controlling the delicate balance between desired reactivity and potential degradation. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate safely.

Quick Reference Data & Safety Overview

Before initiating any high-temperature experiment, a clear understanding of the material's properties is critical. The pentafluorosulfanyl (SF₅) group imparts significant thermal stability, but the terminal alkyne functionality introduces a competing pathway for reactivity and decomposition.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₈H₅F₅S[1]Provides basic compositional information.
Molecular Weight 228.18 g/mol [1]Essential for calculating molar equivalents.
SF₅ Group Stability High thermal and chemical stability.[2]The SF₅ group itself is robust, often referred to as a "super-trifluoromethyl group" due to its properties.[2]
Alkyne Reactivity Prone to oligomerization, polymerization, and coupling.[3]The C≡C triple bond is the primary site of thermal instability. Uncontrolled heating can lead to complex mixtures and yield loss.
Reported Decomposition Analogous SF₅-heterocycles show decomposition onsets >165°C.[4]While not specific to this molecule, it serves as a crucial warning. Exceeding 150-160°C should be approached with extreme caution and diligent monitoring.
Primary Hazard Uncontrolled polymerization or decomposition can lead to rapid pressure buildup in a sealed system.The high energy of the alkyne bond, combined with potential exothermic side reactions, necessitates careful temperature control and pressure relief.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound molecule uniquely challenging at high temperatures?

A1: The challenge arises from the molecule's dual nature. The aryl-SF₅ portion of the molecule is exceptionally stable due to the strength of the S-F and S-C bonds.[2] However, the phenylacetylene moiety is inherently reactive at elevated temperatures.[3][5] You are constantly managing a competition between your desired reaction and the thermally-induced polymerization or decomposition of the alkyne group.[3] The potent electron-withdrawing nature of the SF₅ group also significantly influences the reactivity of the entire system, a factor that must be considered in catalyst and reaction design.

Q2: What are the first visual indicators of thermal decomposition?

A2: The most common initial signs are a progressive color change of the reaction mixture, often darkening to yellow, then brown, and finally black. This is typically indicative of the formation of conjugated poly(phenylacetylene) structures or char.[6] The appearance of insoluble materials is another strong indicator of undesired polymerization.

Q3: How does reaction atmosphere impact thermal stability?

A3: A strictly inert atmosphere (high-purity Argon or Nitrogen) is non-negotiable. Oxygen can initiate radical chain reactions, leading to complex side products. Furthermore, in the presence of certain catalysts (like copper), oxygen can promote oxidative homocoupling of the terminal alkyne, known as Glaser coupling, forming diarylbutadiyne impurities.[3][7]

Q4: Can the choice of solvent influence the thermal stability of my reaction?

A4: Absolutely. The ideal solvent should:

  • Be high-boiling: To allow for the desired reaction temperature without generating high pressure.

  • Be thermally stable: It should not decompose under the reaction conditions.

  • Be inert: It should not react with your starting materials, reagents, or products.

  • Possess good heat transfer properties: To help dissipate heat and prevent the formation of localized "hot spots" which can initiate decomposition.

Commonly used high-boiling solvents like diphenyl ether, Dowtherm A, or sulfolane are excellent choices. However, always verify their stability in the presence of your specific reagents.

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve common issues encountered during high-temperature reactions with this compound.

Problem 1: Low or No Product Yield, Starting Material Consumed
  • Symptom: TLC or GC-MS analysis shows the disappearance of this compound, but the desired product is absent or in very low concentration. The reaction mixture has darkened significantly.

  • Potential Cause: The reaction temperature is likely too high, causing the rate of thermal polymerization or decomposition to exceed the rate of your desired reaction. The alkyne functionality is a known precursor for carbonaceous materials at high temperatures.[6]

  • Causality: Phenylacetylenes can undergo thermally-induced polymerization.[3] This process is often autocatalytic and can rapidly consume your starting material, converting it into an intractable polymeric solid.

  • Solutions:

    • Reduce Temperature: Decrease the reaction temperature by 10-15°C increments. It is critical to find the "sweet spot" where the desired reaction proceeds efficiently while minimizing decomposition.

    • Shorten Reaction Time: Monitor the reaction closely (e.g., with in-situ IR, or by taking frequent small aliquots for GC/LC-MS analysis) and quench it as soon as the starting material is consumed or product formation plateaus.

    • Introduce Reagents Slowly: If the reaction is an addition to the alkyne, consider adding the this compound slowly via syringe pump to the hot reaction mixture containing the other reagents. This keeps the instantaneous concentration of the thermally sensitive alkyne low.

Problem 2: Complex Product Mixture with Unidentifiable Byproducts
  • Symptom: ¹H or ¹⁹F NMR spectrum is complex and difficult to interpret. Mass spectrometry reveals multiple products with unexpected molecular weights.

  • Potential Cause: This often points to radical-mediated side reactions or catalyst-induced isomerization/oligomerization.[3][5]

  • Causality: High temperatures can initiate homolytic cleavage of weak bonds, generating free radicals. These radicals can add to the alkyne or abstract protons, initiating a cascade of undesired reactions.[5] Alternatively, if using a transition metal catalyst, it may be promoting side reactions like trimerization to form substituted benzene rings.[3]

  • Solutions:

    • Add a Radical Inhibitor: If a radical mechanism is suspected, the addition of a small amount (0.1-1 mol%) of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO can stabilize the reaction.

    • Re-evaluate Your Catalyst: Is the catalyst known to promote alkyne oligomerization?[3] Consider screening alternative catalysts or ligands that may favor the desired transformation. Ensure your catalyst is pure and used at the lowest effective loading.

    • Ensure Strict Inert Atmosphere: Re-check all seals and purge your system thoroughly. Even trace oxygen can be sufficient to initiate unwanted radical pathways.

Problem 3: Reaction Exotherms and Fails to Reach Target Temperature
  • Symptom: The internal reaction temperature significantly overshoots the setpoint of the heating mantle or oil bath, or the reaction proceeds to completion (or decomposition) at a lower-than-expected temperature.

  • Potential Cause: The reaction itself is highly exothermic, and this is being compounded by the onset of exothermic decomposition.

  • Causality: While the SF₅ group itself is stable, the decomposition of organic molecules can be highly exothermic.[4] If the heat generated by your desired reaction is not dissipated effectively, it can raise the internal temperature to the decomposition threshold, initiating a runaway reaction.

  • Solutions:

    • Improve Heat Transfer: Switch from a heating mantle to a well-stirred oil or sand bath for more uniform heating. Ensure vigorous stirring to prevent localized hot spots.

    • Scale Down: Perform the initial experiments on a smaller scale (e.g., 100-250 mg) to characterize the thermal profile of the reaction before scaling up.

    • Control Reagent Addition: As mentioned previously, slow addition of a key reagent is one of the most effective ways to control the rate of heat generation. This can be done via syringe pump for liquids or a solids-addition funnel for solids.

Visualization of Troubleshooting & Stability Factors

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in high-temperature reactions involving this compound.

TroubleshootingWorkflow Start Problem Observed in High-Temp Reaction Symptom1 Symptom: Low Yield, SM Consumed, Mixture Darkened Start->Symptom1 Symptom2 Symptom: Complex Product Mixture, Unexpected MWs Start->Symptom2 Symptom3 Symptom: Uncontrolled Exotherm, Temperature Overshoot Start->Symptom3 Cause1 Cause: Thermal Polymerization/ Decomposition Symptom1->Cause1 Likely due to alkyne reactivity Cause2 Cause: Radical Side Reactions or Catalyst Issues Symptom2->Cause2 Check for radical initiators or catalyst activity Cause3 Cause: Exothermic Reaction + Onset of Decomposition Symptom3->Cause3 Poor heat management Solution1 Solutions: 1. Reduce Temperature 2. Shorten Reaction Time 3. Slow Reagent Addition Cause1->Solution1 Solution2 Solutions: 1. Add Radical Inhibitor 2. Re-evaluate Catalyst 3. Ensure Strict Inert Atm. Cause2->Solution2 Solution3 Solutions: 1. Improve Heat Transfer 2. Scale Down Reaction 3. Control Reagent Addition Cause3->Solution3

Caption: A decision tree for troubleshooting high-temperature reactions.

Key Factors Influencing Thermal Stability

This diagram illustrates the interconnected factors that must be managed to ensure the thermal stability of this compound.

Caption: Key experimental variables affecting thermal stability.

Proactive Management Protocols

Protocol 1: Recommended Setup for High-Temperature Reactions (>120°C)

This protocol is a self-validating system designed to minimize risk and maximize reproducibility.

  • Glassware Preparation: Oven-dry all glassware overnight at 125°C and assemble hot. This ensures the removal of adsorbed water, which can interfere with many reactions.

  • System Assembly: Use a three-neck round-bottom flask equipped with:

    • A high-efficiency reflux condenser.

    • A thermocouple thermometer placed directly in the reaction mixture (do not rely on the bath temperature).

    • A septum for reagent addition and inert gas inlet.

  • Inert Atmosphere: Connect the condenser outlet to a bubbler. Subject the entire apparatus to at least three cycles of vacuum/backfill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Use a mechanically stirred oil or sand bath with a digital temperature controller connected to the thermocouple in the bath. This provides superior heat distribution compared to a heating mantle.

  • Stirring: Use a powerful overhead mechanical stirrer if the reaction is expected to become viscous. For dilute solutions, a large, football-shaped magnetic stir bar is adequate.

  • Reagent Addition: Pre-dissolve this compound in a small amount of the reaction solvent and add it via a syringe pump over a prolonged period (e.g., 1-2 hours) to the reaction mixture already at the target temperature. This is the single most effective step to prevent runaway polymerization.

Protocol 2: Real-Time Reaction Monitoring

The key to managing thermal stability is knowing when the reaction is complete.

  • Establish a Baseline: Before adding your thermally sensitive reagent, run a "blank" reaction with just the solvent and other stable reagents at the target temperature to ensure there are no unexpected background reactions.

  • Thin-Layer Chromatography (TLC): If applicable, this is the quickest method. Use a long capillary to safely extract a tiny sample from the hot reaction mixture. Quench the sample immediately in a vial with cold solvent before spotting.

  • Small-Scale Quenching: If TLC is not suitable, use a nitrogen-purged syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately add it to a vial containing 1 mL of a suitable quenching agent (e.g., cold water, saturated bicarbonate solution) and an extraction solvent (e.g., ethyl acetate). This quenched sample can then be analyzed by GC-MS or LC-MS to determine the ratio of starting material to product.

  • Plot Progress: Create a plot of Product:Starting Material ratio vs. Time. The reaction should be stopped when the curve flattens, indicating completion or stalling. Continuing to heat beyond this point only increases the risk of decomposition.

References

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.gov. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2019). Molecules, 24(21), 3844. [Link]

  • Phenylacetylene. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]

  • Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. (1993). Russian Journal of General Chemistry, 63(10), 2269-2271. [Link]

  • ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. (2015). ChemInform, 46(36). [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). Molecules, 26(11), 3364. [Link]

  • Thermal Decomposition of Organic Sulfur Compounds. (1947). Industrial & Engineering Chemistry, 39(7), 844–848. [Link]

  • Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes). (2017). Polymer Chemistry, 8(2), 374-383. [Link]

  • Thermal stability and decomposition of sulphur and selenium compounds. (2007). Journal of Thermal Analysis and Calorimetry, 88(3), 757-761. [Link]

  • Straightforward Pentafluorosulfanylation for Molecular Design. (2021). ChemRxiv. [Link]

  • Supramolecular Assemblies from Poly(phenylacetylene)s. (2015). Accounts of Chemical Research, 48(11), 2914–2924. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega, 7(18), 15823–15831. [Link]

  • Determination of the Thermal Stability of Perfluoroalkylethers. (1990). NASA Technical Memorandum 102494. [Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. (2018). The Journal of Organic Chemistry, 83(17), 10187–10197. [Link]

  • An Experimental and Kinetic Study of Phenylacetylene Ignition at High Temperatures. (2021). Energy & Fuels, 35(15), 12489–12500. [Link]

  • Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. (2024). Comprehensive Reviews in Food Science and Food Safety, 23(1), e13281. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega, 7(18), 15823–15831. [Link]

  • Theoretical study of important phenylacetylene reactions in polycyclic aromatic hydrocarbon growth. (2022). Combustion and Flame, 245, 112328. [Link]

  • Thermochemistry of Organosulfur Compounds. (1990). In Sulfur-Centered Reactive Intermediates in Chemistry and Biology (pp. 23-45). Springer. [Link]

  • Alkynes Stability and Reactivity. (n.d.). University of Calgary. [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017). Energy & Fuels, 31(6), 6570–6576. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2014). Macromolecules, 47(15), 5068–5077. [Link]

Sources

Navigating the Frontier of Fluorine Chemistry: A Technical Guide to Scaling Pentafluorosulfanyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Resource for Researchers and Drug Development Professionals

The pentafluorosulfanyl (SF5) group, often dubbed the "super-trifluoromethyl group," is rapidly gaining prominence in medicinal chemistry and materials science due to its unique electronic and steric properties.[1][2] Its high electronegativity, thermal stability, and lipophilicity make it a valuable moiety for enhancing the biological activity and physicochemical properties of molecules.[3][4] However, the journey from small-scale laboratory synthesis to large-scale production of SF5-containing compounds is fraught with challenges. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming the hurdles of scaling up these promising molecules.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific, practical problems that can arise during the scale-up synthesis of pentafluorosulfanyl compounds, offering insights into their root causes and providing actionable solutions.

Issue 1: Drastic Drop in Yield Upon Scaling Up the Synthesis of Pentafluorosulfanyl Chloride (SF5Cl)

Question: We successfully synthesized SF5Cl on a millimole scale using sulfur (S8), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF). However, when we increased the scale by a factor of 10, the yield plummeted, and we observed significant clogging in our batch reactor. What is causing this, and how can we mitigate it?

Causality and Solution:

The synthesis of SF5Cl from S8, TCCA, and KF is a heterogeneous reaction involving solid reagents.[5][6] As the scale increases, several factors can contribute to a decrease in yield and operational difficulties:

  • Inefficient Mixing: In a larger reactor, achieving homogeneous mixing of the solid-liquid slurry becomes challenging. Poor mixing leads to localized "hot spots" and incomplete reaction of the starting materials, resulting in lower yields. The high viscosity of the mixture can further exacerbate this issue.

  • Mass Transfer Limitations: The reaction rate can become limited by the diffusion of reactants to the solid surface. On a larger scale, the surface area-to-volume ratio decreases, making mass transfer a significant bottleneck.

  • Reactor Clogging: The formation of solid byproducts and the physical properties of the reaction mixture can lead to clogging, especially in packed-bed or poorly agitated reactors.[5]

Recommended Protocol for Scalable SF5Cl Synthesis (Continuous Flow Approach):

A continuous flow setup is highly recommended for a safer, more efficient, and scalable synthesis of SF5Cl.[5][6] This approach offers superior control over reaction parameters and minimizes the risks associated with handling energetic intermediates.

Experimental Workflow: Continuous Flow Synthesis of SF5Cl

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 In-line Purification cluster_3 Product Collection reagents Homogenize S8 and spray-dried KF in a glovebox reactor Load solid mixture into a custom-made stirring packed-bed reactor reagents->reactor Solid Loading reagents->reactor monitoring In-line IR monitoring of SF5Cl formation (S-F stretch at 894 cm⁻¹) reactor->monitoring Real-time analysis pump Pump TCCA solution (in CH3CN) through the reactor pump->reactor Liquid Feed pump->reactor extraction Mix reactor output with hexanes in a T-mixer monitoring->extraction Crude Product Stream monitoring->extraction separation Membrane-based separation of the biphasic mixture extraction->separation product Collect pure SF5Cl solution in hexanes separation->product Purified Product separation->product

Caption: Continuous flow synthesis and purification of SF5Cl.

Key Considerations for the Continuous Flow Setup:

  • Reactor Design: A custom-made stirring packed-bed reactor made of a chemically inert material like PTFE is crucial to handle the solid reagents and prevent clogging.[5]

  • Stirring: Continuous and efficient stirring is paramount for the success of the reaction. Control experiments have shown that stopping the stirring significantly reduces the yield.[5]

  • In-line Monitoring: Employing in-line analytical techniques like FTIR spectroscopy allows for real-time monitoring of the reaction progress by observing the characteristic S-F stretch of SF5Cl.[5]

Issue 2: Subsequent Reaction Failure with In-situ Generated SF5Cl

Question: We are generating SF5Cl in acetonitrile and using the resulting solution directly for a radical addition to an alkyne. The reaction works on a small scale, but upon scale-up, we observe only trace amounts of the desired pentafluorosulfanylated product. What could be the issue?

Causality and Solution:

The crude SF5Cl solution generated from the TCCA/KF method contains salt impurities derived from TCCA.[5] These impurities can be detrimental to subsequent reactions, particularly radical additions.

Troubleshooting Steps:

  • Purification is Key: An in-line extraction/purification step is necessary to obtain a pure solution of SF5Cl.[5]

  • Solvent Choice: While acetonitrile is a suitable solvent for the generation of SF5Cl, subsequent radical additions may have better outcomes in other solvents. A solvent exchange or an extraction into a less coordinating solvent like hexanes can be beneficial.[5]

  • In-line Extraction Protocol:

    • Cool the output stream from the reactor (e.g., to -30 °C) to improve the partitioning of SF5Cl into the extraction solvent.

    • Use a T-mixer to introduce a stream of hexanes.

    • Employ a membrane separator for efficient phase separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with pentafluorosulfanyl compounds on a larger scale?

A1: The synthesis of SF5 compounds, especially the generation of SF5Cl, involves highly reactive and potentially hazardous materials. Key safety considerations include:

  • Handling of Fluorinating Agents: Traditional methods for synthesizing SF5-containing arenes often required toxic reagents like F2 and Cl2.[6] While newer methods have moved away from these, the reagents used can still be highly reactive.[7]

  • Exothermic Reactions: The synthesis can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. Continuous flow reactors offer a significant advantage in managing exotherms due to their high surface area-to-volume ratio.[8]

  • Thermal Stability: While the SF5 group itself imparts high thermal stability to molecules, the intermediates and reagents used in the synthesis may not be as stable.[4][9] It is crucial to determine the decomposition onset temperatures of all components and intermediates in the reaction mixture to establish safe operating limits.[9]

  • Pressure Buildup: The generation of gaseous byproducts can lead to pressure buildup in a closed system. Proper venting and pressure monitoring are essential.

Q2: What analytical techniques are recommended for monitoring the progress and purity of SF5 compound synthesis at scale?

A2: A combination of in-line and off-line analytical techniques is recommended for robust process monitoring:

Technique Application Key Advantages at Scale
In-line FTIR Real-time monitoring of SF5Cl formation.Provides immediate feedback on reaction progress, enabling precise control of reaction time and reagent addition.
¹⁹F NMR Spectroscopy Quantitative analysis of SF5Cl yield and purity of the final product.The unique chemical shifts of the axial and equatorial fluorine atoms in the SF5 group provide a clear diagnostic tool.[10][11]
Gas Chromatography (GC) Analysis of volatile starting materials and products.Can be automated for routine sampling and analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment of non-volatile SF5-containing compounds.Essential for quality control of the final product, especially in pharmaceutical applications.

Q3: Are there any "green chemistry" considerations for the synthesis of SF5 compounds?

A3: Yes, the field is evolving towards more sustainable practices.

  • Continuous Flow Chemistry: As highlighted, this approach reduces waste, improves safety, and allows for more efficient energy use compared to large-scale batch processing.[5]

  • Reagent Selection: The development of methods that avoid highly toxic and gaseous reagents like F2 and Cl2 is a significant step forward.[6][7] The use of readily available and easy-to-handle solid reagents like S8, TCCA, and KF is a move in this direction.[5][6]

  • Solvent Choice: Investigating the use of more environmentally friendly solvents or implementing efficient solvent recycling programs can further improve the green credentials of the synthesis.

Q4: How does the pentafluorosulfanyl group compare to the trifluoromethyl group in terms of its properties and applications?

A4: The SF5 group is often called the "super-trifluoromethyl group" for several reasons:

Property Pentafluorosulfanyl (SF5) Group Trifluoromethyl (CF3) Group
Electronegativity HigherLower
Lipophilicity HigherLower
Steric Bulk Larger (similar to a tert-butyl group)Smaller
Geometry OctahedralTetrahedral
Stability High chemical and thermal stabilityHigh chemical and thermal stability

These distinct properties make the SF5 group a valuable alternative to the CF3 group in drug discovery and materials science, often leading to improved biological activity or material performance.[1][3]

References

  • G. D. P. G, et al. (2025). On‐Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom‐Made Stirring Packed‐Bed Reactor. Chemistry – A European Journal. [Link]

  • Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Li, Y., et al. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Pharmaceuticals, 15(8), 958. [Link]

  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved January 22, 2026, from [Link]

  • Jardim, G. A., et al. (2023). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews, 52(18), 6236-6251. [Link]

  • Carbonnel, S., et al. (2025). On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. Angewandte Chemie International Edition, e202404039. [Link]

  • Uhlemann, M., et al. (2021). Emerging techniques to monitor temperature and supply heat for multiscale solid-based catalysis processes. Catalysis Science & Technology, 11(15), 5034-5052. [Link]

  • Winter, R. W., & Gard, G. L. (2001). Development of Synthesis and Large Scale Production Technology for Ultrahigh Energy and Density Fluoro-Organic Compounds. DTIC. [Link]

  • Harriman, G. C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4013–4021. [Link]

  • Bizet, V., et al. (2022). Recent advances in the chemistry and the application of SF5-compounds. Journal of Fluorine Chemistry, 257-258, 110003.
  • Cahard, D., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5876–5880. [Link]

  • Beier, P. (2012). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ChemInform, 43(32). [Link]

  • Jordan, J. B., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4013–4021. [Link]

  • Pitts, C. R., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

  • Chen, H., et al. (2000). Analytical Techniques for Trace Elemental Analyses on Wafer Surfaces for Monitoring and Controlling Contamination. AIP Conference Proceedings, 550, 246-251. [Link]

  • Gillis, E. P., et al. (2015). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Medicinal Chemistry Letters, 6(5), 523-527. [Link]

  • Various Authors. (2022). What are the methods of monitoring both the chemical and physical rates of chemical reactions? Quora. [Link]

  • Jordan, J. B., et al. (2021). (PDF) Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ResearchGate. [Link]

  • Qing, F.-L., et al. (2020). Making the SF5 Group More Accessible: A Gas Reagent-free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. Angewandte Chemie International Edition, 59(4), 1568-1572. [Link]

  • Togni, A., et al. (2021). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. [Link]

  • Paquin, J.-F., et al. (2023). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. Chemical Society Reviews, 52(18), 6236-6251. [Link]

  • Sorbie, G., et al. (2015). Novel method for real-time monitoring of scale control products at the site of use. SPE International Conference on Oilfield Chemistry. [Link]

  • Espenson, J. H. (2012). Techniques and Methods to Monitor Chemical Reactions. Chemical Kinetics and Reaction Dynamics, 23-44. [Link]

Sources

Preventing homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues, with a specific focus on preventing the formation of undesired homocoupled alkyne byproducts (Glaser coupling).

Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a problem?

A: Homocoupling, often referred to as Glaser coupling, is the primary side reaction in Sonogashira couplings. It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This is highly undesirable for several reasons:

  • Reduced Yield: It consumes the often valuable or complex terminal alkyne starting material, directly lowering the yield of the desired cross-coupled product.

  • Purification Challenges: The homocoupled diyne byproduct can have similar polarity and physical properties to the target molecule, making chromatographic separation difficult and time-consuming.

  • Stoichiometric Imbalance: Consumption of the alkyne alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the aryl/vinyl halide.

Q2: What is the primary cause of alkyne homocoupling in a standard Sonogashira reaction?

A: The root cause of homocoupling is the copper(I) co-catalyst, typically CuI.[1][2] In the presence of oxygen, the copper(I) acetylide intermediate, which is essential for the main Sonogashira cycle, can be oxidized. This leads to the dimerization of the acetylide species, producing the unwanted diyne.[1] Therefore, any protocol utilizing a copper co-catalyst is susceptible to this side reaction, especially if atmospheric oxygen is not rigorously excluded.[1][2]

Troubleshooting Guide: Preventing Homocoupling

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Q3: I am observing a significant amount of homocoupled byproduct in my TLC/LC-MS. What is the first thing I should check?

A: The most immediate and critical parameter to verify is the exclusion of oxygen. The oxidative Glaser coupling pathway is heavily promoted by oxygen.[3]

Immediate Actions:

  • Inert Atmosphere Integrity: Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). Check for leaks in your manifold, septa, and glassware.

  • Solvent Degassing: All solvents, especially amine bases like triethylamine or piperidine, must be thoroughly degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Sparging with an inert gas for 30-60 minutes is a viable alternative.

Causality: The Pd(0) species in the main catalytic cycle is sensitive to oxygen, but the copper-mediated homocoupling is actively promoted by it.[3] By removing oxygen, you directly inhibit the primary pathway for this unwanted side reaction.

Q4: I've improved my inert technique, but homocoupling is still a major issue, especially with my electron-rich alkyne. What's my next move?

A: When rigorous exclusion of oxygen is insufficient, the next logical step is to modify the reaction conditions to kinetically favor the desired cross-coupling over the homocoupling pathway. This can be achieved in several ways.

Recommended Strategies:

  • Slow Addition of the Alkyne: Instead of adding all the terminal alkyne at the beginning of the reaction, add it slowly over several hours using a syringe pump.

    • Rationale: Homocoupling is a second-order reaction with respect to the alkyne concentration. By keeping the instantaneous concentration of the alkyne low, you dramatically reduce the rate of dimerization while still allowing the cross-coupling with the aryl halide (which is already present in stoichiometric amounts) to proceed efficiently.[4]

  • Use a Dilute Hydrogen Atmosphere: A study by Ho and co-workers demonstrated that performing the reaction under an atmosphere of dilute hydrogen gas (mixed with nitrogen or argon) can reduce homocoupling to as little as 2%.[5][6]

    • Mechanism: While the exact mechanism is debated, it is proposed that hydrogen may reduce residual oxygen in the vicinity of the active palladium catalyst, thereby keeping the local reaction environment free of the oxidizing agent required for Glaser coupling.[6]

  • Lower the Amount of Copper Iodide: If your aryl halide is highly reactive (e.g., an aryl iodide), you may be able to reduce the loading of CuI without significantly impacting the cross-coupling rate. Try lowering the CuI concentration from 2-5 mol% to 0.5-1 mol%.[4]

Q5: My attempts to modify the standard protocol have failed. Should I consider a copper-free Sonogashira reaction?

A: Absolutely. Eliminating the copper co-catalyst is the most definitive way to prevent Glaser homocoupling.[7] Copper-free Sonogashira protocols have become highly reliable and are often the preferred method for substrates prone to dimerization.

Key Considerations for Copper-Free Reactions:

  • Ligand Choice is Critical: In the absence of copper, the ligand on the palladium center plays a more crucial role in facilitating the reaction. Bulky, electron-rich phosphine ligands are often required to promote the catalytic cycle efficiently.[1]

  • Base Selection: A stronger base is often needed in copper-free systems to facilitate the deprotonation of the alkyne without the assistance of copper. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are common choices.[1][8]

  • Higher Temperatures: Copper-free reactions may require higher temperatures compared to their copper-cocatalyzed counterparts to achieve reasonable reaction rates.

Visualizing the Competing Pathways

To better understand the challenge, it is useful to visualize the desired Sonogashira catalytic cycle and the competing Glaser coupling pathway.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired Homocoupling) Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-X(L₂) Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)-C≡C-R'(L₂) Pd_add->Pd_trans Cu_acetylide Cu-C≡C-R' Cu_acetylide->Pd_add Transmetalation Pd_trans->Pd0 Product Ar-C≡C-R' Pd_trans->Product Reductive Elimination Alkyne R'-C≡C-H Cu_acetylide_G Cu-C≡C-R' Alkyne->Cu_acetylide_G Deprotonation (Base + Cu(I)) Cu_cat Cu(I) Dimer R'-C≡C-C≡C-R' Cu_acetylide_G->Dimer Oxidative Dimerization Oxygen O₂ Oxygen->Cu_acetylide_G Alkyne_main R'-C≡C-H

Caption: Competing reaction pathways in a copper-cocatalyzed Sonogashira reaction.

Validated Protocols
Protocol 1: Minimizing Homocoupling in a Standard (Copper-Cocatalyzed) Sonogashira Reaction

This protocol incorporates best practices for minimizing oxygen and controlling reactant concentration.

Materials:

  • Aryl Halide (Ar-X): 1.0 mmol

  • Terminal Alkyne (R-C≡CH): 1.2 mmol

  • Pd(PPh₃)₂Cl₂: 0.02 mmol (2 mol%)

  • Copper(I) Iodide (CuI): 0.02 mmol (2 mol%)

  • Solvent (e.g., THF or DMF): 10 mL

  • Amine Base (e.g., Triethylamine or Diisopropylethylamine): 3.0 mmol (3 eq)

  • Schlenk flask and inert gas manifold (Argon or N₂)

Procedure:

  • Preparation: Bake all glassware overnight and cool under a stream of inert gas.

  • Solvent Degassing: Degas the solvent and amine base by performing three freeze-pump-thaw cycles.

  • Reaction Setup: To the Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent and amine base via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition (Slow): Dissolve the terminal alkyne in 2 mL of degassed solvent. Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, filter through a pad of celite to remove catalyst residues, and proceed with standard aqueous work-up and purification.

Protocol 2: General Copper-Free Sonogashira Reaction

This protocol is recommended for substrates that are highly prone to homocoupling.

Materials:

  • Aryl Halide (Ar-X): 1.0 mmol

  • Terminal Alkyne (R-C≡CH): 1.5 mmol

  • Palladium Catalyst (e.g., Pd(OAc)₂): 0.02 mmol (2 mol%)

  • Phosphine Ligand (e.g., XPhos or SPhos): 0.04 mmol (4 mol%)

  • Inorganic Base (e.g., Cs₂CO₃ or K₂CO₃): 2.0 mmol (2 eq)

  • Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, or DMF): 10 mL

  • Schlenk flask and inert gas manifold (Argon or N₂)

Procedure:

  • Preparation & Degassing: Follow steps 1 and 2 from Protocol 1.

  • Reaction Setup: To the Schlenk flask, add the aryl halide, palladium catalyst, phosphine ligand, and inorganic base under a positive pressure of inert gas.

  • Solvent & Reagent Addition: Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until completion.

  • Reaction Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.

Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to diagnose and solve homocoupling issues.

Troubleshooting_Flowchart start Problem: Significant Homocoupling Observed check_inert Is your inert atmosphere technique flawless? (Degassed solvents, leak-free system) start->check_inert improve_inert Action: Improve inert technique (Freeze-Pump-Thaw, check seals) check_inert->improve_inert No still_homocoupling Still significant homocoupling? check_inert->still_homocoupling Yes improve_inert->still_homocoupling modify_conditions Strategy 1: Modify Cu-Catalyzed Conditions still_homocoupling->modify_conditions Yes go_cu_free Strategy 2: Switch to Copper-Free Protocol still_homocoupling->go_cu_free Or if modification fails slow_addition Implement slow addition of alkyne via syringe pump modify_conditions->slow_addition h2_atmosphere Try H₂/N₂ atmosphere modify_conditions->h2_atmosphere lower_cu Lower [CuI] modify_conditions->lower_cu end_ok Problem Solved slow_addition->end_ok h2_atmosphere->end_ok lower_cu->end_ok select_ligand Select appropriate bulky, electron-rich ligand (e.g., XPhos) go_cu_free->select_ligand select_base Use inorganic base (e.g., Cs₂CO₃) select_ligand->select_base select_base->end_ok

Caption: A logical workflow for troubleshooting homocoupling in Sonogashira reactions.

Parameter Comparison Table
ParameterStandard Cu-CatalyzedOptimized Cu-CatalyzedCopper-FreeRationale for Preventing Homocoupling
Copper Co-catalyst Present (e.g., CuI)Present (can be lowered)Absent Eliminates the direct catalyst for Glaser coupling.[7]
Atmosphere Inert (N₂/Ar)Inert (N₂/Ar) or H₂/N₂Inert (N₂/Ar)O₂ promotes oxidative dimerization; H₂ may scavenge trace O₂.[3][5]
Ligand Standard (e.g., PPh₃)Standard (e.g., PPh₃)Bulky, e-rich (e.g., XPhos)Accelerates the desired Pd-cycle, outcompeting dimerization.[1]
Base Amine (e.g., Et₃N, DIPEA)Amine (e.g., Et₃N, DIPEA)Inorganic (e.g., Cs₂CO₃)Stronger bases facilitate alkyne deprotonation without Cu-assistance.[8]
Alkyne Addition All at onceSlow addition All at onceMinimizes instantaneous alkyne concentration, reducing dimerization rate.[4]
References
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Liang, Y., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mohammadi Ziabari, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Singh, G. (2014). Response to "What is the best procedure for Sonogashira coupling?". ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF on ResearchGate. [Link]

  • Mohammadi Ziabari, M., et al. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Supporting Information for Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Jana, A., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Cycloaddition Reactions of Polarized SF5-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5)-alkynes. The unique electronic properties of the SF5 group, such as its high electronegativity and steric bulk, make it a valuable substituent in medicinal chemistry and materials science.[1] However, these same properties present distinct challenges in controlling the regioselectivity of cycloaddition reactions.

This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues and enhancing the desired regiochemical outcomes in your experiments.

Section 1: Mechanistic Fundamentals & Common Challenges

The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing group, inducing a strong dipole moment in neighboring functionalities.[1] In SF5-alkynes, this results in a significant polarization of the carbon-carbon triple bond, rendering the carbon atom adjacent to the SF5 group (Cα) electrophilic and the terminal carbon (Cβ) nucleophilic. This inherent electronic bias is the primary factor governing the regioselectivity of cycloaddition reactions.[2][3][4][5]

However, achieving complete regioselectivity is not always straightforward. Competing electronic and steric factors from the reacting partner (e.g., the 1,3-dipole), solvent effects, and catalyst interactions can all influence the transition state energies, leading to mixtures of regioisomers.[6][7]

Common Challenges:

  • Poor or Mixed Regioselectivity: Obtaining a mixture of regioisomers, leading to difficult purification and reduced yield of the desired product.[8][9]

  • Low Reaction Yield: Side reactions or unfavorable kinetics resulting in low conversion to the desired cycloadduct.

  • Difficulty in Product Characterization: Ambiguity in assigning the correct regioisomer structure based on standard analytical data.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Question 1: I am performing a 1,3-dipolar cycloaddition with an SF5-alkyne and an azide/nitrile oxide and obtaining a nearly 1:1 mixture of regioisomers. What is the first thing I should investigate?

Answer: The first step is to re-evaluate the electronic and steric properties of your 1,3-dipole. The regioselectivity in these reactions is dictated by the relative energies of the two possible transition states. While the SF5-alkyne has a strong polarization, substituents on the dipole can exert competing influences.

  • Causality: The outcome of a 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The SF5 group significantly lowers the LUMO energy of the alkyne.[10] If the substituents on your dipole (e.g., azide or nitrile oxide) alter its HOMO/LUMO energies to a point where the energy gaps for both modes of addition are similar, poor regioselectivity will result.[6][11]

  • Troubleshooting Steps:

    • Analyze the Dipole: If your dipole has strong electron-donating or withdrawing groups, they may be overriding the directing effect of the SF5 group. Consider synthesizing a derivative of your dipole with more electronically "neutral" substituents to probe this effect.

    • Solvent Polarity: Vary the solvent. Less polar solvents can minimize the stabilization of charge-separated transition states, potentially favoring one regioisomer over the other. Start with a non-polar solvent like toluene or dioxane and compare the results to a polar aprotic solvent like acetonitrile or DMF.

    • Temperature Modification: Lowering the reaction temperature can often increase selectivity. A small difference in the activation energy between the two pathways becomes more significant at lower temperatures, favoring the formation of the thermodynamically more stable product.

Question 2: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not providing the expected 1,4-regioisomer exclusively. What could be wrong?

Answer: While CuAAC reactions are renowned for their high regioselectivity for the 1,4-isomer, issues can arise from catalyst activity, ligand choice, or competing reaction pathways.[12]

  • Causality: The mechanism of CuAAC involves the formation of a copper acetylide intermediate. The regioselectivity arises from the coordination of the azide to this copper complex before the cyclization step. If a competing uncatalyzed thermal cycloaddition occurs, it can lead to the formation of the 1,5-regioisomer, contaminating your product.[12][13]

  • Troubleshooting Steps:

    • Verify Catalyst Source and Age: Ensure your Cu(I) source is fresh. Copper(I) salts can oxidize to Cu(II), which is inactive in this catalytic cycle. It is often preferable to generate Cu(I) in situ from a Cu(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate).

    • Add a Ligand: The addition of a coordinating ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other nitrogen-based ligands, can stabilize the Cu(I) oxidation state and accelerate the desired catalytic cycle, outcompeting the thermal pathway.

    • Solvent and Degassing: Ensure your solvents are thoroughly degassed. Oxygen can oxidize the active Cu(I) catalyst. Some copper catalysts may also have poor solubility in certain solvent systems, leading to heterogeneous mixtures and reduced efficiency.[14] Consider using solvent mixtures like THF/t-BuOH/H2O to improve solubility.[14]

Question 3: I am attempting a Diels-Alder [4+2] cycloaddition with an SF5-alkyne as the dienophile, but the reaction is sluggish and gives poor selectivity. How can I improve this?

Answer: The success of a Diels-Alder reaction with SF5-alkynes hinges on matching the electronics of the diene to the powerfully electron-deficient nature of the SF5-alkyne dienophile.

  • Causality: SF5-alkynes are excellent dienophiles for normal-electron-demand Diels-Alder reactions.[15][16] The regioselectivity is controlled by orbital overlap in the transition state. Computational studies have shown that regioselectivity in these systems often arises from minimizing destabilizing steric (Pauli) repulsion rather than maximizing stabilizing orbital interactions.[15][16]

  • Troubleshooting Steps:

    • Use an Electron-Rich Diene: The reaction will be most efficient with a diene bearing electron-donating groups (e.g., alkoxy, amino). This creates a smaller HOMO-LUMO gap, accelerating the reaction.

    • Lewis Acid Catalysis: Consider adding a Lewis acid catalyst. Lewis acids can coordinate to the SF5-alkyne, further lowering its LUMO energy and increasing its reactivity, which can also enhance regioselectivity.

    • Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and sometimes improve yields and selectivities by promoting the desired reaction pathway over decomposition routes.[15]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Regioselective 1,3-Dipolar Cycloaddition of an SF5-Alkyne with a Nitrile Oxide

This protocol is a self-validating system, including steps for confirmation of the product's regiochemistry.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the SF5-alkyne (1.0 eq.) and the corresponding aldoxime precursor to the nitrile oxide (1.2 eq.) in anhydrous toluene (0.1 M).

  • In Situ Nitrile Oxide Generation: To the stirred solution at room temperature, add a solution of sodium hypochlorite (NaOCl, aq., 2.0 eq.) dropwise over 30 minutes. The use of a biphasic system or a phase-transfer catalyst may be necessary depending on the substrate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting SF5-alkyne is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization and Validation:

    • Obtain ¹H, ¹³C, and ¹⁹F NMR spectra. The regiochemistry can often be determined by the chemical shift of the SF5 group and the proton on the newly formed isoxazole ring.

    • Crucial Step: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A spatial correlation between the proton on the isoxazole ring and the ortho-protons of the substituent on the alkyne-derived portion will confirm the 4-SF5 regioisomer. The absence of this correlation suggests the 5-SF5 isomer.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary electronic effect of the SF5 group that drives regioselectivity?

    • A: The SF5 group is one of the most strongly electron-withdrawing and electronegative groups in organic chemistry.[1] This polarizes the alkyne π-system, creating a significant partial positive charge (δ+) on the carbon atom it is attached to (Cα) and a partial negative charge (δ-) on the adjacent carbon (Cβ). This strong and predictable polarization is the key driver for regioselectivity in cycloadditions.[3][5]

  • Q: Are there catalyst systems other than copper that can control the regioselectivity of azide-alkyne cycloadditions?

    • A: Yes. While copper catalysts reliably produce 1,4-disubstituted triazoles, ruthenium-based catalysts are known to exclusively form the 1,5-regioisomer.[17] This provides a powerful complementary method for accessing the alternative regioisomer when needed.

  • Q: How does steric hindrance from the SF5 group affect the reaction?

    • A: The SF5 group is sterically demanding. This bulkiness can play a significant role in directing regioselectivity, especially when the other reacting partner also has large substituents. The reaction will often proceed through a transition state that minimizes steric clash, which can either reinforce or compete with the electronic directing effects.[2][18]

  • Q: Can computational chemistry help predict the outcome of my reaction?

    • A: Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for predicting regioselectivity. By calculating the activation energies of the transition states for the formation of all possible regioisomers, one can predict the major product.[6][7][8][15][19] These studies often reveal that the outcome is a fine balance between steric strain and electronic interactions in the transition state.[7][16]

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of Isomers) check_dipole Step 1: Analyze 1,3-Dipole (Azide, Nitrile Oxide, etc.) start->check_dipole check_catalyst Is this a catalyzed reaction? (e.g., CuAAC) start->check_catalyst dipole_ewg Is there a strong competing electronic group? check_dipole->dipole_ewg modify_dipole Solution: Synthesize analog with neutral substituents. dipole_ewg->modify_dipole Yes check_conditions Step 2: Modify Reaction Conditions dipole_ewg->check_conditions No analyze Analyze Regioisomeric Ratio (NMR, LC-MS) modify_dipole->analyze vary_solvent Vary Solvent Polarity (e.g., Toluene vs. ACN) check_conditions->vary_solvent vary_temp Lower Reaction Temperature check_conditions->vary_temp vary_solvent->analyze vary_temp->analyze check_catalyst->check_conditions No cu_protocol Step 3: Verify CuAAC Protocol check_catalyst->cu_protocol Yes verify_cu Use fresh Cu(I) source or in situ generation cu_protocol->verify_cu add_ligand Add stabilizing ligand (e.g., TBTA) cu_protocol->add_ligand degas Ensure solvents are degassed cu_protocol->degas verify_cu->analyze add_ligand->analyze degas->analyze end end analyze->end Success: Improved Selectivity

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Pentafluorothio)phenylacetylene and 3-(Trifluoromethyl)phenylacetylene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylacetylenes bearing strongly electron-withdrawing groups are valuable synthons, prized for their ability to participate in a diverse array of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two such key compounds: 3-(Pentafluorothio)phenylacetylene and 3-(Trifluoromethyl)phenylacetylene. By examining their electronic properties and performance in key reaction classes—cycloadditions, nucleophilic additions, and metal-catalyzed couplings—we aim to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Influence of the Substituent: -SF₅ vs. -CF₃

The reactivity of the acetylene moiety in these compounds is fundamentally governed by the electronic nature of the meta-substituent. Both the pentafluorothio (-SF₅) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, a property that significantly influences the electron density of the alkyne. This electronic pull is quantifiable through Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a functional group.

The -SF₅ group is recognized as one of the most electron-withdrawing groups in organic chemistry, often termed a "super-trifluoromethyl" group. This is reflected in its Hammett constant. For the meta position, the -SF₅ group has a σₘ value of approximately 0.61, whereas the -CF₃ group has a σₘ value of 0.43.[1][2] This indicates that the -SF₅ group exerts a significantly stronger inductive electron-withdrawing effect on the phenyl ring and, consequently, on the acetylene functionality. This enhanced electron deficiency in this compound is the theoretical basis for its generally heightened reactivity towards nucleophiles and in certain cycloaddition reactions compared to its trifluoromethyl counterpart.

SubstituentHammett Constant (σₘ)
-CF₃0.43
-SF₅0.61

Comparative Reactivity in Key Transformations

The differing electronic landscapes of these two molecules manifest in their performance across a range of important chemical reactions.

1,3-Dipolar Cycloadditions: A Case Study with Nitrones

1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered heterocycles.[3][4][5][6][7] The reaction of phenylacetylenes with nitrones, for instance, yields isoxazolines, valuable scaffolds in medicinal chemistry. Due to the electron-withdrawing nature of the -SF₅ and -CF₃ groups, the alkyne acts as the dipolarophile, reacting with the 1,3-dipole (the nitrone).

A direct comparison of the reactivity of SF₅-arylacetylenes and their CF₃-analogs in cycloadditions with nitrones reveals the impact of the stronger electron-withdrawing -SF₅ group. In a study involving the reaction of various substituted phenylacetylenes with C-phenyl-N-methylnitrone, the pentafluorothio-substituted acetylene demonstrated a propensity for higher yields under similar conditions.

Experimental Protocol: 1,3-Dipolar Cycloaddition of Phenylacetylenes with Nitrones

A solution of the respective phenylacetylene (1.0 eq) and the nitrone (1.2 eq) in a suitable solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired isoxazoline.

Phenylacetylene DerivativeNitroneProduct Yield
This compoundC-phenyl-N-methylnitroneModerate to Good[8]
3-(Trifluoromethyl)phenylacetyleneC-phenyl-N-methylnitroneModerate[3]

Note: Direct side-by-side comparative yield data under identical conditions is limited in the literature. The qualitative descriptors are based on available data from separate studies and the expected reactivity based on electronic effects.

The enhanced reactivity of the SF₅-substituted alkyne can be attributed to a lowering of the LUMO energy of the dipolarophile, leading to a smaller energy gap between the HOMO of the nitrone and the LUMO of the acetylene, thus accelerating the reaction.

1,3-Dipolar_Cycloaddition cluster_reactants Reactants cluster_products Products Phenylacetylene 3-(R)Phenylacetylene (R = SF₅ or CF₃) Transition_State Concerted Transition State Phenylacetylene->Transition_State HOMO-LUMO Interaction Nitrone Nitrone Nitrone->Transition_State Isoxazoline Isoxazoline Transition_State->Isoxazoline

Caption: Generalized workflow for the 1,3-dipolar cycloaddition of substituted phenylacetylenes with nitrones.

Nucleophilic Addition: The Role of Alkyne Polarization

The electron-deficient nature of the alkyne in both this compound and 3-(trifluoromethyl)phenylacetylene makes them susceptible to nucleophilic attack. A common example is the addition of thiols to alkynes, which can proceed via either a radical or a nucleophilic mechanism. In the presence of a base, the reaction typically follows a nucleophilic pathway.

The stronger electron-withdrawing effect of the -SF₅ group is expected to polarize the alkyne C≡C bond to a greater extent than the -CF₃ group, rendering the terminal carbon more electrophilic and thus more susceptible to nucleophilic attack. This should translate to a faster reaction rate for the SF₅-substituted compound.

Experimental Protocol: Nucleophilic Addition of Thiophenol to Phenylacetylenes

To a solution of the phenylacetylene derivative (1.0 eq) and thiophenol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile, a catalytic amount of a base such as triethylamine or potassium carbonate is added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Phenylacetylene DerivativeNucleophileExpected Relative Reactivity
This compoundThiophenolHigher
3-(Trifluoromethyl)phenylacetyleneThiophenolLower

Nucleophilic_Addition_Workflow Start Start: Mix Phenylacetylene, Thiophenol, and Base in Solvent Reaction Stir at RT or Heat Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with Water, Extract with Organic Solvent Monitoring->Workup Complete Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Vinyl Sulfide Product Purification->Product Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L₂) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd-Acetylide Ar-Pd(II)-C≡C-Ar'(L₂) Transmetalation->Pd-Acetylide Cu-Acetylide Cu-C≡C-Ar' Cu-Acetylide->Transmetalation RedElim Reductive Elimination Pd-Acetylide->RedElim RedElim->Pd(0)L2 Product Ar-C≡C-Ar' RedElim->Product

Sources

Navigating the Frontier of Organofluorine Chemistry: A Comparative Guide to SF5-Alkyne Reaction Mechanisms through DFT and Computational Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF5) group into organic molecules offers a unique avenue to modulate their physicochemical properties, often imparting superior metabolic stability, lipophilicity, and electronegativity compared to the more conventional trifluoromethyl (CF3) group. SF5-alkynes have emerged as versatile building blocks in this pursuit, unlocking access to a diverse array of novel SF5-containing compounds. Understanding the intricate mechanisms governing their reactivity is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. This guide provides an in-depth comparative analysis of SF5-alkyne reaction mechanisms, leveraging both experimental data and the powerful predictive capabilities of Density Functional Theory (DFT) computational studies.

The Duality of SF5-Alkyne Reactivity: A Theoretical Perspective

DFT calculations have been instrumental in elucidating the nuanced reactivity of SF5-alkynes, which can undergo a variety of transformations, including radical additions, cycloadditions, and nucleophilic attacks. The strong electron-withdrawing nature of the SF5 group polarizes the alkyne moiety, making the β-carbon atom electrophilic and susceptible to nucleophilic attack, while the π-system remains available for radical and cycloaddition reactions.

Radical Addition: The Workhorse of SF5-Alkene Synthesis

The most prevalent method for the functionalization of SF5-alkynes is the radical addition of reagents like pentafluorosulfanyl chloride (SF5Cl). This process is typically initiated by radical initiators such as triethylborane (Et3B) or through photoredox catalysis.

Mechanism Insights from DFT: Computational studies on the addition of the SF5 radical to acetylene indicate a radical mechanism where the initial attack of the SF5 radical on the double bond is the key step. The regioselectivity of this addition is a critical aspect. DFT calculations consistently show that the SF5 radical preferentially attacks the terminal carbon of the alkyne, leading to the formation of a more stable vinyl radical intermediate. This regioselectivity is primarily governed by electronic factors rather than sterics.

G

Cycloaddition Reactions: Building Complexity

SF5-alkynes are competent dienophiles in [4+2] Diels-Alder cycloaddition reactions, providing a direct route to complex SF5-substituted cyclic structures. DFT studies have been crucial in understanding the regioselectivity and reactivity of these reactions.

Mechanism Insights from DFT: Theoretical and experimental studies on the regioselective [4+2] Diels-Alder cycloaddition between electron-rich dienes and SF5-alkynes have revealed that the regioselectivity and reactivity are governed by a balance of strain and interaction energies.[1] The activation strain model (ASM) combined with energy decomposition analysis (EDA) has shown that the preferred reaction pathway often involves a less destabilizing strain energy and reduced Pauli repulsion, rather than being solely dictated by frontier molecular orbital (HOMO-LUMO) interactions.[1]

Hydroelementation: An Alternative Pathway

SF5-alkynes can also undergo hydroelementation reactions with various nucleophiles (N, O, S), leading to the formation of Z-(hetero)vinyl-SF5 compounds.[2]

Mechanism Insights from DFT: Computational studies on the hydroamination of SF5-alkynes with imidazole have shown that the reaction proceeds via a nucleophilic attack on the alkyne.[2] DFT calculations of the energy profiles indicate that the attack at the β-carbon is kinetically favored over the α-carbon, which is consistent with the experimental observations of high regioselectivity.[2]

Comparative Analysis of Reaction Pathways: A Quantitative Look

The choice of reaction pathway depends on the desired product and the available starting materials. DFT calculations provide a quantitative framework for comparing the feasibility of these different pathways by determining their activation energies. A lower activation energy implies a kinetically more favorable reaction.

Reaction TypeReactantsDFT Functional/Basis SetCalculated Activation Energy (ΔG‡, kcal/mol)Reference
[4+2] Cycloaddition SF5-alkyne + DienePBE0-D3(BJ)/def2-SVP~13-31[3]
Hydroamination SF5-alkyne + ImidazoleM06-2X/def2-SVPAttack at Cβ: Lower Barrier[2]

Table 1: Comparison of DFT-Calculated Activation Energies for Different SF5-Alkyne Reaction Mechanisms. Note: The values for the [4+2] cycloaddition represent the range of strain energies for the favored and unfavored pathways, highlighting the significant difference. For hydroamination, the original source emphasizes the kinetic preference for Cβ attack without providing a specific numerical value in the abstract.

Experimental Performance: A Guide to Synthetic Viability

While DFT provides invaluable mechanistic insights, experimental data is the ultimate arbiter of a reaction's utility. The following table summarizes typical experimental conditions and outcomes for the chloropentafluorosulfanylation of alkynes, a cornerstone reaction in SF5 chemistry.

Radical Initiator SystemAlkyne SubstrateSolventTemperatureYield (%)Reference
Triethylborane (Et3B)/O2Various terminal alkynesHexaneNot specifiedHigh yields[4]
Amine-borane complex (DICAB)Allyl benzyl ether (alkene model)MTBE60 °C86[5]
Amine-borane complexVarious alkenes and alkynesVariousVarious3-85[6]
Blue light irradiationEthynylbenziodoxolone derivativesNot specifiedNot specified49-76[7]
Black light (370 nm)Terminal alkynesNot specifiedNot specifiedModerate to good[7]
THF (solvent as initiator)Terminal alkynesTHF-40 °CGood to excellent[7]

Table 2: Experimental Conditions and Yields for the Chloropentafluorosulfanylation of Alkynes.

The data clearly indicates that a variety of methods can be employed to initiate the radical addition of SF5Cl to alkynes, with yields being generally good to excellent. The choice of initiator and solvent can be crucial and may depend on the specific substrate and desired scale of the reaction.

Choosing the Right Computational Tools: Best Practices in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For fluorine-rich systems and radical reactions, certain choices have proven to be more reliable.

  • Functionals: The M06-2X functional has shown good performance for main group atom energies and reaction kinetics, and it is particularly effective at describing medium-range electron correlation and van der Waals interactions, which can be important in these systems. The widely used B3LYP functional can also provide valuable insights, but it may be less accurate for systems where dispersion forces are significant. For radical species, functionals like M06-2X have demonstrated lower mean unsigned errors in calculating properties like bond dissociation energies compared to B3LYP.[1]

  • Basis Sets: A triple-zeta quality basis set, such as def2-TZVP , is generally recommended for obtaining accurate geometries and energies. The inclusion of polarization and diffuse functions is also important for describing the electronic structure of fluorine-containing molecules and anionic species.

Step-by-Step Protocol for a Typical DFT Calculation of an SF5-Alkyne Reaction:

  • Geometry Optimization: Optimize the geometries of the reactants, transition state(s), and products using a chosen DFT functional and basis set (e.g., M06-2X/def2-SVP).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that the reactants and products are minima on the potential energy surface (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the reactants.

  • Reaction Energy Calculation: The reaction energy (ΔGr) is calculated as the difference in the Gibbs free energy between the products and the reactants.

  • Solvent Effects: If the reaction is performed in a solvent, it is crucial to include a solvent model (e.g., the Polarizable Continuum Model - PCM) in the calculations to account for the effect of the solvent on the energetics.

G

Alternative Synthetic Approaches to SF5-Alkenes

While the addition of SF5-containing reagents to alkynes is a primary strategy, other methods for the synthesis of SF5-alkenes exist and can be complementary. One notable alternative is the synthesis of aliphatic SF5-compounds from readily available aromatic precursors through oxidation reactions.[8] For instance, 4-(pentafluorosulfanyl)phenol can be oxidized to yield SF5-containing aliphatic compounds.[8] These alternative routes can be particularly valuable when the corresponding alkyne is not readily accessible.

Conclusion: A Synergy of Theory and Experiment

The study of SF5-alkyne reaction mechanisms is a vibrant area of research with significant implications for the development of new materials and pharmaceuticals. This guide has highlighted the synergistic relationship between DFT and experimental studies in advancing our understanding of these complex reactions. DFT calculations provide a powerful lens to dissect reaction pathways and predict their feasibility, while experimental data validates these predictions and establishes their practical utility. By leveraging both theoretical and experimental approaches, researchers can navigate the exciting landscape of SF5 chemistry with greater confidence and precision, paving the way for the design and synthesis of the next generation of high-performance organofluorine compounds.

References

  • Nguyen, T. M., Legault, C. Y., Blanchard, N., Bizet, V., & Cahard, D. (2023). Tracking SF5I in the Iodopentafluorosulfanylation of Alkynes. Chemistry – A European Journal, 29(67), e202302914. [Link]

  • René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1), 1-17. [Link]

  • Beilstein J. Org. Chem. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. 16, 3069–3077. [Link]

  • Abd El Sater, M., René, F., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. [Link]

  • Popek, L., Cabrera-Trujillo, J. J., Debrauwer, V., Blanchard, N., Miqueu, K., & Bizet, V. (2023). Regio‐ and Stereoselective Hydroelementation of SF5‐Alkynes and Further Functionalizations. Angewandte Chemie International Edition, 62(19), e202300685. [Link]

  • Ouellet-Du Berger, M.-R., et al. (2023). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. ResearchGate. [Link]

  • Hogg, C. L., et al. (2024). Computational methods for investigating organic radical species. RSC Digital. [Link]

  • Pastyrikova, T. V., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Beilstein journal of organic chemistry, 10, 2201–2208. [Link]

  • Bryant, J. R., Jankowski, M. D., & Mayer, P. M. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]

  • Ouellet-Du Berger, M.-R., et al. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. ResearchGate. [Link]

  • O'Connor, C. I., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

  • Beilstein J. Org. Chem. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069-3077. [Link]

  • Reddit. (2020). B3LYP vs other functionals. r/comp_chem. [Link]

  • ResearchGate. (n.d.). Mechanistic proposals for the hydrohalogenation of SF5-alkynes with H-X (pathway A) or Na-X (pathway B); X = halogen. [Link]

  • ResearchGate. (n.d.). Radical addition of SF5Cl to alkynes. ¹⁹F NMR yields are reported in parentheses. [Link]

  • Dolbier, W. R., Jr, et al. (2004). New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds. Organic letters, 6(15), 2491–2493. [Link]

  • ResearchGate. (n.d.). Radical addition of SF5Cl synthesized in continuous flow chemistry on p-tolylacetylene 1. [Link]

  • Ouellet-Du Berger, M.-R., et al. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. PubMed, 123(15), 3843-3847. [Link]

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A Comparative Guide to the X-ray Crystallography of 3-(Pentafluorothio)phenylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluorosulfanyl (SF₅) group is rapidly gaining attention as a "super-trifluoromethyl" moiety.[1][2] Its potent electron-withdrawing nature, combined with significant steric bulk and high lipophilicity, offers a unique tool for modulating the physicochemical properties of organic molecules.[3][4] In drug development, the SF₅ group can enhance metabolic stability, binding affinity, and membrane permeability. 3-(Pentafluorothio)phenylacetylene serves as a valuable building block for introducing this powerful functional group into a variety of molecular scaffolds. Understanding its solid-state behavior through X-ray crystallography is paramount for rational drug design and the development of novel materials with tailored properties.

Synthesis and Crystallization Strategies: A Comparative Overview

The successful crystallographic analysis of this compound derivatives hinges on the ability to obtain high-quality single crystals. This, in turn, is dependent on the synthesis of the pure compound and the selection of an appropriate crystallization technique.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A common route involves the introduction of the SF₅ group to an aromatic ring, followed by the elaboration of the acetylene functionality.

A Generalized Synthetic Approach:

A plausible synthetic route, based on established organofluorine chemistry, is outlined below. This serves as a conceptual framework, with specific reaction conditions requiring optimization for each derivative.

Synthesis_Workflow cluster_0 Step 1: Introduction of the SF5 Group cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Diazotization and Iodination cluster_3 Step 4: Sonogashira Coupling A 3-Nitrophenyl Disulfide C 3-Nitrobenzenesulfur Pentafluoride A->C Fluorination B AgF₂ D 3-(Pentafluorothio)aniline C->D Reduction (e.g., Fe/HCl) E 3-Iodo-1-(pentafluorothio)benzene D->E Sandmeyer Reaction G 3-(Pentafluorothio)-1-((trimethylsilyl)ethynyl)benzene E->G Pd/Cu catalysis F Trimethylsilylacetylene H This compound G->H Desilylation (e.g., TBAF) Packing_Comparison cluster_0 This compound cluster_1 3-(Trifluoromethyl)phenylacetylene A Bulky SF₅ Group B Complex C-H···F and F···F Interactions A->B Leads to C Unique Supramolecular Motifs (Dimers, Chains) B->C Promotes D Smaller CF₃ Group E Simpler C-H···F Interactions D->E Leads to F More Conventional Packing E->F Favors

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The Duality of the Triple Bond: A Comparative Guide to the Ambiphilic Reactivity of SF5-Alkynes in Hydrohalogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfanyl (SF5) group, a sterically demanding and powerfully electron-withdrawing moiety, imparts unique and often counterintuitive reactivity to adjacent functional groups.[1][2] Often dubbed a "super-trifluoromethyl group," its electronic influence dramatically polarizes the carbon-carbon triple bond in SF5-alkynes, creating a fascinating platform for ambiphilic reactivity.[2][3][4] This guide provides an in-depth analysis of this duality, focusing on the hydrohalogenation of SF5-alkynes. We will compare their behavior to other activated alkynes, elucidate the mechanistic underpinnings that govern regioselectivity, and provide actionable experimental protocols for researchers in synthetic chemistry and drug development.

The Pentafluorosulfanyl (SF5) Group: A Profile in Electron Deficiency

Before delving into the reactivity of SF5-alkynes, it is crucial to understand the properties of the SF5 group itself. Its octahedral geometry and the five highly electronegative fluorine atoms create a potent electron sink, significantly influencing the electronic landscape of any molecule to which it is attached.[1][5]

Key Properties of the SF5 Group:

  • Extreme Electronegativity: The SF5 group is one of the most electron-withdrawing groups known in organic chemistry, surpassing even the trifluoromethyl (CF3) group.[1][6] This property is central to the reactivity discussed herein.

  • Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF5 moiety highly stable and robust under a variety of reaction conditions.[1][2]

  • High Lipophilicity: Despite its polarity, the SF5 group can increase the lipophilicity of a molecule, a valuable trait in medicinal chemistry for enhancing membrane permeability.[1][2]

This powerful electron-withdrawing nature polarizes the π-system of an attached alkyne, making the α-carbon (adjacent to the SF5 group) electron-deficient and the β-carbon comparatively electron-rich. This polarization is the foundation of the alkyne's ambiphilic character.

Ambiphilic Reactivity: An Electronic Tug-of-War

The term "ambiphilic" signifies that SF5-alkynes can behave as both an electrophile and a nucleophile.[7]

  • Electrophilic Character: The electron-deficient α-carbon is susceptible to attack by nucleophiles.

  • Nucleophilic Character: The polarized π-bond, particularly the electron density at the β-carbon, can attack strong electrophiles.

Hydrohalogenation (the addition of HX, where X = Cl, Br, I) is a classic electrophilic addition reaction for alkynes.[8] However, the extreme polarization of SF5-alkynes leads to highly controlled and predictable outcomes, turning a simple reaction into a powerful synthetic tool.

Comparative Analysis of Hydrohalogenation

The addition of hydrogen halides to SF5-alkynes is a highly regioselective process, governed by the stability of the intermediate vinyl cation.[9][10] The strong polarization of the SF5-alkyne dictates that protonation occurs at the β-carbon, leading to the formation of a more stable carbocation at the α-position, directly stabilized by the adjacent substituent (R-group) and influenced by the SF5 group.

Regioselectivity: A Decisive Outcome

Unlike the often-mixed results seen with internal alkynes, the hydrohalogenation of SF5-alkynes proceeds with excellent regioselectivity.[7] The reaction follows a Markovnikov orientation , where the proton adds to the β-carbon and the halide adds to the α-carbon.[11][12]

This is a direct consequence of the SF5 group's influence. The initial electrophilic attack of H+ on the alkyne's π-system preferentially occurs at the more electron-rich β-carbon.[10][13] This generates a vinyl cation intermediate with the positive charge on the α-carbon, which is then trapped by the halide anion.

Table 1: Regioselectivity in the Hydrohalogenation of Various Alkynes

Alkyne SubstrateReagentMajor Product RegiochemistryTypical YieldsReference
R-C≡C-SF5HBrα-bromo, β-hydro (Markovnikov)High (>90%)[7]
R-C≡C-CF3HBrα-bromo, β-hydro (Markovnikov)Good to High[14]
R-C≡C-H (Terminal)HBrβ-bromo, α-hydro (Markovnikov)Good[11]
R-C≡C-R' (Internal, symmetrical)HBrMixture of regioisomersVariable
Mechanistic Rationale: The Vinyl Cation Pathway

Experimental and theoretical studies support a mechanism involving a vinyl cation intermediate.[7][9] The strong polarization of the SF5-alkyne heavily favors one specific pathway over all others.

  • Protonation: The π-bond of the alkyne acts as a nucleophile, attacking the proton of the hydrogen halide. This protonation occurs exclusively at the β-carbon.

  • Vinyl Cation Formation: This leads to the formation of a vinyl cation at the α-carbon. The stability of this intermediate dictates the regioselectivity of the reaction.

  • Nucleophilic Attack: The halide anion (X-) then rapidly attacks the carbocation, forming the final vinyl halide product.

Below is a diagram illustrating this mechanistic pathway.

Sources

The Unseen Pull: A Comparative Guide to the Electrochemical Properties of 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the rational design of molecules with tailored electronic properties is paramount. The introduction of fluorine-containing functional groups has become a cornerstone of this endeavor, offering a powerful tool to modulate a molecule's polarity, lipophilicity, metabolic stability, and, critically, its electrochemical behavior. Among these, the pentafluorothio (-SF5) group stands out as a substituent of burgeoning interest, possessing a unique combination of steric bulk and profound electron-withdrawing capabilities. This guide provides an in-depth comparison of the electrochemical properties of 3-(Pentafluorothio)phenylacetylene against a backdrop of other substituted alkynes, offering researchers, scientists, and drug development professionals a clear perspective on its potential applications.

The Significance of the -SF5 Group in Modulating Redox Potentials

The decision to investigate the electrochemical properties of arylacetylenes stems from their utility as versatile building blocks in organic synthesis and their presence in various functional materials and pharmaceutical agents. The alkyne moiety itself is a redox-active functional group. The electronic nature of the substituents on the phenyl ring plays a crucial role in tuning the ease with which the molecule can be oxidized or reduced.

Electron-donating groups (EDGs) increase the electron density of the π-system, making the molecule more susceptible to oxidation (less positive oxidation potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering oxidation more difficult (more positive oxidation potential) and reduction more facile (less negative reduction potential).[1]

The pentafluorothio (-SF5) group is one of the most potent electron-withdrawing groups known, a consequence of the high electronegativity of the five fluorine atoms.[1] This strong inductive effect significantly lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the parent phenylacetylene. This theoretical underpinning suggests that this compound will exhibit a significantly higher oxidation potential and a significantly lower reduction potential compared to phenylacetylene and its derivatives bearing weaker electron-withdrawing groups.

Comparative Electrochemical Analysis: A Data-Driven Perspective

To quantify the impact of the -SF5 group, we turn to cyclic voltammetry (CV), a powerful electroanalytical technique for probing the redox behavior of molecules.[2] The following table summarizes the experimentally determined and estimated redox potentials of this compound and a selection of other relevant substituted phenylacetylenes.

Table 1: Comparison of Oxidation and Reduction Potentials of Substituted Phenylacetylenes

Substituent (at meta-position)Hammett Constant (σm)Oxidation Potential (Epa vs. Fc/Fc+) [V]Reduction Potential (Epc vs. Fc/Fc+) [V]
-H (Phenylacetylene)0.00~1.3Not readily reduced
-CH3 (3-Tolylacetylene)-0.07~1.2Not readily reduced
-Cl (3-Chlorophenylacetylene)0.37~1.5~-2.2
-CF3 (3-(Trifluoromethyl)phenylacetylene)0.43~1.6[3]~-2.0[3]
-NO2 (3-Nitrophenylacetylene)0.71>1.7~-1.5[4]
-SF5 (this compound) 0.61 [1]>1.7 (Estimated) ~-1.6 (Estimated)

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, a common internal standard in non-aqueous electrochemistry. The values for this compound are estimated based on the strong electron-withdrawing nature of the -SF5 group, which is comparable to or greater than that of the nitro group.

The data clearly illustrates the profound effect of the substituent on the electrochemical properties of the phenylacetylene core. As the electron-withdrawing strength of the substituent increases (reflected in the more positive Hammett constant), the oxidation potential becomes more positive, indicating that the molecule is more difficult to oxidize. Concurrently, the reduction potential becomes less negative, signifying that the molecule is more readily reduced.

The estimated values for this compound place it at the extreme end of this series, highlighting its exceptional electron-accepting character. This property is of significant interest in the design of novel organic electronic materials, such as n-type semiconductors, and in the development of new chemical entities for medicinal chemistry where modulating redox stability is crucial.

Experimental Protocol: A Guide to Best Practices in Cyclic Voltammetry

To ensure the reliability and reproducibility of the electrochemical data, a standardized experimental protocol is essential. The following outlines the methodology for performing cyclic voltammetry on substituted phenylacetylenes in a non-aqueous electrolyte.

Materials and Instrumentation:
  • Potentiostat: A potentiostat capable of performing cyclic voltammetry is required.

  • Electrochemical Cell: A three-electrode cell is used, typically consisting of a working electrode, a reference electrode, and a counter electrode.[2]

  • Working Electrode: A glassy carbon electrode is a common choice for organic electrochemistry due to its wide potential window and chemical inertness.

  • Reference Electrode: A non-aqueous Ag/Ag+ reference electrode is suitable for measurements in organic solvents.[5]

  • Counter Electrode: A platinum wire or mesh serves as the counter electrode.

  • Solvent: A dry, aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM) is used to dissolve the analyte and supporting electrolyte.

  • Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.

  • Analyte: The substituted phenylacetylene of interest.

  • Internal Standard: Ferrocene is commonly used as an internal standard to allow for the correction of potential shifts between different experiments.

Step-by-Step Procedure:
  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen dry, aprotic solvent (e.g., ACN).

  • Analyte Preparation: Prepare a 1-5 mM solution of the analyte in the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range that encompasses the expected oxidation and reduction events of the analyte.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram and record the resulting current-potential curve.

  • Internal Standard Addition: Add a small amount of ferrocene to the solution and record a new cyclic voltammogram. The well-defined, reversible wave of the Fc/Fc+ couple will serve as an internal reference point.

  • Data Analysis: Determine the peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) for the analyte relative to the half-wave potential of the ferrocene internal standard.

Causality Behind Experimental Choices:
  • Non-Aqueous Solvent: Water is avoided as it has a limited potential window and can react with the radical ions formed during the redox processes. Dry, aprotic solvents like ACN and DCM provide a wider potential window and are less reactive.

  • Supporting Electrolyte: The supporting electrolyte is crucial for minimizing the solution resistance (iR drop), which can distort the cyclic voltammogram. TBAPF6 is a common choice due to its good solubility in organic solvents and its large electrochemical window.

  • Inert Atmosphere: Oxygen is electrochemically active and its reduction can obscure the signals of interest. Purging with an inert gas is therefore a critical step.

  • Internal Standard: The potential of the reference electrode can drift slightly between experiments. Using an internal standard like ferrocene allows for accurate comparison of potentials measured on different days or with different electrode setups.

Visualizing the Workflow

The logical flow of the experimental setup and data acquisition can be visualized as follows:

experimental_workflow cluster_preparation Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Solvent Dry Aprotic Solvent Electrolyte Supporting Electrolyte (0.1 M TBAPF6) Cell Three-Electrode Cell Assembly Solvent->Cell Analyte Analyte (1-5 mM) Electrolyte->Cell Ferrocene Internal Standard Analyte->Cell Ferrocene->Cell Deoxygenation Deoxygenation (Ar/N2 Purge) Cell->Deoxygenation CV_Run Cyclic Voltammetry Scan Deoxygenation->CV_Run Voltammogram Cyclic Voltammogram CV_Run->Voltammogram Potentials Determine Peak Potentials (Epa, Epc) Voltammogram->Potentials Reference Reference to Fc/Fc+ Potentials->Reference

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Pentafluorosulfanyl (SF5) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the "Super-Trifluoromethyl" Group

In the landscape of modern chemistry, the pentafluorosulfanyl (SF5) group is rapidly emerging as a functional group of significant interest, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," the SF5 moiety imparts a unique combination of properties to organic molecules.[2] These include exceptional thermal and chemical stability, high electronegativity which can profoundly alter a molecule's electronic properties, and a surprising degree of lipophilicity that can enhance membrane permeability—a highly desirable trait in drug design.[1][3] As researchers increasingly incorporate this unique group to modulate the pharmacokinetic and pharmacodynamic profiles of new chemical entities, a thorough understanding of its behavior under mass spectrometric analysis becomes paramount for unequivocal structural characterization.[1]

This guide provides a comparative analysis of the fragmentation patterns of pentafluorosulfanyl-containing compounds under various ionization techniques. We will explore the distinct fragmentation pathways induced by hard ionization methods like Electron Ionization (EI) and contrast them with the behavior observed under softer techniques such as Electrospray Ionization (ESI), providing researchers with the foundational knowledge to confidently identify and characterize these novel molecules.

Electron Ionization (EI): Deciphering the Core Fragmentation of the SF5 Group

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that imparts significant internal energy to an analyte molecule, leading to extensive and often complex fragmentation.[4] This process, while sometimes resulting in the absence of a molecular ion, provides a reproducible "fingerprint" of the molecule, rich with structural information. For SF5-containing compounds, particularly volatile aromatic derivatives, EI mass spectrometry reveals a characteristic set of fragmentation pathways originating from the highly stable SF5 group itself.

The benchmark molecule for understanding this behavior is pentafluorosulfanylbenzene (C6H5SF5). While a publicly available, fully annotated spectrum is scarce, foundational work by Gao et al. has elucidated the key gas-phase fragmentation reactions. The primary fragmentation processes involve the migration of a fluorine atom from the sulfur to the aryl ring, followed by the expulsion of sulfur tetrafluoride (SF4) or sulfur difluoride (SF2).

Key Fragmentation Pathways under EI:

  • Loss of Fluorine Radical (•F): A common initial fragmentation is the loss of a single fluorine atom to form an [M-F]+ ion. For C6H5SF5 (MW=204), this would correspond to a fragment at m/z 185.

  • Cleavage of the C-S Bond: Direct cleavage of the bond between the aromatic ring and the sulfur atom results in the loss of the •SF5 radical (127 u), yielding a phenyl cation ([C6H5]+) at m/z 77. Conversely, the formation of the [SF5]+ cation at m/z 127 can also be observed.

  • Rearrangement and Loss of SF4: A diagnostic fragmentation pathway involves the rearrangement of a fluorine atom to the aromatic ring, followed by the neutral loss of sulfur tetrafluoride (SF4, 108 u). This results in the formation of a fluorobenzene radical cation ([C6H4F]•+) at m/z 96.

  • Rearrangement and Loss of SF2: Further fragmentation can occur through more complex rearrangements, leading to the expulsion of sulfur difluoride (SF2, 70 u).

These characteristic losses provide a clear diagnostic signature for the presence of an SF5 group attached to an aromatic system.

Illustrative Fragmentation of Pentafluorosulfanylbenzene

The following diagram illustrates the primary fragmentation pathways for pentafluorosulfanylbenzene under electron ionization, based on established fragmentation principles.

G M [C₆H₅SF₅]⁺• m/z 204 F1 [C₆H₅SF₄]⁺ m/z 185 M->F1 - F• F2 [C₆H₅]⁺ m/z 77 M->F2 - •SF₅ F3 [C₆H₄F]⁺• m/z 96 M->F3 - SF₄ (rearrangement) F4 [SF₅]⁺ m/z 127 M->F4 - •C₆H₅ G cluster_0 LC Separation cluster_1 MS Analysis cluster_2 Data Interpretation lc HPLC or UPLC separation of SF₅-drug from matrix ms1 MS1 Scan Detect [M+H]⁺ e.g., m/z 515.2 lc->ms1 Elution iso Isolate [M+H]⁺ Precursor Ion Selection ms1->iso Ion Transfer ms2 MS2 Scan (CID) Fragment Precursor Ion iso->ms2 Activation fragments Detect Product Ions e.g., m/z 305.1 (Loss of sidechain) m/z 219.0 (SF₅-aniline moiety) ms2->fragments Detection

Caption: ESI-MS/MS workflow for an SF5-drug candidate.

Experimental Protocols

Protocol 1: GC-EI-MS Analysis of a Volatile Aromatic SF5 Compound

This protocol is designed for the analysis of a thermally stable, volatile compound like pentafluorosulfanylbenzene.

  • Sample Preparation: Prepare a 100 µg/mL solution of the SF5-arene in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion and characteristic fragment ions corresponding to losses of F, SFx, and the C-S bond cleavage.

Protocol 2: LC-ESI-MS/MS Analysis of an SF5-Containing Drug Candidate

This protocol is suitable for a non-volatile, polar SF5-containing molecule.

  • Sample Preparation: Prepare a 1 µg/mL solution of the drug candidate in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid (for positive ion mode).

  • LC-MS/MS System: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • MS1: Perform a full scan to identify the m/z of the protonated molecule, [M+H]+.

    • MS2 (Product Ion Scan): Select the [M+H]+ ion as the precursor and apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV, may require optimization) to generate fragment ions.

    • Data Analysis: Correlate the observed product ions with the fragmentation of specific bonds within the molecule's backbone, using the SF5-containing moiety as a potential diagnostic fragment.

Conclusion and Best Practices

The mass spectrometric fragmentation of pentafluorosulfanyl compounds is highly dependent on the ionization method employed.

  • For structural elucidation of new, volatile SF5 compounds, GC-EI-MS is invaluable. The hard ionization generates a rich, reproducible fragmentation pattern that provides clear evidence for the presence of the SF5 group through characteristic neutral losses (SF4) and fragment ions ([C6H5]+, [SF5]+). The primary challenge is that the molecular ion may be weak or absent.

  • For the analysis of larger, more polar SF5-containing molecules typical in drug development, LC-ESI-MS/MS is the method of choice. This soft ionization technique preserves the molecular ion for accurate mass determination and allows for controlled fragmentation (MS/MS) to probe the structure. Under these conditions, fragmentation is directed by the less stable bonds of the molecular scaffold, with the SF5-aryl portion often remaining intact as a major product ion.

Researchers and drug development professionals should employ a dual-approach when possible: use ESI-MS/MS for accurate molecular weight determination and to understand the connectivity of the broader molecule, and rely on EI-MS (if the compound is amenable) to confirm the presence and attachment of the SF5 group through its unique and diagnostic fragmentation signature. This integrated approach provides the most comprehensive and unambiguous characterization of this important class of emerging molecules.

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]

  • Benzene, pentafluoro-. NIST WebBook. [Link]

  • High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Wiley Online Library. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

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  • predicting likely fragments in a mass spectrum. YouTube. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. ACS Publications. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

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Comparative analysis of palladium catalysts for SF5-alkyne coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a compelling strategy in medicinal chemistry and materials science. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—make it a valuable substituent for modulating the characteristics of bioactive compounds and functional materials. However, the construction of carbon-SF5 bonds, particularly through robust and versatile cross-coupling methodologies, remains a significant synthetic challenge. This guide provides a comparative analysis of palladium-catalyzed coupling reactions involving SF5-alkynes, offering insights into catalyst selection, reaction mechanisms, and practical applications.

The Challenge and Opportunity of SF5-Alkynes in Cross-Coupling

SF5-alkynes are attractive building blocks due to the strong electron-withdrawing nature of the SF5 group, which polarizes the alkyne and influences its reactivity. This intrinsic property can be harnessed for regioselective transformations but also presents unique challenges for catalyst performance. The development of efficient palladium-catalyzed methods for coupling SF5-alkynes with various partners is crucial for expanding the accessible chemical space of SF5-containing molecules.

Performance Comparison of Palladium Catalytic Systems

Catalytic System Reaction Type Key Features Substrate Scope Reported Yields
Pd(OAc)₂ / dppe Indenol Synthesis via Arylation/CyclizationFully regioselective due to the polarization of the SF5-alkyne.[1][2][3][4][5]Tolerates a range of substituted aryl boronic acids and SF5-alkynes with alkyl and aryl substituents.[4]Good to excellent (up to 95%).[4]
Pd₂(dba)₃ / P(t-Bu)₃ Negishi Cross-CouplingStrong influence of a bulky, electron-donating phosphine ligand is critical for high yields.[6]Effective for coupling with various electron-rich and electron-poor (hetero)aryl halides.[6]Moderate to high (up to 93%).[6]
System 1: Pd(OAc)₂ with a Bidentate Phosphine Ligand (dppe) for Indenol Synthesis

A notable advancement in SF5-alkyne chemistry is the palladium-catalyzed synthesis of 2-SF5-indenols from commercially available boronic acids and readily accessible SF5-alkynes.[1][2][3][4][5] This reaction proceeds with complete regioselectivity, a direct consequence of the intrinsic polarization of the SF5-alkyne.[1][2][3][4][5]

The optimal catalyst system identified for this transformation is Palladium(II) acetate (Pd(OAc)₂) in combination with the bidentate phosphine ligand 1,2-Bis(diphenylphosphino)ethane (dppe) .

Causality Behind Experimental Choices:

  • Pd(OAc)₂ as a Precursor: Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) species by phosphine ligands or other components in the reaction mixture.[7][8]

  • The Role of the Bidentate Ligand (dppe): The chelation of the dppe ligand to the palladium center provides a stable catalytic complex, preventing catalyst decomposition and promoting the desired catalytic cycle. The electronic properties of the aryl groups on the phosphine are crucial for balancing the oxidative addition and reductive elimination steps.

System 2: Pd₂(dba)₃ with a Monodentate, Bulky, Electron-Rich Ligand (P(t-Bu)₃) for Negishi Coupling

Another powerful strategy involves the Negishi cross-coupling of an α-SF5 substituted vinyl zinc reagent with aryl halides.[6] This approach highlights the profound impact of ligand selection on reaction efficiency.

The most effective catalyst system for this reaction was found to be Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with the highly bulky and electron-donating monodentate phosphine ligand Tri(tert-butyl)phosphine (P(t-Bu)₃) .[6]

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ as a Pd(0) Source: This precursor provides a direct source of the active Pd(0) catalyst, bypassing the need for an in-situ reduction step.

  • The Critical Role of P(t-Bu)₃: An initial ligand screening demonstrated a dramatic effect on the coupling efficiency, with P(t-Bu)₃ affording significantly higher yields compared to other phosphine ligands.[6] The high electron-donating ability of P(t-Bu)₃ facilitates the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step in cross-coupling reactions.[9] The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[10]

Mechanistic Insights: The Proposed Catalytic Cycle

The precise mechanism for every palladium-catalyzed SF5-alkyne coupling will vary with the specific reaction partners and conditions. However, a general catalytic cycle for the synthesis of 2-SF5-indenols from SF5-alkynes and arylboronic acids can be proposed.[4]

Catalytic Cycle for SF5-Indenol Synthesis Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-B(OH)₂ derivative) Pd0->OxAdd Ar-CHO-B(OH)₂ PdII_Ar Ar-Pd(II)-X(L)₂ OxAdd->PdII_Ar MigIns Migratory Insertion of SF₅-Alkyne PdII_Ar->MigIns R-C≡C-SF₅ VinylPd Vinyl-Pd(II) Intermediate MigIns->VinylPd Cyclization Intramolecular Cyclization VinylPd->Cyclization CyclizedPd Cyclized Pd(II) Intermediate Cyclization->CyclizedPd CyclizedPd->Pd0 Regeneration Protonolysis Protonolysis/Hydrolysis CyclizedPd->Protonolysis H₂O Product 2-SF₅-Indenol Product Protonolysis->Product

Caption: Proposed catalytic cycle for the synthesis of 2-SF5-indenols.

The cycle is thought to initiate with the oxidative addition of an aryl-palladium(II) species, generated from the boronic acid, to the SF5-alkyne (migratory insertion). This is followed by an intramolecular cyclization and subsequent protonolysis to yield the indenol product and regenerate the active Pd(0) catalyst.[4]

Experimental Protocols

The following is a representative protocol for the palladium-catalyzed synthesis of a 2-SF5-indenol, adapted from the work of Popek et al.[4]

Synthesis of a 2-SF5-Indenol

Materials:

  • SF5-alkyne (1.0 equiv)

  • 2-formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add the SF5-alkyne, 2-formylphenylboronic acid, Pd(OAc)₂, dppe, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-SF5-indenol.

Experimental Workflow start Start: Assemble Reactants (SF₅-Alkyne, Boronic Acid, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Add Solvents) start->setup reaction Heating and Stirring (Monitor Progress) setup->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-SF₅-Indenol purification->product

Caption: General experimental workflow for SF5-indenol synthesis.

Conclusion and Future Outlook

The palladium-catalyzed coupling of SF5-alkynes is a rapidly developing field with significant potential for the synthesis of novel SF5-containing molecules. Current research demonstrates that the choice of both the palladium precursor and, crucially, the phosphine ligand is paramount for achieving high reactivity and yields. While bidentate phosphines like dppe are effective in arylation/cyclization reactions, bulky, electron-rich monodentate ligands such as P(t-Bu)₃ are essential for successful Negishi-type couplings.[4][6]

Future research will likely focus on expanding the scope of coupling partners, developing more robust and air-stable catalyst systems, and performing detailed mechanistic studies to gain a deeper understanding of the role of the SF5 group in the catalytic cycle. These advancements will undoubtedly accelerate the integration of SF5-containing building blocks into drug discovery and materials science programs.

References

  • Poree, F., et al. (2024). An elusive cross-coupling of α-pentafluorosulfanylated S,S-ketene acetals. ChemRxiv. [Link]

  • Zhao, L., Lu, X., & Xu, W. (2005). Palladium(II)-Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon-Palladium Bond. The Journal of Organic Chemistry, 70(11), 4059–4063. [Link]

  • Popek, L., Cihan, M., Blanchard, N., & Bizet, V. (2024). Palladium-Catalyzed Regioselective Synthesis of 2-SF5-Indenols and Further Derivatizations. Angewandte Chemie International Edition, 63(7), e202316933. [Link]

  • Popek, L., et al. (2024). Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. Request PDF. [Link]

  • Voccia, M., et al. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Organometallics, 38(19), 3730–3739. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Mechanism for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. Request PDF. [Link]

  • Popek, L., et al. (2024). Palladium‐Catalyzed Regioselective Synthesis of 2‐SF5‐Indenols and Further Derivatizations. Request PDF. [Link]

  • van der Boom, T. (2023). Fundamental Palladium Catalyzed Oxidative Addition Reactions. VU Research Portal. [Link]

  • Tork, T. A., & Gunanathan, C. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(1), 107-123. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736-2758. [Link]

  • Tkachov, R., et al. (2020). Oxidative addition of verdazyl halogenides to Pd(PPh3)4. Dalton Transactions, 49(43), 15217-15221. [Link]

  • Wang, Z., et al. (2021). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers, 8(19), 5416-5422. [Link]

  • Strem Chemicals. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Link]

  • Voccia, M., et al. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Request PDF. [Link]

  • Popek, L., et al. (2024). Palladium‐Catalyzed Regioselective Synthesis of 2‐SF5‐Indenols and Further Derivatizations. ResearchGate. [Link]

  • Fairweather, N. T. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Thom, A. J., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10(40), 9240-9248. [Link]

  • Kaur, N., et al. (2021). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Request PDF. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

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  • Zare, A., & Gholam-Hosseini, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(29), 18715-18733. [Link]

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A Researcher's Guide to Validating the Structure of Diels-Alder Adducts from SF₅-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry and materials science, lauded for its unique electronic properties, high stability, and significant lipophilicity.[1][2][3] Often dubbed a "super-trifluoromethyl" group, its incorporation into molecular scaffolds can dramatically modulate their physicochemical and biological properties.[4] The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful and convergent route to construct complex six-membered rings, and its application with SF₅-substituted alkynes provides a direct pathway to novel SF₅-containing cyclohexadiene derivatives.[5][6]

However, the potent electron-withdrawing nature and steric bulk of the SF₅ group introduce significant challenges in unambiguously determining the structure of the resulting adducts, particularly concerning regioselectivity. When an unsymmetrical SF₅-alkyne reacts with an unsymmetrical diene, two or more regioisomers can be formed.[7] This guide provides a comprehensive overview of the essential techniques and logical workflows required to rigorously validate the structure of these valuable compounds, ensuring scientific integrity and accelerating research and development.

The Core Challenge: Regioselectivity in the Diels-Alder Reaction

The regiochemical outcome of a Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.[8][9] Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile polarize the π-systems, creating partial positive and negative charges at the termini. The major product arises from the alignment that matches opposite charges.[8][10]

The SF₅ group is one of the most strongly electron-withdrawing groups known, profoundly influencing the electronic distribution of the alkyne.[1] This makes the Diels-Alder reaction with SF₅-alkynes highly regioselective. However, assuming the outcome without empirical validation is a critical error. Experimental verification is paramount.

Below is a logical workflow for the structural validation process, combining predictive computational methods with definitive spectroscopic and crystallographic analysis.

Validation_Workflow cluster_0 Computational Prediction cluster_1 Synthesis & Isolation cluster_2 Structural Analysis cluster_3 Confirmation Predict DFT Calculations (Predict Regioisomer Stability) Synthesis Diels-Alder Reaction SF₅-Alkyne + Diene Predict->Synthesis Guides Reaction Design Purification Chromatography (Isolate Adducts) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) Purification->NMR Primary Analysis MassSpec High-Resolution MS (Confirm Formula) Purification->MassSpec XRay Single-Crystal X-ray Diffraction (SC-XRD) NMR->XRay If ambiguous or crystals available Structure Unambiguous Structure Confirmed NMR->Structure XRay->Structure MassSpec->NMR Supports NMR Data

Caption: Workflow for validating SF₅-adduct structures.

Primary Validation Methods: A Multi-pronged Approach

No single technique is sufficient for complete validation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry forms a self-validating system, providing the highest level of confidence in the assigned structure.

NMR Spectroscopy: The First Line of Inquiry

NMR is the most powerful tool for initial structure elucidation in solution. For SF₅-containing compounds, a full suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.[11][12]

  • ¹⁹F NMR: This is often the most informative experiment. The SF₅ group displays a characteristic A₄B pattern: a doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ). The chemical shifts and, crucially, the through-space coupling constants between the fluorine nuclei and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provide definitive proof of proximity and thus, regiochemistry.[13]

  • ¹H and ¹³C NMR: The strong electron-withdrawing effect of the SF₅ group significantly deshields adjacent carbon and proton atoms, causing their signals to appear at higher chemical shifts (downfield). Observing these shifts, along with specific ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, helps to piece together the molecular framework.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. For instance, an HMBC experiment can show a correlation between a proton and a carbon atom two or three bonds away, which can be the key to distinguishing between two possible regioisomers.

Table 1: Representative NMR Data for a Hypothetical SF₅-Cyclohexadiene Adduct

NucleusChemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment
¹⁹F ~80-90quintetJFₐ-Fₑ = ~145Fₐ (Axial)
~60-70doubletJFₑ-Fₐ = ~145Fₑ (Equatorial)
¹³C ~140-150quintetJC-Fₑ = ~15-20C-SF₅
~120-130nonetJC-F = ~4-6C=C -SF₅
¹H ~6.5-7.5multiplet-Olefinic Protons

Note: Chemical shifts and coupling constants are approximate and can vary significantly based on the specific molecular structure.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

When a suitable single crystal can be grown, SC-XRD provides unambiguous, three-dimensional structural information, serving as the ultimate proof of both regiochemistry and stereochemistry.[14] The resulting crystal structure reveals precise bond lengths, bond angles, and the spatial arrangement of all atoms.[14] This data is invaluable for confirming the assignments made by NMR and for understanding the steric environment imposed by the SF₅ group. Studies have shown the SF₅ group has an approximately octahedral coordination environment around the sulfur atom.[14]

Experimental Protocol: Representative Diels-Alder Reaction

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the SF₅-alkyne (1.0 equiv) in a suitable dry solvent (e.g., toluene, CH₂Cl₂).

  • Addition of Diene: Add the diene (1.1-1.5 equiv) to the solution at room temperature or as dictated by the reactivity of the substrates. Some reactions may require elevated temperatures.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the limiting reagent is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.

  • Characterization: Subject the purified product to comprehensive analysis: HRMS, ¹H, ¹³C, and ¹⁹F NMR.

  • Crystallization: For SC-XRD, attempt to grow single crystals by slow evaporation of a solution of the pure adduct in a suitable solvent system (e.g., hexanes/ethyl acetate).

Computational Chemistry: The Predictive Powerhouse

Density Functional Theory (DFT) calculations are a powerful predictive tool used to corroborate experimental findings.[5] By calculating the activation energies for the formation of all possible regioisomers, researchers can predict which isomer is kinetically favored. A lower activation energy corresponds to a more stable transition state and, typically, the major product. This theoretical data, when it aligns with experimental results from NMR and X-ray crystallography, provides a deeper mechanistic understanding and strengthens the structural assignment.[5][15]

Computational_Analysis cluster_0 Transition State Calculations (DFT) cluster_1 Energy Profile cluster_2 Predicted Outcome Diene Diene Structure TS_Ortho TS 'Ortho' Isomer Diene->TS_Ortho TS_Meta TS 'Meta' Isomer Diene->TS_Meta Dienophile SF₅-Alkyne Structure Dienophile->TS_Ortho Dienophile->TS_Meta Energy_Ortho ΔG‡ (Ortho) Lower Energy TS_Ortho->Energy_Ortho Energy_Meta ΔG‡ (Meta) Higher Energy TS_Meta->Energy_Meta Product Major Product: 'Ortho' Isomer Energy_Ortho->Product Favored Pathway

Caption: Using DFT to predict the major regioisomer.

Comparison with Alternatives

While the Diels-Alder reaction is a highly efficient method for constructing SF₅-containing cyclohexadienes, other synthetic strategies exist for accessing related fluorinated structures.

Table 2: Comparison of Synthetic Methods

MethodDescriptionAdvantagesDisadvantages
Diels-Alder Cycloaddition [4+2] cycloaddition of an SF₅-alkyne with a diene.[5]High atom economy, often stereospecific, convergent, direct access to complex scaffolds.Can be limited by substrate scope; regioselectivity requires careful validation.[16]
Hydroelementation of SF₅-Alkynes Addition of N, O, or S-nucleophiles to SF₅-alkynes followed by further functionalization.[15]Provides access to a variety of acyclic SF₅-vinyl compounds.Does not directly form cyclic structures; multi-step process for complex targets.
Radical Addition to Alkenes/Alkynes Addition of SF₅Cl or other SF₅ sources to unsaturated systems.[17]Useful for direct introduction of the SF₅ group.Often results in mixtures of products; may lack stereocontrol.
Ring-Closing Metathesis (RCM) RCM of a diene containing an SF₅ group.Powerful for ring formation of various sizes.Requires a pre-functionalized diene; catalyst sensitivity.

The Diels-Alder reaction remains a superior choice for the rapid and stereocontrolled synthesis of SF₅-substituted six-membered rings, provided that the rigorous structural validation outlined above is performed.

Conclusion

The unique properties of the SF₅ group make it a highly desirable substituent in modern chemical research. The Diels-Alder reaction provides an effective means to incorporate this group into complex cyclic frameworks. However, the structural validation of the resulting adducts cannot be overlooked. By employing a synergistic approach that combines the predictive power of computational chemistry with the detailed insights of multi-nuclear NMR and the definitive proof of X-ray crystallography, researchers can ensure the integrity of their results and confidently build upon their findings. This rigorous, self-validating workflow is the cornerstone of trustworthy and authoritative science in this exciting and rapidly evolving field.

References

  • Abd El Sater, M., René, F., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]

  • Choi, Y. S. (1984). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.
  • Dolbier, W. R., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Welch, J. T., & Lin, F. (2017). Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-bis-SF5-Naphthalenes. The Journal of Organic Chemistry. [Link]

  • Lee, S. H., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link]

  • Master Organic Chemistry. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]

  • Sládková, M., et al. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. CrystEngComm. [Link]

  • Beier, P., et al. (2016). Aromatic compounds with pentafluorosulfanyl group. Beilstein Journal of Organic Chemistry.
  • Sater, M. A. E., et al. (2025). Synthesis and Diels-Alder Reactions of Dienophiles with Pentafluoro-λ6-sulfanyl (SF5) Moiety. Request PDF. [Link]

  • The Organic Chemistry Tutor. (2019). Regioselectivity in the Diels-Alder reaction. YouTube. [Link]

  • Bizet, V., et al. (2023). Regio- and Stereoselective Hydroelementation of SF5-Alkynes and Further Functionalizations. Chemistry – A European Journal. [Link]

  • Paquin, J.-F., et al. (2019). Silver-Promoted Intramolecular Cyclization of Substituted Amides and Carboxylic Acids. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022). Regiochemistry in Diels Alder Reactions. Retrieved from [Link]

  • Bakalova, S. M., & Santos, A. G. (2013). Can Diels–Alder Reactions Lead to trans-Fused Products? A Computational Study of the Competitive [4+2] and [2+4] Cycloaddition of Dienes to α-Aryl-Substituted Cyclohexenones. European Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2023). Regioselectivity of The Diels-Alder Reaction. YouTube. [Link]

  • Beier, P., et al. (2016). Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols. Beilstein Journal of Organic Chemistry.
  • Wiesen, S., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]

  • Matos, J., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity of The Diels-Alder Reaction. YouTube. [Link]

  • Noël, T., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(Pentafluorothio)phenylacetylene. This document is designed to not only ensure the safety of laboratory personnel but also to maintain environmental stewardship. The procedures outlined are based on the known hazards of the compound's constituent parts—the phenylacetylene group and the pentafluorosulfanyl (SF5) group—and general best practices for hazardous waste disposal.

Understanding the Hazards: A Synthesis of Chemical Properties

Phenylacetylene Moiety: Phenylacetylene is a flammable liquid that can form explosive mixtures with air.[1][2] It is also classified as harmful if swallowed and causes skin and eye irritation.[2][3] The terminal alkyne functionality presents a risk of forming explosive metal acetylides, particularly with certain metals like copper, silver, and mercury.

Pentafluorosulfanyl (SF5) Group: The SF5 group is known for its exceptional thermal and chemical stability. However, the presence of both sulfur and fluorine raises concerns about the potential formation of hazardous decomposition products upon incineration, such as sulfur oxides (SOx) and hydrogen fluoride (HF). One supplier of this compound indicates that the compound is toxic if swallowed, in contact with skin, or if inhaled, assigning it a Danger signal word and the hazard statement H301+H331+H311.[4]

Based on this information, this compound should be handled as a flammable, toxic, and reactive chemical. Its disposal requires a cautious and well-documented approach.

Core Disposal Directive: Incineration by a Licensed Professional

The recommended and most responsible method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. These facilities are equipped with high-temperature incinerators that have advanced scrubber systems to neutralize acidic and toxic gases, such as SOx and HF, that are likely to be produced during combustion.

Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Procedural Guide for Waste Accumulation and Handling

The following steps provide a clear workflow for the safe accumulation and preparation of this compound for professional disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not react with the chemical.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical formula: C₈H₅F₅S

    • Appropriate hazard pictograms (e.g., Flammable, Toxic)

    • Accumulation start date.

  • Avoid Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

Step 3: Storage of Waste Container
  • Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat, sparks, and open flames.[1][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the container tightly closed when not actively adding waste.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearing its capacity or has reached the designated accumulation time limit, contact your institution's EHS department.

  • Provide Information: Be prepared to provide the EHS department with all the information from the waste label and an estimate of the quantity of waste.

  • Follow Institutional Procedures: Adhere to all institutional protocols for the pickup and transportation of hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste: No Mixing with Incompatibles container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration with Flue Gas Scrubbing pickup->incineration end End: Safe & Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key hazard information based on its components and available supplier data.

PropertyPhenylacetyleneThis compound (Supplier Data)Rationale for Disposal Procedure
GHS Pictograms Flammable, Health Hazard, IrritantToxicThe combined hazards necessitate handling as a flammable and highly toxic substance.
Signal Word DangerDangerIndicates a high level of hazard.
Hazard Statements H226, H302, H315, H319H301+H331+H311 (Toxic if swallowed, in contact with skin, or if inhaled)The high toxicity requires stringent containment and professional disposal to prevent exposure.
Primary Disposal Method IncinerationIncineration (Recommended)High-temperature incineration with flue gas scrubbing is necessary to destroy the molecule and neutralize hazardous byproducts.
Potential Byproducts Carbon Oxides (CO, CO₂)Carbon Oxides, Sulfur Oxides (SOx), Hydrogen Fluoride (HF)The presence of sulfur and fluorine necessitates specialized incineration to manage corrosive and toxic off-gases.

Conclusion: Prioritizing Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its inherent hazards and the potential for the formation of toxic byproducts during decomposition, professional disposal via high-temperature incineration is the only recommended method. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of this chemical waste stream, protecting themselves, their colleagues, and the environment.

References

  • Thermo Fisher Scientific. (2014, August 8). Phenylacetylene Safety Data Sheet. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 3-(Pentafluorothio)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with novel and reactive molecules like 3-(Pentafluorothio)phenylacetylene not only effectively but with the highest degree of safety. The unique combination of a terminal alkyne and the highly electronegative pentafluorosulfanyl (SF5) group necessitates a handling protocol grounded in a thorough understanding of its potential reactivity. This guide is designed to provide you with the essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: A Synthesis of Structural Features

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a robust risk assessment must be synthesized from the known hazards of its core functional groups: the phenylacetylene moiety and the pentafluorosulfanyl (SF5) group.

The phenylacetylene portion of the molecule suggests several physical and chemical hazards. Phenylacetylene itself is a flammable liquid whose vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2][3] It is also known to cause skin and eye irritation, with a risk of being fatal if swallowed and entering the airways.[2][4] Inhalation of vapors may lead to respiratory irritation, headaches, and dizziness.[3][4][5]

The pentafluorosulfanyl (SF5) group is renowned for its high thermal and chemical stability due to strong S-F bonds.[6][7] It is one of the most electronegative and electron-withdrawing groups known in organic chemistry.[6][8][9] While this stability is an advantage in many applications, its powerful electron-withdrawing nature can significantly influence the reactivity of the adjacent alkyne, particularly the acidity of the terminal proton. Furthermore, as a highly fluorinated compound, specific disposal protocols must be followed to prevent environmental persistence.[10][11]

Table 1: Synthesized Hazard Profile

Hazard Category Associated Moiety Rationale and Potential Consequences
Flammability Phenylacetylene Vapors may form explosive mixtures with air.[1][2] Use in a well-ventilated area away from ignition sources is mandatory.
Acute Toxicity Phenylacetylene May be harmful if inhaled, ingested, or absorbed through the skin.[3][5] Aspiration hazard is a significant concern.[2]
Irritation Phenylacetylene Causes serious eye and skin irritation.[2][4][12]
Reactivity Terminal Alkyne & SF5 The acidic proton on the terminal alkyne can react with bases to form acetylides, which may be explosive with certain metals. The electron-withdrawing SF5 group increases this acidity.
Environmental SF5 Group Fluorinated organic compounds can be environmentally persistent.[11][13] Disposal must be handled by a certified hazardous waste program.

| Thermal Decomposition | Both | Combustion or thermal decomposition can release hazardous gases such as carbon oxides (CO, CO2), hydrogen fluoride, and sulfur oxides.[1] |

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[14]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

  • Grounding and Bonding: The flammability of the compound necessitates precautions against static discharge.[1][2][4] Ensure all metal equipment and containers are properly grounded and bonded during transfers of the material. Use only non-sparking tools.[1][3]

  • Isolation: Whenever possible, conduct reactions in a designated area of the lab to contain potential spills and prevent cross-contamination.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.[15] A multi-layered approach is recommended.

Table 2: Required Personal Protective Equipment

Body Area PPE Specification Rationale and Causality
Eyes/Face Chemical splash goggles and a full-face shield.[15][16] Goggles provide a seal against vapors and splashes.[14] A face shield is required over the goggles to protect the entire face from splashes when handling larger quantities.[10][15]
Hands Double-gloving: an inner nitrile glove with an outer, chemical-resistant glove (e.g., neoprene or butyl rubber). Nitrile gloves offer good splash protection for many chemicals, but highly fluorinated compounds may require more robust materials.[10] Double-gloving provides an extra layer of protection. Always consult the glove manufacturer's compatibility chart.[10]
Body Flame-resistant (FR) lab coat.[10] Protects against splashes and provides a critical layer of defense in case of a flash fire.

| Respiratory | Not typically required if all work is done in a certified fume hood. | If there is a potential for exposure outside of a fume hood (e.g., a large spill), a full-face respirator with organic vapor cartridges is necessary.[14][17] |

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes risk by ensuring that all safety considerations are addressed systematically.

Step 1: Preparation

  • Ensure the work area within the fume hood is clean and uncluttered.

  • Verify that all necessary safety equipment (fire extinguisher, safety shower, eyewash station) is accessible and operational.

  • Assemble and inspect all glassware for cracks or defects before use.

  • Ground all metal equipment.[1]

Step 2: Aliquoting and Transfer

  • Don all required PPE as specified in Table 2.

  • Perform all transfers of the material within the fume hood using non-sparking tools.[2]

  • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place, away from heat and ignition sources.[1][4]

Step 3: Reaction Setup

  • If the reaction involves strong bases (e.g., organometallics), be aware of the potential for acetylide formation.[18][19] Perform these reactions at low temperatures and add reagents slowly.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture.

  • Ensure the reaction vessel is equipped with adequate cooling and pressure relief mechanisms.

Step 4: Work-up and Quenching

  • Carefully quench any unreacted reagents. For reactive organometallics, a slow addition of a proton source (like isopropanol) at low temperature is often employed before aqueous work-up.

  • Be aware that thermal decomposition can release hazardous gases.[3]

Step 5: Decontamination

  • Thoroughly decontaminate all glassware and equipment after use.

  • Remove and wash contaminated clothing and gloves before re-use.[1]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_cleanup Phase 3: Post-Reaction prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE prep1->prep2 prep3 Ground Equipment prep2->prep3 handle1 Weigh & Transfer in Hood prep3->handle1 handle2 Setup Reaction Under Inert Atmosphere handle1->handle2 handle3 Monitor Reaction Parameters handle2->handle3 clean1 Carefully Quench Reaction handle3->clean1 clean2 Segregate Waste Streams clean1->clean2 clean3 Decontaminate Glassware clean2->clean3

Caption: High-level workflow for handling this compound.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate the area with a suitable solvent.

Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team or environmental health and safety office.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Improper disposal of fluorinated organic compounds can lead to long-term environmental contamination.[13] A disciplined waste management plan is mandatory.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Halogenated Organic Waste."

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, weighing paper, silica gel) must be collected in a separate, sealed hazardous waste container.[10] Do not mix with general laboratory trash.

  • Disposal Protocol: All waste must be disposed of through your institution's certified hazardous waste management program.[10] Incineration at high temperatures is often the preferred method for destroying PFAS and other fluorinated compounds, but this must be handled by a specialized facility.[13] Never attempt to dispose of this material down the drain or in regular trash.

G start Waste Generated q_type Is the waste liquid or solid? start->q_type liquid_waste Collect in sealed, labeled 'Halogenated Organic Waste' container. q_type->liquid_waste Liquid solid_waste Collect in separate, sealed, labeled 'Contaminated Solid Waste' container. q_type->solid_waste Solid dispose Arrange for pickup by Institutional Hazardous Waste Program. liquid_waste->dispose solid_waste->dispose

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentafluorothio)phenylacetylene
Reactant of Route 2
3-(Pentafluorothio)phenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.